molecular formula C10H12BrNO2 B1595838 Ethyl [(4-bromophenyl)amino]acetate CAS No. 2521-92-8

Ethyl [(4-bromophenyl)amino]acetate

Cat. No.: B1595838
CAS No.: 2521-92-8
M. Wt: 258.11 g/mol
InChI Key: SDVWUMUCGZEZNB-UHFFFAOYSA-N
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Description

Ethyl [(4-bromophenyl)amino]acetate (CAS 2521-92-8) is a nitrogen-containing organic compound with a molecular formula of C 10 H 12 BrNO 2 and a molecular weight of 258.115 g/mol . It features one aromatic ring and four rotatable bonds, contributing to its flexibility as a building block in synthetic chemistry . This compound is synthesized via the alkylation of 4-bromoaniline with ethyl chloroacetate . Its primary research value lies in its role as a versatile synthetic intermediate, particularly in the development of more complex chemical entities. For instance, derivatives of ethyl 2-aminoacetate are utilized in the synthesis of novel Schiff base ligands . These ligands can form stable bidentate complexes with various metal ions (such as Cu(II), Co(II), and Ni(II)), which are of significant interest in fields like medicinal chemistry and materials science . Such organometallic complexes have demonstrated potential in antidiabetic applications, showing strong binding affinities in molecular docking studies with enzymes like α-amylase . The compound serves as a crucial precursor in pharmaceutical research for constructing molecular scaffolds with potential bioactivity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromoanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVWUMUCGZEZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307174
Record name ethyl [(4-bromophenyl)amino]acetate
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Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2521-92-8
Record name 2521-92-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl [(4-bromophenyl)amino]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectral data for Ethyl [(4-bromophenyl)amino]acetate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for Ethyl [(4-bromophenyl)amino]acetate, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of a complete public spectral dataset for this specific molecule, this guide synthesizes information from analogous compounds and fundamental spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers working with this and structurally related molecules.

Molecular Structure and an Overview of its Spectroscopic Features

This compound possesses a secondary amine, an ester, and a para-substituted brominated aromatic ring. Each of these functional groups will give rise to characteristic signals in their respective spectra, allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-a (CH₃)~1.2-1.3Triplet3HAliphatic methyl protons adjacent to a methylene group.
H-b (CH₂)~4.1-4.2Quartet2HMethylene protons of the ethyl ester, deshielded by the adjacent oxygen.
H-c (CH₂)~3.9-4.1Singlet2HMethylene protons adjacent to the nitrogen and the carbonyl group.
H-d (NH)~4.5-5.5Broad Singlet1HAmine proton, chemical shift can vary with concentration and solvent.[1][2]
H-e (Aromatic)~6.6-6.8Doublet2HAromatic protons ortho to the amino group.
H-f (Aromatic)~7.2-7.4Doublet2HAromatic protons meta to the amino group and ortho to the bromine.

The downfield shift of aromatic protons is a known characteristic in substituted anilines.[3] The broadness of the NH peak is typical for amine protons due to exchange processes.[2][4]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-1 (CH₃)~14Ethyl group methyl carbon.
C-2 (CH₂)~61Ethyl group methylene carbon, attached to oxygen.
C-3 (CH₂)~45-50Methylene carbon adjacent to the nitrogen and carbonyl group.
C-4 (C=O)~170-172Carbonyl carbon of the ester.
C-5 (Aromatic C-NH)~145-148Aromatic carbon attached to the nitrogen.
C-6 (Aromatic C-H)~114-116Aromatic carbons ortho to the amino group.
C-7 (Aromatic C-Br)~110-113Aromatic carbon attached to the bromine.
C-8 (Aromatic C-H)~132Aromatic carbons meta to the amino group.

The chemical shifts of aromatic carbons are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity/Description
N-H Stretch3350-3310Medium, sharp
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Ester)~1735Strong, sharp
C=C Stretch (Aromatic)1600-1450Medium to strong
C-N Stretch (Aromatic amine)1335-1250Medium
C-O Stretch (Ester)1300-1000Strong
C-Br Stretch600-500Medium to weak

A key feature will be the N-H stretch of the secondary amine, which typically appears as a single sharp peak.[1][5][6][7] The strong absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl group.[6][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) is expected to show two peaks of nearly equal intensity (M⁺ and M+2⁺) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Workflow for Mass Spectrometry Fragmentation Analysis:

M Molecular Ion This compound radical cation F1 Loss of ethoxy radical (-OC2H5) M->F1 m/z decrease F2 Loss of ethyl group (-C2H5) M->F2 m/z decrease F3 Alpha-cleavage Loss of CH2COOC2H5 radical M->F3 m/z decrease F4 Loss of Br radical M->F4 m/z decrease

Caption: Predicted fragmentation pathways for this compound.

Key Predicted Fragments:

m/z Fragment Description
258/260[M]⁺Molecular ion
213/215[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
184/186[M - CH₂COOCH₂CH₃]⁺Alpha-cleavage, loss of the ethyl acetate side chain.
179[M - Br]⁺Loss of the bromine atom.

The fragmentation of haloanilines can be complex, but the loss of the halogen radical is a common pathway.[9] Alpha-cleavage is a characteristic fragmentation for amines.[10][11]

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are general, standard protocols for obtaining the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Relationship of Spectroscopic Techniques for Structural Elucidation:

cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (Molecular Formula & Fragmentation) IR Infrared Spectroscopy (Functional Groups) MS->IR Provides MW context Structure Final Structure Elucidation MS->Structure Confirms molecular weight NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Stereochemistry) IR->NMR Confirms functional groups NMR->Structure Defines atom connectivity

Caption: Workflow illustrating the complementary nature of spectroscopic techniques.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this compound in their synthetic and analytical endeavors. The provided protocols and interpretive guidance serve as a valuable resource for professionals in the field of chemical and pharmaceutical sciences.

References

  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. PubMed. [Link]

  • Supporting Information. Wiley-VCH. [Link]

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  • Ethyl 2-(2,5-diamino-4-bromophenyl)acetate | C10H13BrN2O2. PubChem. [Link]

  • Interpreting IR Spectra. Chemistry Steps. [Link]

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  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

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  • Interpreting Infrared Spectra. Specac Ltd. [Link]

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  • Spectroscopy of Amines. Oregon State University. [Link]

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Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl [(4-bromophenyl)amino]acetate, a derivative of N-phenylglycine, represents a core structural motif in medicinal chemistry. The introduction of a bromine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its interactions with biological targets and for the rational design of new bioactive compounds. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical principles with proven experimental and computational approaches.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 2521-92-8[1]
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
Appearance Beige solid[3]
Melting Point 48-49 °C[3]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 4[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromoaniline with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This is a classic Sₙ2 reaction where the nucleophilic amino group of 4-bromoaniline attacks the electrophilic α-carbon of the ethyl haloacetate.

Proposed Synthetic Protocol

This protocol is based on established methods for the N-alkylation of anilines.

Reaction Scheme:

G reactant1 4-Bromoaniline product This compound reactant1->product + reactant2 Ethyl Chloroacetate reactant2->product + Base, Solvent

Figure 1: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromoaniline (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base (2.0 eq.). Common bases for this reaction include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, add ethyl chloroacetate (1.1 eq.) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile or electrophile.

  • Base: A base is required to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is preferred to avoid competing reactions with the ethyl chloroacetate.

  • Temperature: Heating the reaction provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

Molecular Structure and Solid-State Conformation

While a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation by examining the crystal structure of a closely related and more sterically hindered analog, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate .

In the crystal structure of this analog, two independent molecules are present in the asymmetric unit, and they adopt very similar conformations[4]. The key dihedral angle between the plane of the bromobenzene ring and the C-N-C plane of the amino acid backbone is relatively small, suggesting a degree of planarity. However, the ester group is rotated out of this plane.

Key Conformational Parameters from Analog:

  • The dihedral angle between the bromobenzene ring and the adjacent CO₂ group is small, in the range of 2.1-3.5°[4].

Based on this, it is highly probable that in the solid state, this compound also adopts a conformation where the N-H bond and the phenyl ring are close to coplanar to maximize resonance stabilization between the nitrogen lone pair and the aromatic system. The ethyl acetate moiety, however, is likely to be rotated to minimize steric hindrance. The presence of the N-H group allows for the formation of intermolecular hydrogen bonds with the carbonyl oxygen of an adjacent molecule, leading to the formation of hydrogen-bonded chains or dimers in the crystal lattice.

Conformational Analysis in Solution

In solution, this compound is expected to exist as a mixture of rapidly interconverting conformers due to the rotation around several single bonds. The four key rotatable bonds are:

  • Ar-N bond: Rotation around this bond will determine the orientation of the phenyl ring relative to the rest of the molecule.

  • N-CH₂ bond: Rotation here will influence the relative positions of the phenylamino group and the ester.

  • CH₂-C(O) bond: This rotation affects the orientation of the carbonyl group.

  • C(O)-O bond: Rotation around this bond will alter the position of the ethyl group.

The overall conformation will be a balance between electronic effects (conjugation of the nitrogen lone pair with the aromatic ring) and steric hindrance between the bulky bromophenyl and ethyl acetate groups.

Proposed Experimental Workflow for Solution Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state conformation of organic molecules.

G A 1D NMR (¹H, ¹³C) B 2D NMR (COSY, HSQC) A->B Assign Signals C 2D NOESY/ROESY B->C Identify Spin Systems D Conformational Ensemble C->D Measure Through-Space Interactions

Figure 2: Proposed NMR workflow for conformational analysis.

Step-by-Step NMR Analysis Protocol:

  • 1D NMR (¹H and ¹³C):

    • Acquire high-resolution ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • This will provide the chemical shifts and coupling constants for all protons and carbons, confirming the basic connectivity of the molecule.

  • 2D NMR (COSY and HSQC):

    • Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. This will allow for the unambiguous assignment of all proton and carbon signals.

  • 2D NOESY/ROESY for Conformational Analysis:

    • Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds[5].

    • Key Expected NOEs/ROEs:

      • An NOE/ROE between the ortho protons of the bromophenyl ring and the N-H proton would suggest a conformation where the N-H bond is in the plane of the aromatic ring.

      • NOEs/ROEs between the N-CH₂ protons and the ortho protons of the phenyl ring will provide information about the torsion angle around the Ar-N bond.

      • NOEs/ROEs between the N-CH₂ protons and the protons of the ethyl group will help to define the orientation of the ester moiety relative to the amino acid backbone.

  • Data Interpretation:

    • The presence and intensity of the NOE/ROE cross-peaks can be used to calculate interproton distances.

    • This distance information can then be used to build a 3D model of the predominant solution-state conformation or to define the relative populations of different conformers.

Computational Modeling of Conformational Preferences

In the absence of direct experimental structural data, computational chemistry provides a powerful tool for predicting the low-energy conformations of a molecule.

Proposed Computational Workflow

G A Initial Structure Generation B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT) B->C D Frequency Calculation C->D E Relative Energy Profile C->E

Figure 3: Proposed computational workflow for conformational analysis.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This will explore the potential energy surface and identify a set of low-energy conformers.

  • Geometry Optimization: Take the low-energy conformers from the molecular mechanics search and perform full geometry optimizations using a more accurate method, such as Density Functional Theory (DFT). A common and reliable level of theory for this type of molecule is B3LYP with a 6-31G(d,p) basis set.

  • Frequency Calculation: For each optimized geometry, perform a frequency calculation at the same level of theory. This will confirm that the structure is a true energy minimum (no imaginary frequencies) and provide the zero-point vibrational energy and thermal corrections to the electronic energy.

  • Analysis of Results:

    • Compare the relative energies of the optimized conformers to determine the most stable structures.

    • Analyze the key dihedral angles of the low-energy conformers to understand the conformational preferences.

    • The results of this analysis will provide a theoretical model of the conformational landscape of this compound, which can then be used to rationalize its chemical reactivity and potential biological activity.

Conclusion

References

  • SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. (2020). Semantic Scholar. [Link]

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  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2021). PubMed Central. [Link]

  • How to interpret a NOESY NMR spectrum. (2012). YouTube. [Link]

  • Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. (2014). ResearchGate. [Link]

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  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2020). National Institutes of Health. [Link]

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Unlocking the Therapeutic Potential of Ethyl [(4-bromophenyl)amino]acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl [(4-bromophenyl)amino]acetate, a structurally intriguing N-aryl glycine derivative, stands as a promising yet largely unexplored scaffold in medicinal chemistry and drug discovery. The presence of a bromine atom on the phenyl ring, coupled with the ethyl aminoacetate moiety, suggests a high potential for diverse biological activities. Drawing parallels from structurally analogous compounds that have demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties, this in-depth technical guide provides a comprehensive roadmap for researchers to systematically investigate and unlock the therapeutic promise of this molecule. This document is designed to be a self-validating system, offering not just protocols, but the causal scientific reasoning behind each experimental choice, empowering researchers to conduct robust and meaningful investigations.

Introduction: The Scientific Rationale for Investigating this compound

The N-aryl glycine scaffold is a privileged structure in medicinal chemistry, known for its role in the development of various bioactive compounds.[1] The introduction of a 4-bromophenyl group is a strategic chemical modification. Halogen atoms, particularly bromine, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and specificity.

Structurally related molecules have shown significant promise in preclinical studies:

  • Anticancer Potential: Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their in vitro anticancer activity against human breast adenocarcinoma cells.[2] This suggests that the 4-bromophenyl moiety can be a key pharmacophore for cytotoxic effects against cancer cells.

  • Anti-inflammatory Activity: A structurally similar compound, Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has demonstrated potent cyclooxygenase-2 (COX-2) inhibitory activity, highlighting the potential of the broader chemical class in modulating inflammatory pathways.

  • Antimicrobial Properties: The N-aryl glycine backbone is found in various natural and synthetic compounds with antimicrobial activity.[1] The overall structural features of this compound warrant investigation into its potential as an antimicrobial agent.

This guide will now delve into specific, actionable research applications, providing detailed experimental workflows and the underlying scientific principles to empower a thorough investigation of this compound.

Potential Research Application I: Anticancer Activity

The 4-bromophenyl group is a common feature in many compounds exhibiting anticancer properties.[2] This suggests that this compound could interfere with key cellular processes in cancer cells, such as proliferation, apoptosis, and cell cycle regulation.

Initial Screening for Cytotoxicity: The MTT Assay

The first logical step is to assess the compound's general cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[3][4] It measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Recommended Human Cancer Cell Lines for Initial Screening

Cell LineCancer TypeRationale for Selection
A549 Lung CarcinomaCommonly used for screening novel anticancer compounds.[3]
HepG2 Hepatocellular CarcinomaRepresents a prevalent solid tumor type.[3]
MCF-7 Breast AdenocarcinomaRelevant given the activity of related bromophenyl compounds.[2]
HCT116 Colorectal CarcinomaAnother common solid tumor model.[3]
Experimental Protocol: MTT Assay
  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve a final concentration range for testing (e.g., 0.1, 1, 10, 50, 100 µM). It is common to test concentrations up to 200-fold higher than anticipated plasma concentrations in early in vitro studies.[4][5]

  • Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mechanistic Studies: Unraveling the Mode of Action

A promising IC50 value from the MTT assay warrants further investigation into the mechanism of cell death. Two key areas to explore are the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[7] Western blotting can be used to detect key protein markers of apoptosis.[8][9]

Table 2: Key Apoptosis Markers for Western Blot Analysis

Protein MarkerRole in ApoptosisExpected Observation
Cleaved Caspase-3 Executioner caspaseIncreased levels of the cleaved (active) form.[8]
Cleaved PARP Substrate of Caspase-3Increased levels of the cleaved fragment.[9]
Bcl-2 Anti-apoptotic proteinDecreased expression.
Bax Pro-apoptotic proteinIncreased expression.
Experimental Protocol: Western Blotting for Apoptosis Markers
  • Cell Treatment and Lysis: Treat the cancer cells with this compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.[11] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[13]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in a particular phase would suggest cell cycle arrest.

Anticipated Workflow for Anticancer Evaluation

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Potential Outcomes A MTT Assay on Cancer Cell Lines (A549, HepG2, MCF-7, HCT116) B Determine IC50 Value A->B C Western Blot for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) B->C If IC50 is promising D Flow Cytometry for Cell Cycle Analysis B->D If IC50 is promising E Induction of Apoptosis C->E F Cell Cycle Arrest D->F

Figure 1: Proposed workflow for the evaluation of anticancer activity.

Potential Research Application II: Anti-inflammatory Activity

The structural similarity to known COX-2 inhibitors suggests that this compound could possess anti-inflammatory properties. Cyclooxygenase (COX) enzymes are key mediators of inflammation, and selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors.[6]

In Vitro COX-1/COX-2 Inhibition Assay

A direct way to assess the anti-inflammatory potential is to measure the compound's ability to inhibit COX-1 and COX-2 enzymes. Commercially available inhibitor screening assay kits provide a convenient and reliable method for this purpose.[14]

Experimental Protocol: COX Inhibition Assay
  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a range of dilutions.

  • Assay Setup: In a 96-well plate, set up reactions for both COX-1 and COX-2 enzymes. Include wells for a no-enzyme control, an enzyme control (no inhibitor), a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1), and the test compound at various concentrations.

  • Reagent Addition: Add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.

  • Inhibitor Addition: Add the diluted test compound or control inhibitor to the designated wells.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[14]

  • Incubation: Incubate the plate according to the manufacturer's instructions (typically for a short period at 37°C).

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can then be calculated to assess the compound's selectivity for COX-2. A higher SI value indicates greater selectivity.

COX-2 Signaling Pathway

cox2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibition

Figure 2: Simplified COX-2 signaling pathway and the potential point of intervention.

Potential Research Application III: Antimicrobial Activity

The N-aryl glycine and bromophenyl moieties are present in various compounds with documented antimicrobial activity.[15][16] Therefore, it is logical to screen this compound for its ability to inhibit the growth of pathogenic bacteria.

Initial Screening by Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Table 3: Recommended Bacterial Strains for Antimicrobial Screening

Bacterial StrainGram StainRationale for Selection
Escherichia coli (e.g., ATCC 25922) NegativeRepresentative of Gram-negative bacteria.
Pseudomonas aeruginosa (e.g., ATCC 27853) NegativeAn opportunistic pathogen often exhibiting drug resistance.
Staphylococcus aureus (e.g., ATCC 29213) PositiveA common Gram-positive pathogen.
Enterococcus faecalis (e.g., ATCC 29212) PositiveA clinically important Gram-positive bacterium.
Experimental Protocol: Broth Microdilution Assay
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and create serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[17]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Determining Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay can be performed following the MIC test.

Experimental Protocol: MBC Assay
  • Subculturing: Take an aliquot from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.

Antimicrobial Activity Investigation Workflow

antimicrobial_workflow cluster_screening Primary Screening cluster_bactericidal Activity Characterization cluster_outcome Interpretation A Broth Microdilution Assay (Gram-positive & Gram-negative bacteria) B Determine Minimum Inhibitory Concentration (MIC) A->B C MBC Assay B->C If MIC is significant D Determine Minimum Bactericidal Concentration (MBC) C->D E Bacteriostatic Activity (MIC observed, MBC >> MIC) D->E F Bactericidal Activity (MBC ≈ MIC) D->F

Figure 3: Workflow for assessing the antimicrobial properties.

Conclusion and Future Directions

This compound represents a molecule of significant interest with a high potential for multifaceted biological activities. The experimental frameworks provided in this guide offer a systematic and scientifically rigorous approach to exploring its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive results from these initial in vitro studies would provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo efficacy studies in animal models, and detailed toxicological profiling. The journey from a promising molecule to a therapeutic agent is long and complex, but the foundational research outlined here is the critical first step in unlocking the potential of this compound for the benefit of human health.

References

  • Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study Glisin ve Glisil-Glisinin. (2024). DergiPark. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. [Link]

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  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. [Link]

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  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

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An In-depth Technical Guide to Ethyl [(4-bromophenyl)amino]acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl [(4-bromophenyl)amino]acetate is a versatile synthetic intermediate belonging to the class of N-aryl glycine esters. Its structure, featuring a bromine-substituted aromatic ring linked to an amino acid ester moiety, makes it a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the amino acetate portion can be incorporated into more complex molecular scaffolds. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, offering insights for researchers engaged in drug discovery and chemical synthesis.

The Genesis of a Building Block: A Historical Perspective

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical chemical literature, its emergence can be understood as a logical extension of well-established organic synthesis principles of the 20th century. The constituent precursors, 4-bromoaniline and ethyl chloroacetate, have long been commercially available and are fundamental reagents in organic chemistry.

The primary route to this compound, the N-alkylation of an aniline with an α-halo ester, is a classic and robust method for the formation of carbon-nitrogen bonds. This type of reaction, a nucleophilic substitution, has been a cornerstone of organic synthesis for over a century. Therefore, the "discovery" of this compound is more accurately characterized as the practical application of a reliable and predictable chemical transformation to create a useful synthetic intermediate. Its value lies not in a dramatic discovery event, but in its utility as a readily accessible precursor for more complex molecules.

Synthesis and Mechanism

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of 4-bromoaniline with ethyl chloroacetate . This reaction proceeds via a nucleophilic bimolecular substitution (SN2) mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate that is bonded to the chlorine atom. This attack results in the displacement of the chloride ion as a leaving group and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Synthesis_Mechanism

Experimental Protocol: N-alkylation of 4-bromoaniline

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Bromoaniline

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Ethanol or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Base: Add a weak inorganic base, such as potassium carbonate or sodium bicarbonate (1.5-2 equivalents), to the solution. The base will act as a scavenger for the HCl produced during the reaction.[1][2]

  • Addition of Alkylating Agent: To the stirring suspension, add ethyl chloroacetate (1-1.2 equivalents) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂[3]
Molecular Weight 258.11 g/mol [3]
CAS Number 2521-92-8
Appearance Off-white to light brown solidSupplier Data
Melting Point 58-62 °CSupplier Data
Boiling Point ~340 °C (predicted)Supplier Data
Solubility Soluble in most organic solvents (e.g., ethanol, ethyl acetate, acetone)General Chemical Knowledge

Spectroscopic Data

The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the bromophenyl ring, a singlet for the methylene protons of the acetate group, a triplet for the methyl protons of the ethyl group, and a quartet for the methylene protons of the ethyl group. The NH proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl and acetate moieties.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester, and C-Br stretching.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules with potential applications in various fields.

Pharmaceutical and Medicinal Chemistry

The primary application of this compound is in the synthesis of novel pharmacologically active agents. The N-aryl glycine scaffold is a common feature in many bioactive molecules. The bromine atom serves as a key functional group for introducing further molecular diversity through reactions such as:

  • Suzuki-Miyaura Cross-Coupling: To form new carbon-carbon bonds by reacting with boronic acids.

  • Buchwald-Hartwig Amination: To introduce a variety of nitrogen-based functional groups.[4][5][6]

  • Heck and Sonogashira Couplings: For the formation of carbon-carbon double and triple bonds, respectively.

These reactions allow for the synthesis of libraries of compounds for screening against various biological targets.

Applications

Materials Science

The structural motifs present in this compound can also be incorporated into functional organic materials. The aromatic and amino groups can influence the electronic and photophysical properties of larger conjugated systems, making them of interest in the development of:

  • Organic light-emitting diodes (OLEDs)

  • Organic photovoltaics (OPVs)

  • Chemical sensors

Conclusion

This compound stands as a testament to the enduring utility of fundamental organic reactions in the creation of valuable chemical building blocks. While its "discovery" may not be a singular event, its importance is firmly established in its role as a versatile and readily accessible intermediate. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, properties, and reactivity is crucial for the design and execution of innovative research programs. The straightforward N-alkylation synthesis, coupled with the reactivity of the bromine substituent, ensures that this compound will continue to be a relevant and frequently utilized compound in the advancement of chemical sciences.

References

  • Chemchart. This compound (2521-92-8). Available at: [Link].

  • ResearchGate. Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate? (2013). Available at: [Link].

  • ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012). Available at: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. (2023). Available at: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link].

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Compound and the Imperative of Safety

Ethyl [(4-bromophenyl)amino]acetate is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, combining a brominated aniline moiety with an ethyl acetate group, presents a unique reactivity profile. However, this same structural arrangement necessitates a rigorous and informed approach to its handling. Many aromatic amines are known to be readily absorbed through the skin and can pose significant health risks, including potential carcinogenicity and the ability to induce methemoglobinemia.[1][2]

Section 1: Hazard Identification and Risk Profile

The primary hazards associated with this compound stem from its aromatic amine core. Aromatic amines as a class of compounds are known for their systemic toxicity upon exposure.[1]

1.1. Anticipated GHS Classification

Based on the analysis of related compounds like Ethyl 4-bromophenylacetate and the general hazards of substituted anilines, the following Globally Harmonized System (GHS) classifications are anticipated.[5][6]

Hazard ClassHazard CategoryAnticipated Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
CarcinogenicitySuspectedMany aromatic amines are proven or suspected carcinogens.[3]

1.2. Primary Routes of Exposure and Toxicological Concerns

  • Dermal Absorption: This is a critical route of exposure. The lipid solubility of many aromatic amines allows them to be readily absorbed through intact skin, leading to systemic toxicity.[1][2]

  • Inhalation: If the compound is in powdered form or aerosolized, inhalation can be a significant exposure route, potentially causing respiratory tract irritation.[5]

  • Ingestion: Accidental ingestion is expected to be harmful.[5]

  • Eye Contact: Direct contact is likely to cause serious irritation.[5]

The systemic effect of greatest concern with aromatic amines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[1]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. Engineering controls should be the primary means of protection, supplemented by rigorous use of appropriate PPE.

2.1. Ventilation and Containment

All work involving this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[7] The fume hood provides critical protection against inhalation of dust or vapors and contains any potential spills.

2.2. Personal Protective Equipment (PPE) Protocol

The selection and use of PPE are the last lines of defense against exposure. The following PPE is mandatory:

  • Hand Protection: Use nitrile gloves. Given that no specific permeation data is available for this compound, it is prudent to double-glove if handling larger quantities or for prolonged periods. Gloves must be inspected before use and disposed of immediately after contamination.[7][8]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.[8]

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required.[7] For procedures with a higher risk of splashing, consider the use of a chemically resistant apron.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection should not be necessary. However, in the event of a large spill or failure of engineering controls, a respirator with an appropriate organic vapor cartridge should be available.[9]

PPE_Workflow OuterGloves OuterGloves RemoveOuter RemoveOuter

Section 3: Safe Handling and Storage Protocols

3.1. General Handling Practices

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10] Do not eat, drink, or smoke in the laboratory.[10]

  • Avoid Dust Formation: If the compound is a solid, handle it carefully to avoid creating dust.[11]

  • Spill Preparedness: An appropriate spill kit containing absorbent material should be readily available.

3.2. Storage Requirements

Store this compound in a tightly sealed, properly labeled container.[7] The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[11]

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

4.2. Accidental Release Measures

  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12]

  • Large Spills: Evacuate the area. Ensure adequate ventilation. Prevent the spill from entering drains. Contact your institution's environmental health and safety department for assistance with cleanup.[7]

// Small Spill Path DonPPE [label="Don Appropriate PPE", fillcolor="#FFFFFF", fontcolor="#202124"]; Absorb [label="Absorb with\nInert Material", fillcolor="#FFFFFF", fontcolor="#202124"]; Collect [label="Collect into Sealed\nContainer for Disposal", fillcolor="#FFFFFF", fontcolor="#202124"]; Decontaminate [label="Decontaminate Area", fillcolor="#FFFFFF", fontcolor="#202124"];

// Large Spill Path Evacuate [label="Evacuate Immediate Area", fillcolor="#FFFFFF", fontcolor="#202124"]; Alert [label="Alert Supervisor &\nContact EHS", fillcolor="#FFFFFF", fontcolor="#202124"]; Secure [label="Secure Area &\nPrevent Entry", fillcolor="#FFFFFF", fontcolor="#202124"]; Cleanup [label="Await Professional\nCleanup", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Spill -> Assess -> SmallSpill; SmallSpill -> DonPPE [label="Yes"]; DonPPE -> Absorb -> Collect -> Decontaminate;

SmallSpill -> Evacuate [label="No"]; Evacuate -> Alert -> Secure -> Cleanup; } DOT Caption: Decision workflow for responding to an accidental spill.

Section 5: Stability, Reactivity, and Disposal

5.1. Chemical Stability and Reactivity

The compound is expected to be stable under normal laboratory conditions.[10] However, it should be kept away from strong oxidizing agents, as these could initiate a hazardous reaction.[11] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, and hydrogen bromide.[11]

5.2. Waste Disposal

All waste containing this compound must be treated as hazardous waste.[10] Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Culture of Proactive Safety

This compound is a compound with significant potential in research and development. Realizing this potential safely requires a comprehensive understanding of its inherent hazards, which are largely dictated by its aromatic amine structure. By implementing robust engineering controls, adhering to strict PPE protocols, and being prepared for emergencies, researchers can confidently and responsibly handle this molecule. The principles outlined in this guide are not merely procedural steps but form the foundation of a proactive safety culture essential for advancing scientific discovery.

References

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  • ILO Encyclopaedia of Occupational Health and Safety. Aromatic Amino Compounds. [Link]

  • Princeton University Environmental Health and Safety. Standard Operating Procedure for: Aniline. [Link]

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  • Government of Canada. Aromatic Amines Group - information sheet. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl [(4-bromophenyl)amino]acetate, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the nucleophilic substitution (N-alkylation) of 4-bromoaniline with ethyl bromoacetate. This guide is designed for researchers in chemical synthesis and drug development, offering in-depth explanations for experimental choices, robust safety procedures, and detailed characterization methods to ensure the synthesis of a high-purity final product.

Introduction and Scientific Rationale

This compound serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The core structure, featuring an N-arylglycine ethyl ester, is a versatile scaffold for further chemical elaboration. 4-Bromoaniline is a commercially available starting material that provides a site for future cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) via its bromine substituent[1].

The selected synthetic route is a classical N-alkylation reaction.[2] This method is widely employed due to its reliability and straightforward execution. The primary amine of 4-bromoaniline acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate, which bears a good leaving group (bromide). A non-nucleophilic base is incorporated to neutralize the hydrobromic acid (HBr) generated in situ. This prevents the protonation and subsequent deactivation of the starting aniline, thereby driving the reaction to completion.

Reaction Scheme:

Reaction scheme showing 4-bromoaniline reacting with ethyl bromoacetate in the presence of a base to yield this compound and the salt of the base and HBr.
Figure 1. N-alkylation of 4-bromoaniline with ethyl bromoacetate.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier Example
4-BromoanilineC₆H₆BrN172.02106-40-1≥98%Sigma-Aldrich
Ethyl bromoacetateC₄H₇BrO₂167.00105-36-2≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7≥99% (anhydrous)Fisher Scientific
Acetonitrile (CH₃CN)CH₃CN41.0575-05-8Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeVWR
n-HexaneC₆H₁₄86.18110-54-3ACS GradeVWR
Deionized WaterH₂O18.027732-18-5--
Brine (Saturated NaCl)NaCl58.447647-14-5--
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-Sigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Synthesis Protocol

This protocol is based on a 10 mmol scale of the limiting reagent, 4-bromoaniline.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol, 1.0 eq.).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).

  • Add 30 mL of anhydrous acetonitrile as the solvent.

  • Fit the flask with a reflux condenser.

Scientist's Note: Anhydrous potassium carbonate is used as the base. It is a solid, easy to handle, and sufficiently basic to neutralize the HBr byproduct without promoting significant hydrolysis of the ester. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the cation of the base while not interfering with the nucleophile.

Reaction Execution
  • Begin stirring the suspension at room temperature.

  • Slowly add ethyl bromoacetate (1.23 mL, 1.85 g, 11.0 mmol, 1.1 eq.) to the flask via syringe through the top of the condenser.

  • Heat the reaction mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours.

Scientist's Note: A slight excess of the alkylating agent, ethyl bromoacetate, is used to ensure the complete consumption of the more valuable starting aniline. The reaction progress should be monitored to avoid prolonged heating, which could lead to the formation of the double-alkylation byproduct.

Reaction Monitoring
  • Periodically (e.g., every 2 hours), pause the heating and carefully take a small aliquot from the reaction mixture using a capillary tube.

  • Spot the aliquot on a TLC plate and elute with a solvent system of 20% ethyl acetate in n-hexane.

  • Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to 4-bromoaniline (starting material) has disappeared.

Work-up and Isolation
  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Remove the solvent (acetonitrile) using a rotary evaporator.

  • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water.

  • Transfer the mixture to a 250 mL separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic (top) layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL).

  • Combine all organic layers and wash them sequentially with deionized water (50 mL) and then brine (50 mL).[3]

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product.

Scientist's Note: The aqueous work-up is crucial for removing the potassium salts and any remaining water-soluble impurities. The brine wash helps to remove residual water from the organic phase before the drying step.

Purification
  • The crude product, often an off-white or pale yellow solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexane.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in vacuo.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents: - 4-Bromoaniline - K₂CO₃ setup Assemble Glassware: 100 mL RBF, Condenser execution Combine Reagents in Acetonitrile Add Ethyl Bromoacetate Reflux at 80-85°C for 4-6h setup->execution monitoring Monitor by TLC (20% EtOAc/Hexane) execution->monitoring cool Cool to Room Temp monitoring->cool evap Evaporate Acetonitrile cool->evap extract Liquid-Liquid Extraction (EtOAc / Water) evap->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Recrystallize from EtOH or EtOAc/Hexane dry->purify characterize Characterize Product: - Melting Point - NMR, MS, IR purify->characterize product Final Product: This compound characterize->product

Sources

The Versatile Role of Ethyl [(4-bromophenyl)amino]acetate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules. Ethyl [(4-bromophenyl)amino]acetate has emerged as a particularly valuable and versatile starting material for the construction of a variety of heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester group, coupled with the presence of a bromine atom on the phenyl ring, provides a unique platform for a diverse range of chemical transformations. The bromine atom serves as a convenient handle for further functionalization, such as cross-coupling reactions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic frameworks, including quinoxalines, benzimidazoles, and benzothiazines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this valuable building block in their synthetic endeavors.

Core Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of several important classes of nitrogen-containing heterocycles. The strategic placement of the amino and acetate functionalities allows for elegant cyclization strategies.

Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one: A Gateway to Quinoxaline Scaffolds

Quinoxaline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The synthesis of 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one via intramolecular cyclization of this compound represents a direct and efficient route to this important scaffold.

Mechanistic Rationale:

The synthesis proceeds via a thermally induced intramolecular cyclization. The secondary amine nitrogen attacks the electrophilic carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol results in the formation of the stable six-membered lactam ring of the tetrahydroquinoxalinone core. The presence of the bromine atom is well-tolerated under these conditions and provides a valuable site for post-synthetic modification.

Experimental Workflow for Quinoxalinone Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_cyclization Intramolecular Cyclization cluster_product Product A This compound B Heating in High-Boiling Solvent (e.g., Diphenyl Ether) A->B Reagent C Nucleophilic attack of amine on ester carbonyl B->C D Elimination of Ethanol C->D E 7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one D->E Final Product

Caption: Workflow for the synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one.

Protocol 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one

Parameter Value Rationale/Notes
Starting Material This compoundCommercially available or can be synthesized from 4-bromoaniline and ethyl chloroacetate.
Solvent Diphenyl etherA high-boiling, inert solvent is crucial to achieve the necessary temperature for cyclization.
Temperature 250-260 °C (Reflux)The high temperature provides the activation energy for the intramolecular cyclization.
Reaction Time 2-4 hoursMonitor reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
Work-up Cooling, precipitation with hexane, filtrationThe product is typically a solid that precipitates upon cooling and addition of a non-polar solvent.
Purification Recrystallization from ethanolTo obtain a high-purity product.
Expected Yield 70-80%Yields can vary based on reaction scale and purity of starting material.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add diphenyl ether as the solvent (approximately 10 mL per gram of starting material).

  • Heat the reaction mixture to reflux (250-260 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.

  • Add n-hexane to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold n-hexane.

  • Purify the crude product by recrystallization from ethanol to afford 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one as a crystalline solid.

Synthesis of 6-Bromo-2-mercaptobenzimidazole: A Versatile Intermediate

Benzimidazoles are another class of heterocycles with immense significance in medicinal chemistry, with applications as anthelmintics, proton pump inhibitors, and anticancer agents.[3][4] While a direct cyclization of this compound to a benzimidazole is not straightforward, it can be readily converted to the corresponding o-phenylenediamine precursor, which can then be used in well-established benzimidazole syntheses. A particularly useful derivative is 2-mercaptobenzimidazole, which can be further functionalized at the sulfur atom.

Synthetic Strategy:

The synthesis of 6-bromo-2-mercaptobenzimidazole from a precursor derived from this compound involves a two-step process. First, the amino ester is hydrolyzed to the corresponding amino acid, which can then be nitrated. Reduction of the nitro group would yield the required o-phenylenediamine. However, a more direct approach starts with 4-bromo-1,2-diaminobenzene. This intermediate can be readily prepared from 4-bromoaniline. The subsequent reaction with carbon disulfide provides a reliable method for the synthesis of the 2-mercaptobenzimidazole core.[5][6]

Reaction Pathway for 2-Mercaptobenzimidazole Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product A 4-Bromo-1,2-diaminobenzene E Reflux A->E B Carbon Disulfide (CS2) B->E C Potassium Hydroxide (KOH) C->E D Ethanol D->E F Acidification with Acetic Acid E->F G Precipitation and Filtration F->G H 6-Bromo-2-mercaptobenzimidazole G->H

Caption: Synthesis of 6-Bromo-2-mercaptobenzimidazole.

Protocol 2: Synthesis of 6-Bromo-2-mercaptobenzimidazole

Parameter Value Rationale/Notes
Starting Material 4-Bromo-1,2-diaminobenzeneThis can be synthesized from 4-bromoaniline.
Reagents Carbon disulfide, Potassium hydroxideCarbon disulfide provides the C=S unit. KOH acts as a base and catalyst.
Solvent EthanolA common solvent for this type of condensation reaction.
Temperature RefluxTo drive the reaction to completion.
Reaction Time 3-5 hoursMonitor by TLC.
Work-up Cooling, acidification with acetic acid, filtrationAcidification protonates the thiolate intermediate, causing the product to precipitate.
Purification Recrystallization from ethanol/waterTo remove impurities.
Expected Yield 85-95%This reaction is generally high-yielding.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve potassium hydroxide (1.2 eq) in ethanol.

  • To this solution, add 4-bromo-1,2-diaminobenzene (1.0 eq).

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise with stirring.

  • After the addition is complete, reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Acidify the solution with glacial acetic acid until the product precipitates completely.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-bromo-2-mercaptobenzimidazole.

Synthesis of 7-Bromo-3,4-dihydro-2H-1,4-benzothiazin-3-one

Benzothiazines are another important class of sulfur and nitrogen-containing heterocycles with diverse biological activities. The synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzothiazin-3-one can be envisioned to start from 4-bromoaniline through reaction with ethyl chloroacetate to form this compound, followed by a reaction that introduces the sulfur atom and facilitates cyclization. A more direct and established method, however, involves the reaction of a substituted 2-aminothiophenol with an α-halo ester.

Synthetic Rationale:

The synthesis of the target benzothiazinone can be achieved by reacting 2-amino-5-bromothiophenol with ethyl chloroacetate. The reaction proceeds through an initial S-alkylation of the thiophenol by the chloroacetate, followed by an intramolecular nucleophilic acyl substitution where the amino group attacks the ester carbonyl, leading to the cyclized product with the elimination of ethanol.

General Scheme for Benzothiazinone Synthesis

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product A 2-Amino-5-bromothiophenol E Reflux A->E B Ethyl Chloroacetate B->E C Base (e.g., NaOAc) C->E D Solvent (e.g., Ethanol) D->E F Cooling and Precipitation E->F G Filtration and Washing F->G H 7-Bromo-3,4-dihydro-2H-1,4-benzothiazin-3-one G->H

Caption: Synthesis of 7-Bromo-3,4-dihydro-2H-1,4-benzothiazin-3-one.

Protocol 3: Synthesis of 7-Bromo-3,4-dihydro-2H-1,4-benzothiazin-3-one

Parameter Value Rationale/Notes
Starting Materials 2-Amino-5-bromothiophenol, Ethyl chloroacetate2-Amino-5-bromothiophenol can be prepared from 4-bromoaniline.
Base Sodium acetateA mild base to facilitate the S-alkylation and subsequent cyclization.
Solvent Absolute EthanolA suitable solvent for the reaction that allows for easy product precipitation upon cooling.
Temperature RefluxTo ensure the reaction proceeds at a reasonable rate.
Reaction Time 6-8 hoursMonitor by TLC.
Work-up Cooling, filtrationThe product often crystallizes out upon cooling the reaction mixture.
Purification Recrystallization from ethanolTo obtain a high-purity product.
Expected Yield 60-70%Moderate to good yields are typically observed.

Step-by-Step Methodology:

  • A mixture of 2-amino-5-bromothiophenol (1.0 eq), ethyl chloroacetate (1.1 eq), and anhydrous sodium acetate (1.5 eq) in absolute ethanol is placed in a round-bottom flask.

  • The mixture is refluxed with stirring for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated solid is collected by vacuum filtration and washed with cold ethanol and then with water.

  • The crude product is recrystallized from ethanol to give pure 7-bromo-3,4-dihydro-2H-1,4-benzothiazin-3-one.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its ability to serve as a precursor to a range of medicinally relevant heterocyclic scaffolds, including quinoxalones, benzimidazoles, and benzothiazines, underscores its importance for researchers in drug discovery and development. The protocols detailed herein provide a practical foundation for the synthesis of these key heterocyclic systems. The presence of the bromo substituent opens up a vast chemical space for further exploration through cross-coupling and other functionalization reactions, enabling the generation of diverse compound libraries for biological screening. Future work in this area will undoubtedly focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of novel cyclization strategies to access an even broader array of complex heterocyclic architectures from this versatile starting material.

References

  • Ahamed, M. R. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science, 16(2), 77-83.
  • ResearchGate. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Available at: [Link]

  • Google Patents. (1974). Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide. US3842098A.
  • Organic Chemistry Portal. (2017). Synthesis of quinoxalinones. Available at: [Link]

  • Wang, L., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15(1), 1-5. Available at: [Link]

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Bigge, C. F., et al. (1993). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 36(13), 1716-1726. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl [(4-bromophenyl)amino]acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl [(4-bromophenyl)amino]acetate is a versatile synthetic intermediate that holds significant potential in the field of medicinal chemistry. Its unique structural features, comprising a bromine-substituted aromatic ring and a glycine ethyl ester moiety, provide a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds and other molecular architectures with promising pharmacological activities. This comprehensive guide delves into the synthesis, key applications, and structure-activity relationships of this compound, offering detailed protocols and expert insights to facilitate its effective utilization in drug discovery and development programs.

Introduction: The Strategic Value of the [(4-bromophenyl)amino]acetate Scaffold

The N-aryl glycine ester framework is a privileged scaffold in medicinal chemistry, recognized for its role in constructing molecules with diverse biological activities and favorable pharmacokinetic profiles. The incorporation of a 4-bromophenyl group into this framework, as seen in this compound, offers several strategic advantages for drug design:

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets.

  • Metabolic Stability: The presence of a halogen on the aromatic ring can influence the metabolic fate of a drug candidate, often blocking sites of oxidative metabolism and thereby increasing its half-life.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the exploration of a wide chemical space.[1]

  • Lipophilicity Modulation: The bromo substituent increases the lipophilicity of the molecule, which can be crucial for traversing biological membranes and reaching intracellular targets.

This guide will provide a detailed exploration of how these features are leveraged in the synthesis of novel therapeutic agents.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromoaniline with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. The following protocol provides a reliable and scalable method.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 4-Bromoaniline 4-Bromoaniline->Reaction Ethyl Chloroacetate Ethyl Chloroacetate->Reaction This compound Reaction->this compound Base (e.g., K2CO3) Solvent (e.g., EtOH) Heat

Caption: Synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)
4-Bromoaniline106-40-9172.021.72 g (10 mmol, 1.0 eq)
Ethyl chloroacetate105-39-5122.551.35 g (11 mmol, 1.1 eq)
Potassium carbonate584-08-7138.212.76 g (20 mmol, 2.0 eq)
Ethanol (anhydrous)64-17-546.0750 mL
Ethyl acetate141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous sodium sulfate7757-82-6142.04For drying
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.72 g, 10 mmol) and anhydrous ethanol (50 mL). Stir the mixture until the 4-bromoaniline is completely dissolved.

  • Addition of Base: Add finely powdered potassium carbonate (2.76 g, 20 mmol) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.35 g, 11 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product as a solid.

Applications in Medicinal Chemistry: A Gateway to Diverse Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic systems that are of significant interest in drug discovery.

Synthesis of Quinazolinones

Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] this compound can be utilized as a key starting material for the synthesis of quinazolinone derivatives.

G This compound This compound Amidation Amidation This compound->Amidation Amine (R-NH2) N-(4-bromophenyl)glycinamide N-(4-bromophenyl)glycinamide Amidation->N-(4-bromophenyl)glycinamide Ortho-formyl or Ortho-carboxy activating agent Cyclization Cyclization N-(4-bromophenyl)glycinamide->Cyclization Ortho-formyl or Ortho-carboxy activating agent Quinazolinone Derivative Quinazolinone Derivative Cyclization->Quinazolinone Derivative

Caption: General workflow for quinazolinone synthesis.

Protocol Insight: The synthesis typically involves an initial amidation of the ester group of this compound, followed by a cyclization reaction. For example, reaction with an ortho-amino benzonitrile or anthranilic acid derivative in the presence of a suitable coupling agent and subsequent cyclization can yield the desired quinazolinone core. The 4-bromophenyl moiety can then be further functionalized to explore structure-activity relationships.

Precursor to Benzodiazepine Scaffolds

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[4] The N-aryl glycine ester structure of this compound provides a direct route to certain benzodiazepine cores.

Protocol Insight: A common strategy involves the acylation of the secondary amine of this compound with a suitable acyl chloride (e.g., 2-nitrobenzoyl chloride). The resulting intermediate can then undergo reduction of the nitro group to an amine, which can subsequently cyclize to form the 1,4-benzodiazepine-2,5-dione ring system. The bromine atom on the phenyl ring allows for further diversification of the final products.

Building Block for Anti-inflammatory Agents

The N-phenylglycine scaffold is present in several compounds with anti-inflammatory activity.[5][6] this compound can serve as a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Workflow for Anti-inflammatory Drug Discovery:

G This compound This compound Start->this compound Amide Coupling Amide Coupling This compound->Amide Coupling Bioactive Carboxylic Acid N-(4-bromophenyl)glycinamide\nDerivative N-(4-bromophenyl)glycinamide Derivative Amide Coupling->N-(4-bromophenyl)glycinamide\nDerivative SAR Studies SAR Studies N-(4-bromophenyl)glycinamide\nDerivative->SAR Studies Screening Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Workflow for developing anti-inflammatory agents.

Experimental Approach: The ester functionality of this compound can be readily converted to an amide by reacting it with various amines. This allows for the introduction of diverse functionalities. Alternatively, the secondary amine can be acylated with various carboxylic acids known to be important for anti-inflammatory activity. The resulting derivatives can then be screened for their ability to inhibit key inflammatory targets such as cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound itself are limited, valuable insights can be drawn from related N-arylglycine and 4-bromoaniline derivatives.[7][8]

Modification SiteObservationPotential Impact on Activity
4-Bromo Position Replacement of bromine with other halogens (Cl, F) or small alkyl groups can modulate lipophilicity and electronic properties.Can fine-tune target binding affinity and selectivity, as well as ADME properties.
Amine Linker Acylation or sulfonylation of the secondary amine can introduce hydrogen bond donors and acceptors.Can lead to new interactions with the target protein, potentially increasing potency.
Ethyl Ester Hydrolysis to the corresponding carboxylic acid or conversion to various amides introduces new functional groups.The carboxylic acid can act as a key binding group (e.g., for COX enzymes). Amides can be used to explore a wider range of interactions with the target.
Suzuki Coupling at Bromo Position Introduction of various aryl or heteroaryl groups via Suzuki coupling significantly expands the chemical space.Can lead to the discovery of novel interactions with the target protein and improve overall pharmacological profile.

Expert Commentary: The 4-bromophenyl moiety is a recurring motif in potent kinase inhibitors. The bromine atom often occupies a hydrophobic pocket in the kinase active site and can serve as an anchor point for the molecule. Therefore, derivatives of this compound are promising candidates for screening against various kinase targets.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block in medicinal chemistry. Its strategic placement of a bromine atom and a reactive glycine ester moiety provides a powerful platform for the synthesis of diverse and complex molecules. The protocols and applications outlined in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Future exploration of this scaffold in areas such as kinase inhibition and the development of novel anticonvulsant and anti-inflammatory drugs is highly warranted and holds the promise of delivering new and effective medicines.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (n.d.). MDPI. [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2021). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (n.d.). PubMed. [Link]

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][9][10]diazepin-2-ylamino)benzoate. (n.d.). MDPI. [Link]

  • Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. (2018). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2019). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. [Link]

  • Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. (2000). ResearchGate. [Link]

  • Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. (2022). Journal of Applied Pharmaceutical Science. [Link]

  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. (2021). MDPI. [Link]

  • Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][9][10]benzodiazepine-3-carboxylate as Novel, Highly Potent, and Safe Antianxiety Agent. (2008). PubMed. [Link]

  • Design and Synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a Novel Class of Analgesic and Anti-Inflammatory Agents. (2008). PubMed. [Link]

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (n.d.). PubMed Central. [Link]

  • Ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate is a novel positive modulator of GABAA receptors. (2005). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists. (2017). PubMed. [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. (2014). ResearchGate. [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2021). PubMed Central. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. [Link]

  • The imidazobenzodiazepine Ro 15-4513 antagonizes methoxyflurane anesthesia. (n.d.). PubMed. [Link]

Sources

Application Note: Ethyl [(4-bromophenyl)amino]acetate as a Versatile Building Block for Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl [(4-bromophenyl)amino]acetate is a trifunctional synthetic building block of significant interest to the medicinal chemistry and drug development communities. Its structure incorporates three key reactive sites: a secondary aniline nitrogen, a modifiable ethyl ester, and a strategically placed bromine atom on the aromatic ring. This unique combination allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of novel heterocyclic compounds, complex biaryl systems, and peptide-like structures. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols for its preparation and subsequent elaboration into high-value chemical entities.

Introduction and Physicochemical Profile

The value of this compound lies in its pre-engineered functionality. The N-aryl amino acid scaffold is a common motif in pharmacologically active molecules. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The ethyl ester provides a site for hydrolysis and subsequent amide bond formation, allowing for the attachment of various side chains or conjugation to other molecules. This application note details validated protocols for leveraging these functionalities in three major areas: heterocycle synthesis, C-C bond formation, and amide derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2521-92-8[1]
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
Appearance Off-white to light yellow crystalline powderN/A
SMILES CCOC(=O)CNC1=CC=C(C=C1)Br[1]
InChIKey SDVWUMUCGZEZNB-UHFFFAOYSA-N[1]
Classification Organic Building Block, Amine, Ester[2][3]

Synthesis of the Building Block: this compound

Causality Behind Experimental Choices: The synthesis of the title compound is most efficiently achieved via a nucleophilic substitution reaction. 4-bromoaniline serves as the nucleophile, attacking an ethyl 2-haloacetate. Ethyl chloroacetate is chosen as a cost-effective and sufficiently reactive electrophile. A weak base, such as sodium bicarbonate (NaHCO₃), is included to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting aniline. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to enhance reaction rates in a biphasic system, though a polar aprotic solvent like DMF often provides sufficient solubility and reactivity.

Protocol 2.1: Synthesis via N-Alkylation

Materials:

  • 4-bromoaniline (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Sodium bicarbonate (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-bromoaniline and anhydrous DMF (approx. 5 mL per gram of aniline).

  • Add sodium bicarbonate to the mixture.

  • Slowly add ethyl chloroacetate dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Self-Validation:

  • Expected Yield: 75-85%.

  • Characterization: The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.

cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Aniline 4-Bromoaniline Reaction N-Alkylation (Nucleophilic Substitution) Aniline->Reaction Ester Ethyl Chloroacetate Ester->Reaction Base NaHCO₃ Base->Reaction Solvent DMF, 80-90 °C Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct A Ethyl [(4-bromophenyl)amino]acetate C Thiourea Intermediate A->C Acetonitrile, RT B Benzoyl Isothiocyanate B->C D Thiazole Derivative C->D H₂SO₄ (cat.), EtOH, Reflux (Cyclization & Dehydration) Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxyAdd Ar-Pd(II)-Br(L₂) Pd0->OxyAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxyAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim Ar-Ar' ArBr R-Ar-Br ArBr->OxyAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Sources

Application Notes and Protocols for Reactions Involving Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

Ethyl [(4-bromophenyl)amino]acetate stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure marries a nucleophilic secondary amine, an ester functionality amenable to various transformations, and a brominated aromatic ring poised for cross-coupling reactions. This unique combination allows for the strategic and divergent synthesis of a vast array of complex molecules. This guide provides an in-depth exploration of the experimental landscape surrounding this reagent, offering not just protocols, but the underlying scientific rationale to empower researchers in their synthetic endeavors. We will delve into key transformations including N-alkylation, palladium-catalyzed cross-coupling reactions, and the synthesis of important heterocyclic scaffolds.

Safety First: Handling Reagents and Reactions

Prior to commencing any experimental work, a thorough risk assessment is mandatory.

This compound:

  • While specific toxicity data is limited, it is prudent to handle this compound with standard laboratory precautions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Palladium-Catalyzed Cross-Coupling Reactions:

  • These reactions are often exothermic and can pose a risk of runaway reactions, especially on a larger scale.[1][2][3]

  • It is crucial to monitor the reaction temperature and ensure adequate cooling is available.

  • Reactions should be conducted in a well-ventilated fume hood.

  • Palladium catalysts, particularly on carbon, can be pyrophoric. Handle with care under an inert atmosphere when dry.

Sodium Hydride (for N-alkylation):

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite.[4][5][6][7]

  • It is typically supplied as a dispersion in mineral oil to mitigate its reactivity.[4][5][7]

  • Always handle sodium hydride in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). [4][5]

  • To use, the mineral oil can be washed away with a dry, high-boiling hydrocarbon solvent like hexane under an inert atmosphere.[4][7]

  • Quench any residual sodium hydride carefully with a high-boiling alcohol like isopropanol before disposal.

Core Reactions and Protocols

N-Alkylation: Building the Amine Scaffold

The secondary amine of this compound provides a reactive handle for introducing a wide range of substituents. This is a fundamental step in modifying the core structure to influence biological activity or material properties.

Scientific Rationale: The reaction proceeds via a standard SN2 mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct. Sodium hydride is a strong, non-nucleophilic base that is ideal for this purpose as it irreversibly deprotonates the amine.

Experimental Protocol: N-Alkylation with Benzyl Bromide

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq) via syringe at 0 °C.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Base Sodium HydrideStrong, non-nucleophilic base for complete deprotonation.
Solvent Anhydrous DMFPolar aprotic solvent to dissolve reactants and facilitate SN2 reaction.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction with NaH.
Work-up NH₄Cl quenchSafely neutralizes excess NaH.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and organic materials.[8][9]

Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organoboron reagent (boronic acid or ester) in the presence of a base. The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Experimental Protocol: Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂ (3 mol%) and PPh₃ (6 mol%)).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10][11]

Parameter Condition Rationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃Essential for the transmetalation step.
Solvent Dioxane/WaterA common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides thermal energy to drive the catalytic cycle.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ Ar-Br) Transmetalation Complex Ar-Pd(II)L2-Ar' Oxidative Addition Complex->Transmetalation Complex Transmetalation (+ Ar'-B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-Ar' Transmetalation Complex->Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[12][13] This reaction allows for the coupling of the aryl bromide moiety of this compound with a variety of amines, opening avenues to complex aniline derivatives.

Scientific Rationale: Similar to the Suzuki coupling, this reaction proceeds through a palladium-catalyzed cycle.[12] Key steps include oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation of the amine by a base to form an amido complex, and reductive elimination to furnish the C-N coupled product.[14] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.

Experimental Protocol: Coupling with Aniline

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk flask.

  • Add this compound (1.0 eq) and aniline (1.2 eq).

  • Add anhydrous toluene.

  • Seal the flask and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst/Ligand Pd(OAc)₂/XPhosA highly active catalyst system for C-N bond formation.
Base NaOtBuA strong, non-nucleophilic base required for the formation of the palladium-amido complex.
Solvent Anhydrous TolueneA common non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100 °CNecessary to drive the reaction to completion.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add Reagents Add Pd(OAc)₂, XPhos, NaOtBu, This compound, Aniline, and Toluene to Schlenk flask Heat Heat to 100 °C for 12-24h Add Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Dilute with EtOAc, filter through Celite Cool->Filter Wash Wash with brine, dry, and concentrate Filter->Wash Purify Column Chromatography Wash->Purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Synthesis of Heterocycles: Accessing Quinoxalin-2-ones

This compound is a valuable precursor for the synthesis of various heterocyclic systems. Quinoxalin-2-ones, for instance, are a class of compounds with diverse biological activities.[15]

Scientific Rationale: The synthesis can be envisioned through a multi-step sequence. First, the ester of this compound is hydrolyzed to the corresponding carboxylic acid. This acid is then reacted with a suitable ortho-phenylenediamine in the presence of a coupling agent to form an amide, which then undergoes intramolecular cyclization to the quinoxalin-2-one. A more direct approach involves the reaction of the corresponding ortho-phenylenediamine with an alpha-keto ester derived from this compound.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one

This protocol describes a plausible route; specific conditions may require optimization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • o-Phenylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Hydrolysis of the Ester

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to pH 3-4.

  • Extract the carboxylic acid with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 2: Amide Coupling and Cyclization

  • To a solution of the carboxylic acid from Step 1 (1.0 eq) and o-phenylenediamine (1.1 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Heat the reaction mixture to 80-100 °C to facilitate cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Condition Rationale
Hydrolysis LiOHMild base for saponification of the ester.
Coupling Agents EDC/HOBtStandard peptide coupling reagents for efficient amide bond formation.
Cyclization HeatProvides the necessary energy for intramolecular ring closure.

Conclusion

This compound is a remarkably versatile building block that provides access to a wide range of chemical structures through a variety of well-established synthetic transformations. The protocols detailed herein for N-alkylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and heterocycle synthesis serve as a robust starting point for researchers. By understanding the underlying principles and paying careful attention to safety, scientists can effectively leverage this reagent to advance their research in drug discovery, materials science, and beyond.

References

  • Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608–2632. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • Yang, Q. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. OUCI. [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Reddit. (2016). How does /r/chemistry handle sodium hydride?. [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. [Link]

  • University of Wisconsin-Madison. (n.d.). Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. [Link]

  • Chen, M., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 9981-9994. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Bunev, A. S., et al. (2015). C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid Catalysis. Chemistry of Heterocyclic Compounds, 51, 849–851. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • Kim, K., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4). [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4435. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Li, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kumar, M. M., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of Young Pharmacists, 10(3), 267-273. [Link]

  • Sharma, S., & Van der Eycken, E. (2013). Heck Reaction—State of the Art. Molecules, 18(10), 12695-12739. [Link]

  • Park, C., et al. (2016). Intramolecular Mizoroki–Heck Reaction of 2-Thiosubstituted Acrylates for the Synthesis of 3-Substituted Benzo[b]thiophene. Bulletin of the Korean Chemical Society, 37(9), 1534-1537. [Link]

  • Sławiński, J., & Szafrański, K. (2022). the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]

  • Mosslemin, M. H., et al. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry International, 2014, 1-4. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • OUCI. (n.d.). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. [Link]

  • Wiley Online Library. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. [Link]

  • ResearchGate. (n.d.). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. [Link]

  • Semantic Scholar. (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • ResearchGate. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]

  • ResearchGate. (n.d.). Cu-nanoparticle catalyzed O-arylation of phenols with aryl halides via Ullmann coupling. [Link]

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  • ResearchGate. (n.d.). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. [Link]

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Application Notes and Protocols: Strategic Derivatization of Ethyl [(4-bromophenyl)amino]acetate for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutic agents. Ethyl [(4-bromophenyl)amino]acetate represents one such "privileged scaffold." Its structure, featuring a reactive secondary amine, an ester functional group, and a strategically placed bromine atom on an aromatic ring, offers multiple avenues for chemical modification. These modifications can systematically alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn profoundly influence its pharmacokinetic profile and biological activity. Aromatic amines are key substructures in over a third of drug candidates, highlighting the importance of this molecular class.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into two primary derivatization pathways: N-Acylation of the secondary amine and Suzuki-Miyaura Cross-Coupling at the aryl bromide site. For each pathway, we will not only provide detailed, step-by-step protocols but also elucidate the underlying chemical principles and rationale for experimental choices. Furthermore, we will outline a general workflow for the subsequent biological screening of the synthesized derivatives, empowering researchers to efficiently explore the therapeutic potential of this promising molecular framework.

PART 1: Derivatization Strategies and Protocols

The derivatization of this compound can be strategically approached from two key reactive sites. The choice of derivatization strategy should be guided by the desired structural diversity and the therapeutic target of interest.

Strategy 1: N-Acylation of the Secondary Amine

The secondary amine in this compound is a nucleophilic center that can readily react with various acylating agents. This modification is particularly useful for introducing a wide range of functional groups that can modulate the compound's polarity and hydrogen bonding capabilities, which are crucial for target engagement.

N-acylation transforms the secondary amine into an amide. This functional group transformation has several important consequences for the molecule's properties:

  • Hydrogen Bonding: The resulting amide introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can facilitate interactions with biological targets like proteins and enzymes.[1]

  • Conformational Rigidity: The planar nature of the amide bond can impart a degree of conformational rigidity to the molecule, which can be advantageous for specific binding to a target.

  • Metabolic Stability: Amides are generally more resistant to metabolic degradation compared to amines, potentially leading to improved pharmacokinetic profiles.

This protocol describes a general method for the N-acylation of this compound using an acid chloride in the presence of a base.

Materials:

  • This compound

  • Desired Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acid chloride (1.1 equivalents) dropwise to the stirred solution. Maintaining a low temperature helps to control the exothermic reaction and minimize side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any unreacted acid chloride and neutralize the excess acid.

    • Wash with brine (1 x 20 mL) to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Representative Reagents for N-Acylation

Reagent NameStructurePotential Biological Significance of Introduced Moiety
Acetyl ChlorideCH₃COClIntroduction of a small, polar acetyl group can improve aqueous solubility.
Benzoyl ChlorideC₆H₅COClIntroduction of a phenyl ring can enhance lipophilicity and introduce potential for π-π stacking interactions.
Cyclopropanecarbonyl chloridec-C₃H₅COClIntroduction of a strained ring system can influence conformational preferences and metabolic stability.
Strategy 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

The bromine atom on the phenyl ring of this compound provides an excellent handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This powerful transformation allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of the derivative library.

The Suzuki-Miyaura coupling is a versatile and widely used reaction in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[2][4] The key steps of the catalytic cycle involve:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[5]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

This reaction allows for the creation of biaryl structures, which are prevalent in many biologically active compounds.[2]

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.[3]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd(dppf)Cl₂

  • A suitable phosphine ligand (e.g., Tricyclohexylphosphine (PCy₃) or SPhos)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

  • A suitable solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

  • Inert gas source (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equivalents) and the phosphine ligand (0.02-0.10 equivalents).

  • Addition of Solvents: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Reagents for Suzuki-Miyaura Cross-Coupling

Reagent NameStructurePotential Biological Significance of Introduced Moiety
Phenylboronic AcidC₆H₅B(OH)₂Introduces a basic biaryl scaffold, a common motif in many drugs.
4-Methoxyphenylboronic AcidCH₃OC₆H₄B(OH)₂Introduces an electron-donating group that can modulate electronic properties and provide a hydrogen bond acceptor.
Pyridine-3-boronic AcidC₅H₄NB(OH)₂Introduces a heteroaromatic ring, which can improve solubility and provide a site for hydrogen bonding.

PART 2: Visualization of Derivatization Workflows

To clearly illustrate the derivatization pathways, the following diagrams have been generated using Graphviz.

G cluster_0 N-Acylation cluster_1 Suzuki-Miyaura Coupling start This compound reagent_n R-COCl, Base start->reagent_n reagent_s R'-B(OH)₂, Pd Catalyst, Base start->reagent_s nacylation N-Acyl Derivative reagent_n->nacylation suzuki Biaryl Derivative reagent_s->suzuki

Figure 1: General workflow for the derivatization of this compound.

G start Aryl Bromide (R-Br) oxidative_addition Oxidative Addition Intermediate (R-Pd(II)-Br) start->oxidative_addition Pd(0) pd0 Pd(0) Catalyst transmetalation Transmetalation Intermediate (R-Pd(II)-R') oxidative_addition->transmetalation R'-B(OH)₂, Base boronic_acid Boronic Acid (R'-B(OH)₂) boronic_acid->transmetalation product Coupled Product (R-R') transmetalation->product Reductive Elimination product->pd0 Regenerates

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 3: Biological Screening of a Derivative Library

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The choice of screening assays will depend on the therapeutic area of interest. Two main approaches can be employed: phenotypic screening and target-based screening.[6]

Phenotypic Screening

Phenotypic screening involves testing compounds in cellular or whole-organism models to identify agents that produce a desired phenotypic change, without a priori knowledge of the drug's target.[7][8] This approach is advantageous for discovering compounds with novel mechanisms of action.

This protocol describes a common method for assessing the anti-proliferative activity of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Complete cell culture medium

  • 96-well microplates

  • Synthesized derivative compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Add the compound solutions to the wells, including a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • Viability Assessment: Add the MTT reagent to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Target-Based Screening

Target-based screening involves testing compounds against a specific, validated biological target, such as an enzyme or a receptor.[9][10] This approach is more direct and allows for the optimization of compounds with a known mechanism of action.

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • Synthesized derivative compounds dissolved in DMSO

  • 96-well or 384-well microplates

  • Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

  • Assay Setup: In a microplate, add the assay buffer, the purified enzyme, and the synthesized derivative at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Pre-incubation: Pre-incubate the enzyme with the compounds for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The strategic derivatization of this compound offers a powerful and efficient approach to generating a diverse library of novel chemical entities for biological screening. By leveraging robust and well-established synthetic methodologies such as N-acylation and Suzuki-Miyaura cross-coupling, researchers can systematically explore the structure-activity relationships of this versatile scaffold. The subsequent application of carefully selected biological screening assays, whether phenotypic or target-based, is essential for identifying promising lead compounds for further drug development. This application note provides a solid foundation for initiating such a discovery program, combining detailed protocols with the underlying scientific principles to guide researchers toward successful outcomes.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
  • ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
  • PMC. Current Screening Methodologies in Drug Discovery for Selected Human Diseases.
  • Life Chemicals. Phenotypic Screening Libraries.
  • Benchchem.
  • PMC. Chemical screening in zebrafish for novel biological and therapeutic discovery.
  • Chemists Make Strides to Simplify Drug Design, Synthesis.
  • Celtarys Research. Biochemical assays in drug discovery and development.
  • BioDuro. Biochemical Assays.
  • PubMed.
  • Green Chemistry (RSC Publishing).
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide details robust and scalable methodologies for the synthesis of Ethyl [(4-bromophenyl)amino]acetate, a key intermediate in the pharmaceutical and fine chemical industries. Primary focus is given to the classical N-alkylation of 4-bromoaniline with ethyl bromoacetate, a cost-effective and industrially proven route. An alternative approach via Buchwald-Hartwig amination is also discussed, offering a modern, palladium-catalyzed alternative. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the large-scale production of this important compound.

Introduction and Strategic Overview

This compound, also known as Ethyl N-(4-bromophenyl)glycinate, serves as a critical building block in the synthesis of a variety of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The presence of the bromo-functionalized aromatic ring and the amino-ester moiety provides versatile handles for further chemical transformations.

The selection of a synthetic strategy for large-scale production is governed by several key factors: cost of raw materials, process safety, scalability, and the final purity of the product. This guide will primarily focus on the direct N-alkylation of 4-bromoaniline, a method that excels in its simplicity and cost-effectiveness. A secondary, more modern approach, the Buchwald-Hartwig amination, will be presented as a viable alternative, particularly when substrate scope and milder conditions are a priority.

Primary Synthetic Route: N-Alkylation of 4-Bromoaniline

The most common and economically viable method for the large-scale synthesis of this compound is the direct N-alkylation of 4-bromoaniline with ethyl bromoacetate. This reaction is a classic example of a nucleophilic substitution reaction.

Underlying Chemical Principles

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the amino group of 4-bromoaniline on the electrophilic carbon of the ethyl bromoacetate. The lone pair of electrons on the nitrogen atom initiates the bond formation with the carbon atom bearing the bromine atom, which acts as a good leaving group. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

N-Alkylation Mechanism 4-Bromoaniline 4-Bromoaniline Product This compound 4-Bromoaniline->Product Nucleophilic Attack Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Product Base Base (e.g., K₂CO₃) Salt HBr salt of Base Base->Salt Acid Neutralization Buchwald-Hartwig Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(Br)L_n Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition (Ar-Br) PdII_Amine [Ar-Pd(II)(NHR₂)L_n]⁺Br⁻ PdII_Aryl->PdII_Amine Amine Binding Ligand_Ex Ligand Exchange (R₂NH) PdII_Amido Ar-Pd(II)(NR₂)L_n PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product Red_Elim Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol Considerations for Large-Scale Synthesis

Key Components:

  • Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices.

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos is typically required.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

General Procedure Outline:

  • An inert reactor is charged with the palladium pre-catalyst, the phosphine ligand, and the base under a nitrogen or argon atmosphere.

  • The solvent is added, and the mixture is stirred to form the active Pd(0) catalyst.

  • A solution of 4-bromophenylamine and ethyl glycinate (or its hydrochloride salt, in which case an additional equivalent of base is needed) in the reaction solvent is added.

  • The reaction mixture is heated to a temperature typically between 80-110°C.

  • The reaction is monitored until completion.

  • Work-up involves cooling the reaction, filtering off the palladium residues, and then following a standard aqueous work-up and purification by crystallization or chromatography.

Challenges for Scale-up:

  • Cost: The high cost of palladium catalysts and specialized ligands can be a significant factor in large-scale production.

  • Oxygen Sensitivity: The Pd(0) catalyst and some phosphine ligands are sensitive to air, requiring stringent inert atmosphere conditions.

  • Metal Contamination: Removal of residual palladium from the final product to meet pharmaceutical specifications can be challenging and requires dedicated purification steps.

Safety and Handling

4-Bromoaniline:

  • Toxic if swallowed, in contact with skin, or if inhaled. [1]* Causes skin and eye irritation. [1]* Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. [1]* Handle in a well-ventilated area or a fume hood. [1] Ethyl Bromoacetate:

  • Lachrymator (causes tearing). [2]* Toxic and corrosive. [2]* Handle only in a well-ventilated fume hood. [2]* Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. [2] Potassium Carbonate:

  • Causes serious eye irritation.

  • Handle with care to avoid dust generation.

General Precautions:

  • All operations should be carried out by trained personnel in a facility equipped to handle hazardous materials.

  • Ensure that an emergency shower and eyewash station are readily accessible.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • MDPI. (2023). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Manufacture of ethyl bromide.
  • Google Patents. (n.d.). Purification method of ethyl acetate.
  • Google Patents. (n.d.). Ethyl glycinate hydrochloride production method.
  • European Patent Office. (2020). SYNTHESIS OF DABIGATRAN. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). N-substituted phenyl glycine preparation method.
  • Acta Crystallographica Section E. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Retrieved from [Link]

  • MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2020). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4. Retrieved from [Link]

  • MDPI. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]4/85)

Sources

Protocol for the Purification of Ethyl [(4-bromophenyl)amino]acetate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl [(4-bromophenyl)amino]acetate using silica gel flash column chromatography. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide details the entire workflow, from initial analytical thin-layer chromatography (TLC) for methods development to the final isolation of the purified compound. The scientific rationale behind each step is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Rationale for Chromatographic Purification

This compound is typically synthesized via the nucleophilic substitution of an ethyl haloacetate with 4-bromoaniline. The crude reaction mixture commonly contains unreacted starting materials, potential side-products from over-alkylation, and other process-related impurities. These contaminants can interfere with downstream reactions, complicate structural analysis, and yield inaccurate results in biological assays.

Flash column chromatography is the preferred method for purifying moderately polar, non-volatile organic compounds like the target molecule.[1] The technique relies on the differential partitioning of components in a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar solvent system). By carefully selecting the mobile phase composition, a high degree of separation can be achieved efficiently. This protocol establishes a self-validating system where analytical TLC is first used to predict the outcome of the preparative flash chromatography.

Compound Characteristics and Potential Impurities

A thorough understanding of the target compound's properties is essential for developing a robust purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
Appearance Solid (typical)[3]
logP (Predicted) ~3.3[4]
Functional Groups Ester, Secondary Amine, Aromatic BromideN/A

The presence of both a hydrogen-bond donating amine (N-H) and a hydrogen-bond accepting ester group lends the molecule a moderate polarity, making it an ideal candidate for silica gel chromatography.

Common Impurities to Consider:

  • 4-bromoaniline: A starting material, more polar than the product.

  • Ethyl bromoacetate: A starting material, less polar than the product.[5]

  • N,N-dialkylated product: A potential side-product, generally less polar than the desired mono-alkylated product due to the absence of the N-H group.

  • Solvent Residue: Residual solvents from the preceding reaction.

Methods Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, analytical TLC must be performed to determine the optimal mobile phase (eluent). The goal is to find a solvent system that provides good separation between the desired product and its impurities, with a target Retention Factor (Rf) of 0.2-0.4 for the product.

Protocol 1: TLC Methods Development
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small, concentrated dot of the solution onto the origin line.

  • Chamber Preparation: Pour a prepared solvent system (e.g., Hexane:Ethyl Acetate 90:10) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line. Close the chamber and allow the solvent front to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization: Adjust the solvent ratio to achieve the target Rf.

    • If Rf is too low (spots don't move far): Increase the polarity of the mobile phase by adding more ethyl acetate.

    • If Rf is too high (spots run with the solvent front): Decrease the polarity by adding more hexane.

Commonly effective solvent systems for compounds of this type include mixtures of hexanes and ethyl acetate.[6][7][8]

Preparative Purification: Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
  • Stationary Phase: Silica Gel, 230-400 mesh[6]

  • Solvents: Reagent-grade Hexanes and Ethyl Acetate

  • Glassware: Glass chromatography column (~4-5 cm diameter), round-bottom flasks, separatory funnel, test tubes or fraction collector vials

  • Apparatus: Rotary evaporator, source of compressed air or nitrogen, TLC plates and chamber, UV lamp

Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method) The wet slurry method is crucial for preparing a homogenous, bubble-free column bed, which is essential for achieving high-resolution separation.[1]

  • Secure the column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~1 cm) of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5). A common rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample.[1]

  • Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the side of the column to encourage even packing and dislodge any air bubbles.

  • Add more eluent as needed, never allowing the top of the silica bed to run dry.

  • Once the silica has settled into a stable bed, add a final layer of sand (~1 cm) on top to prevent disruption during sample and solvent loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 2: Sample Loading (Dry Loading) Dry loading the sample typically provides superior separation compared to liquid loading, as it ensures the sample is introduced to the column in a very narrow, concentrated band.[1]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.

  • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder as an even layer on top of the sand in the packed column.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase (the optimized system from TLC analysis) to the top of the column.

  • Using gentle positive pressure from a compressed air or nitrogen line, push the solvent through the column at a steady flow rate (a drip rate of several drops per second is typical).

  • Begin collecting the eluent in sequentially numbered test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 4 cm column).

  • Continuously monitor the separation by spotting alternating fractions on a TLC plate.

Step 4: Post-Purification Workflow

  • Fraction Analysis: Develop the monitoring TLC plates (using the same eluent) and visualize under UV light.

  • Combine Pure Fractions: Identify all fractions that contain only the desired product spot and combine them in a suitably sized round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Drying: Place the flask containing the purified product under high vacuum for several hours to remove any residual solvent.

  • Characterization: Obtain the mass of the purified, colorless solid and confirm its identity and purity through analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Summary of Chromatographic Conditions

Table 2: Recommended Purification Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Provides high surface area for optimal interaction and separation.
Mobile Phase Hexanes / Ethyl AcetateOffers a good polarity range for eluting the target compound.
Initial Eluent 90:10 to 80:20 (Hexanes:EtOAc)This ratio typically provides a good starting Rf of 0.2-0.4.
Loading Method Dry Loading on SilicaEnsures a narrow sample band, maximizing separation efficiency.[1]
Detection UV light (254 nm)The aromatic ring in the molecule allows for easy visualization.

Workflow Visualization

The following diagram illustrates the complete purification process from the crude mixture to the isolated, pure compound.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_isolation Isolation & Verification Crude Crude Product (Target + Impurities) TLC TLC Analysis (Solvent Optimization) Crude->TLC Test Eluent Column Pack Column (Silica Gel) TLC->Column Optimized Eluent Load Dry Load Sample Column->Load Elute Elute & Collect Fractions Load->Elute TLC_Monitor Monitor Fractions by TLC Elute->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Identify Pure Evap Rotary Evaporation (Solvent Removal) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloaded with sample.- Column packed improperly (channels/cracks).- Re-optimize the mobile phase using TLC for better spot separation.- Use a larger column or less sample.- Repack the column carefully using the slurry method.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (increase % of ethyl acetate).
Cracked Silica Bed - Column ran dry.- Heat generated during solvent wetting.- Always keep the silica bed covered with solvent.- Pack the column using a pre-mixed slurry to dissipate heat.
Streaking on TLC - Sample is too concentrated.- Compound is acidic/basic.- Sample is not fully dissolved.- Dilute the sample before spotting.- Add a trace amount of acid (acetic) or base (triethylamine) to the mobile phase.- Ensure complete dissolution before loading.

Safety and Handling

All manipulations should be conducted inside a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Silica Gel: A fine powder that can cause respiratory irritation. Avoid inhaling the dust by handling it carefully in a fume hood.

  • Organic Solvents (Hexanes, Ethyl Acetate): These are flammable and volatile. Ensure there are no ignition sources nearby. Avoid inhalation of vapors and direct skin contact.[4]

  • This compound: The toxicological properties may not be fully characterized. Handle with care, assuming it is potentially harmful. Avoid ingestion, inhalation, and skin/eye contact.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Ethyl 2-(4-bromophenyl)acetate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information. AWS. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl [(4-bromophenyl)amino]acetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial N-alkylation reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields. Our focus is on providing practical, field-tested insights to ensure your syntheses are efficient, reproducible, and successful.

Reaction Overview

The synthesis of this compound is a classic example of a nucleophilic substitution reaction (S_N2), where the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic α-carbon of an ethyl haloacetate. A base is required to neutralize the hydrohalic acid (HX) generated during the reaction, driving the equilibrium towards product formation.[1]

General Reaction Scheme:

Troubleshooting Guide & Optimization Strategies

This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.

Q1: My yield of this compound is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is the most frequent issue and can typically be traced to one of four areas: inefficient alkylation, competing side reactions, suboptimal reaction conditions, or product loss during workup.

1. Inefficient Alkylation:

  • Leaving Group Choice: The reactivity of the ethyl haloacetate is critical. The C-X bond strength follows the order C-I < C-Br < C-Cl. If you are using ethyl chloroacetate, the reaction will be significantly slower than with ethyl bromoacetate.[2]

    • Solution: Switch from ethyl chloroacetate to ethyl bromoacetate for a faster reaction rate. If you must use ethyl chloroacetate, add a catalytic amount (5-10 mol%) of potassium iodide (KI) .[2][3] The iodide participates in a Finkelstein reaction to generate the highly reactive ethyl iodoacetate in situ, which dramatically accelerates the N-alkylation.[3]

  • Insufficient Base Strength/Quantity: 4-Bromoaniline is a weak nucleophile. A sufficiently strong base is needed to deprotonate the aniline (or the resulting ammonium salt after the initial alkylation) and neutralize the HX byproduct, preventing the reaction from stalling.[1]

    • Solution: Use at least 1.2-2.0 equivalents of a moderate base like anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[2] These are effective, inexpensive, and easy to remove during workup. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used, but requires more stringent handling procedures.[2]

2. Competing Side Reactions:

  • Dialkylation: The most common side reaction is the formation of the tertiary amine, Ethyl N-(4-bromophenyl)-N-(ethoxycarbonylmethyl)aminoacetate. The product, a secondary amine, is often more nucleophilic than the starting 4-bromoaniline and can react with a second molecule of ethyl haloacetate.[4]

    • Solution: Use a slight excess of 4-bromoaniline (e.g., 1.2 to 1.5 equivalents) relative to the ethyl haloacetate. This ensures the alkylating agent is consumed before significant dialkylation can occur. Alternatively, add the ethyl haloacetate slowly (e.g., via a syringe pump) to the reaction mixture to maintain its low concentration.

3. Suboptimal Conditions:

  • Solvent Choice: The solvent must solubilize the reactants and facilitate the S_N2 mechanism. Polar aprotic solvents are ideal.

    • Solution: Dimethylformamide (DMF) , acetonitrile (MeCN) , or acetone are excellent choices.[2] DMF is particularly effective due to its high polarity, but can be difficult to remove. Acetone is often a good starting point as it has a convenient boiling point for reflux and is easily removed under vacuum.

  • Temperature: Many N-alkylations require heat to proceed at a reasonable rate.

    • Solution: Perform the reaction at reflux temperature for solvents like acetone or acetonitrile. For DMF, a temperature of 60-80 °C is typically sufficient. Monitor the reaction by TLC to avoid prolonged heating that could lead to decomposition.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

This is almost certainly the dialkylated product mentioned in Q1. The product, this compound, can act as a nucleophile and react again with the ethyl haloacetate.

  • Confirmation: The byproduct will have a lower R_f on a TLC plate (if using a nonpolar eluent system) and a correspondingly higher mass in LC-MS analysis.

  • Prevention Strategy:

    • Adjust Stoichiometry: The most effective method is to use 4-bromoaniline as the limiting reagent. A common strategy is to use 1.0 equivalent of 4-bromoaniline and 0.8-0.9 equivalents of the ethyl haloacetate. While this means some starting material will remain, it is often easier to separate from the desired product than the dialkylated species.

    • Slow Addition: Add the alkylating agent dropwise over 1-2 hours to the heated mixture of aniline and base. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting aniline.

Q3: The reaction is very slow or doesn't seem to start. What should I investigate?
  • Check Reagent Quality: Ensure your 4-bromoaniline is pure and your ethyl haloacetate has not hydrolyzed. The base (e.g., K₂CO₃) should be anhydrous; if it has absorbed moisture, it will be less effective.

  • Catalyst Addition: If using ethyl chloroacetate, the absence of a KI catalyst is a common reason for a sluggish reaction.[3]

  • Temperature: Ensure the reaction is being heated sufficiently. A reaction that is slow at room temperature can often be driven to completion by refluxing.

  • Solvent: Ensure you are using a polar aprotic solvent. Protic solvents like ethanol can solvate the nucleophile, hindering its ability to attack the electrophile. However, some procedures do report success using ethanol, often with a milder base like sodium acetate.[5]

Q4: How can I effectively monitor the reaction progress and determine the endpoint?

Thin-Layer Chromatography (TLC) is the best method.

  • Procedure:

    • Prepare a TLC plate with silica gel.

    • Spot three lanes: one with the starting 4-bromoaniline, one with the reaction mixture, and one co-spotted with both.

    • Develop the plate in an appropriate solvent system, typically a mixture of ethyl acetate and hexane (e.g., 20:80 or 30:70 v/v).[6]

    • Visualize under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the 4-bromoaniline spot in the reaction mixture lane has been completely consumed. The product spot should appear at a higher R_f value.

Q5: What is the best method for purifying the final product?
  • Initial Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts (e.g., K₂CO₃ and KBr), and wash the filter cake with a small amount of the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in a solvent like ethyl acetate and wash with water to remove any remaining salts or highly polar impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Purification:

    • Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate is a highly effective method for obtaining pure material.

    • Column Chromatography: For mixtures containing significant amounts of starting material or byproducts, flash column chromatography on silica gel is necessary. Use a gradient elution starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.[6][7]

Experimental Protocol: Optimized Synthesis

This protocol incorporates several optimization strategies for a high-yield synthesis.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, optional but recommended)

  • Acetone (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoaniline, anhydrous potassium carbonate, and potassium iodide.

  • Add anhydrous acetone to the flask (approx. 10 mL per gram of 4-bromoaniline).

  • Begin stirring and gently heat the mixture to reflux.

  • Once refluxing, add the ethyl bromoacetate dropwise to the mixture over 30 minutes.

  • Maintain the reaction at reflux and monitor its progress by TLC every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Once the 4-bromoaniline is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional acetone.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by flash column chromatography as described in Q5.

Data & Visualization

Table 1: Influence of Reaction Parameters on Yield
Base (eq.) Alkylating Agent Solvent Catalyst (eq.) Temp. Typical Yield Key Considerations
K₂CO₃ (2.0)Ethyl bromoacetateAcetoneKI (0.1)Reflux>85%Reliable, cost-effective, easy workup.[2]
NaH (1.2)Ethyl chloroacetateDMFNone25-50 °C>90%High yield but requires strict anhydrous conditions and careful handling.[2]
NaOAc (1.2)Ethyl chloroacetateEthanolNoneReflux~60-75%Milder conditions, but may result in slower reaction and lower yield.[5]
DIPEA (1.5)Ethyl bromoacetateMeCNNoneReflux~70-80%Homogeneous reaction, but the base can be difficult to remove.
Diagrams

Caption: S_N2 mechanism for the N-alkylation of 4-bromoaniline.

Experimental_Workflow A 1. Charge Flask (4-Bromoaniline, K₂CO₃, KI, Acetone) B 2. Heat to Reflux A->B C 3. Add Ethyl Bromoacetate (Dropwise) B->C D 4. Monitor by TLC (Until Aniline Consumed) C->D Reaction Time (6-12h) E 5. Cooldown & Filter (Remove Inorganic Salts) D->E F 6. Concentrate Filtrate (Rotary Evaporation) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: Optimized experimental workflow for synthesis.

References

  • ResearchGate. (2025). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. ResearchGate. Available at: [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. Available at: [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... ResearchGate. Available at: [Link]

  • NCERT. (n.d.). Amines. NCERT. Available at: [Link]

  • Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. Google Patents.
  • ResearchGate. (n.d.). Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate. Google Patents.
  • ACS Publications. (n.d.). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the N-alkylation of aniline and alcohol. ResearchGate. Available at: [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. Available at: [Link]

  • 62° CBQ. (n.d.). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. Available at: [Link]

  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives. Google Patents.
  • National Institutes of Health (NIH). (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Available at: [Link]

  • YouTube. (2024). 4 bromoaniline : Organic Synthesis. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Unusual Pathway of Alkylation of 2-(4-Bromobenzylidene)-p-menthan-3-one with Ethyl Bromoacetate. ResearchGate. Available at: [Link]acetate)

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Technical Support Center: Synthesis of Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl [(4-bromophenyl)amino]acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your synthesis.

The synthesis of this compound, a valuable intermediate in organic and medicinal chemistry[1], is typically achieved via the nucleophilic substitution of an ethyl haloacetate with 4-bromoaniline.[2][3] While seemingly straightforward, this N-alkylation is often plagued by side reactions that can significantly impact yield and purity. This guide addresses the most common side products in a practical question-and-answer format.

The Desired Reaction Pathway: N-Alkylation

The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate (or bromoacetate), displacing the halide leaving group.

cluster_reactants Reactants reac1 4-Bromoaniline base Base (e.g., K2CO3, NaOAc) reac1->base reac2 Ethyl Chloroacetate reac2->base prod This compound base->prod SN2 Reaction (N-Alkylation) G A 4-Bromoaniline (Primary Amine) C Desired Product (Secondary Amine) A->C + Ethyl Chloroacetate (Desired Reaction) B Ethyl Chloroacetate D Over-alkylation Product (Tertiary Amine) C->D + Ethyl Chloroacetate (Side Reaction)

Caption: Reaction cascade leading to the over-alkylation side product.

Troubleshooting & Optimization Protocol

To suppress the formation of the di-alkylated product, the primary reaction rate must be maximized relative to the secondary (side) reaction rate.

ParameterRecommended Action & Rationale
Stoichiometry Use a molar excess of 4-bromoaniline relative to the ethyl haloacetate (e.g., 1.5 to 2.0 equivalents). This increases the statistical probability that the alkylating agent will encounter and react with the more abundant starting material rather than the product. [4]
Reagent Addition Add the ethyl haloacetate slowly or dropwise to the reaction mixture containing 4-bromoaniline and the base. This maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the more concentrated aniline.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the second alkylation. Start at room temperature or slightly below and monitor progress.
Base Selection Use a mild, non-nucleophilic base such as sodium acetate or potassium carbonate. [2][3]Stronger bases can deprotonate the product more effectively, increasing its nucleophilicity and promoting the side reaction.

Step-by-Step Method for Minimizing Over-alkylation:

  • Charge a reaction vessel with the solvent (e.g., Ethanol, DMF),[2][3] 4-bromoaniline (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Stir the mixture to ensure a fine suspension.

  • Prepare a solution of ethyl chloroacetate (1.0 eq.) in a small amount of the reaction solvent.

  • Add the ethyl chloroacetate solution to the reaction vessel dropwise over 1-2 hours using an addition funnel.

  • Maintain the reaction temperature at or below room temperature, monitoring by TLC or LCMS.

  • Once the starting ethyl chloroacetate is consumed, proceed with the workup.

Q2: My reaction seems to stall, and upon workup, I isolate an acidic, water-soluble impurity. What went wrong?

This issue strongly suggests the hydrolysis of the ethyl chloroacetate starting material.

Expert Analysis: Esters are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water. [5][6]If your reagents or solvent contain water, the ethyl chloroacetate can be hydrolyzed to chloroacetic acid (and ethanol). Under more strongly basic conditions, it can be further converted to glycolic acid. [5]This side reaction consumes your alkylating agent, leading to low conversion and introducing acidic impurities that complicate purification.

Troubleshooting & Anhydrous Protocol

Ensuring anhydrous (water-free) conditions is critical to prevent this side reaction.

start Low Conversion & Acidic Impurity Detected q1 Are solvents and reagents certified anhydrous? start->q1 a1_yes Proceed with reaction under inert atmosphere (N2 or Ar). q1->a1_yes Yes a1_no Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Use freshly opened, anhydrous reagents. q1->a1_no No q2 Is the chosen base hygroscopic? a1_yes->q2 a1_no->q2 a2_yes Dry the base before use (e.g., oven-dry K2CO3). q2->a2_yes Yes a2_no Ensure base is handled under inert atmosphere to prevent moisture absorption. q2->a2_no No

Caption: Troubleshooting workflow to prevent ester hydrolysis.

Step-by-Step Method for Ensuring Anhydrous Conditions:

  • Solvent Preparation: Use commercially available anhydrous solvents. If not available, dry the solvent using standard laboratory procedures (e.g., refluxing over a suitable drying agent and distilling, or adding activated molecular sieves).

  • Reagent Handling: Use freshly opened reagents. If bases like potassium carbonate have been stored for a while, they can be dried in an oven (e.g., at 120 °C) for several hours and cooled in a desiccator before use.

  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator.

  • Reaction Setup: Assemble the reaction under an inert atmosphere. This prevents atmospheric moisture from entering the reaction.

  • Execution: Perform all reagent transfers via syringe or cannula if possible to minimize exposure to air.

Q3: My reaction is very slow or incomplete, even after a long reaction time. How can I drive it to completion?

A sluggish reaction points to insufficient reactivity of the nucleophile or electrophile under the chosen conditions.

Expert Analysis: The SN2 reaction rate is dependent on several factors, including the strength of the base, the nature of the leaving group, the solvent, and the temperature. While 4-bromoaniline is a reasonably good nucleophile,[7] optimizing the conditions can significantly improve reaction kinetics.

Protocol for Enhancing Reaction Rate
ParameterRecommended Action & Rationale
Leaving Group Ethyl bromoacetate is a more reactive alkylating agent than ethyl chloroacetate because bromide is a better leaving group than chloride. Consider this substitution if kinetics are poor.
Catalyst When using ethyl chloroacetate, adding a catalytic amount (5-10 mol%) of sodium or potassium iodide (NaI or KI) can dramatically accelerate the reaction. This is the Finkelstein reaction, where the iodide in-situ converts the alkyl chloride to the more reactive alkyl iodide. [3]
Solvent Choice Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions compared to protic solvents like ethanol. [3]They solvate the cation of the base but not the nucleophile, increasing its effective nucleophilicity.
Base Strength While avoiding overly strong bases is key to preventing side reactions, ensure the chosen base is strong enough to act as a proton scavenger for the H-Cl byproduct. K₂CO₃ is often a good balance. NaH in THF or DMF is a stronger, non-nucleophilic option but requires strict anhydrous conditions. [3]
Temperature Gently heating the reaction (e.g., to 40-60 °C) can increase the rate. However, this must be balanced against the risk of increasing over-alkylation. Monitor the reaction closely by TLC or LCMS to find the optimal temperature.
Q4: What is a reliable method for purifying the crude product and removing these common side products?

A multi-step purification strategy is typically required.

Expert Analysis: The crude product mixture can contain the desired product, the over-alkylation byproduct, unreacted 4-bromoaniline, and salts from the base. A combination of an aqueous workup and chromatography or recrystallization is effective.

General Purification Protocol
  • Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter it off.

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted 4-bromoaniline, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification:

    • Column Chromatography: This is the most effective method for separating the desired product from the less polar unreacted starting materials and the often more polar over-alkylation product. A silica gel column using a gradient of ethyl acetate in hexanes is a common choice.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient way to obtain the pure product.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7751, Ethyl chloroacetate. Retrieved from [Link]

  • Kralles, Z. T., Deherikar, P. K., Werner, C. A., Hu, X., Kolodziej, E. P., & Dai, N. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Chemicals Evaluation and Research Institute, Japan. (2023). Ethyl chloroacetate. Retrieved from [Link]

  • HighMountain Chem. (2023). Ethyl Chloroacetate: Complete Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. Retrieved from [Link]

  • Kralles, Z. T., Deherikar, P. K., Werner, C. A., Hu, X., Kolodziej, E. P., & Dai, N. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (2521-92-8). Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • ResearchGate. (2018). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Avoiding Over-alkylation. Retrieved from [Link]

  • ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Barraza, S. J., & Denmark, S. E. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Synlett, 28(20), 2891-2895.
  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

  • Quora. (2017). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Retrieved from [Link]

  • CK-12 Foundation. (2023). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • OpenStax. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]nucleophilic_substitution_reactions)

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Troubleshooting purification issues of Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl [(4-bromophenyl)amino]acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Here, we address common and complex purification challenges encountered during its synthesis and isolation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your own laboratory settings.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue after the reaction work-up. Is this normal, and how can I solidify it?

A1: Yes, obtaining a crude oil or a dark, semi-solid material is a very common outcome. This is often due to the presence of unreacted starting materials, solvent residues, or minor, highly-colored byproducts. The product itself, when pure, can be a low-melting solid or an oil, with a reported melting point between 29-33 °C.[1]

Your primary goal should not be immediate solidification of the crude mixture, but rather its purification. Both column chromatography and recrystallization are effective methods. Often, after purification by column chromatography, the resulting cleaner material will solidify upon removal of the solvent under high vacuum. If it remains an oil, attempting to recrystallize from a suitable solvent system is the next logical step.

Q2: I'm struggling with "oiling out" during recrystallization. My compound separates as an oil instead of forming crystals. What should I do?

A2: "Oiling out" is a frequent challenge, especially for compounds with low melting points or when impurities are present. It occurs when the solute is supersaturated in the hot solvent and separates as a liquid phase upon cooling.

Here are the key causal factors and solutions:

  • Cooling Rate: Cooling the solution too quickly is the most common cause. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling favors oil formation over the ordered process of crystal lattice formation.

  • Solvent Choice: The solvent may be too "good." The ideal recrystallization solvent dissolves the compound completely when hot but poorly when cold.[2] If your compound is too soluble even at low temperatures, try a less polar solvent or an anti-solvent system (e.g., dissolve in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity appears, then heat to clarify and cool slowly).

  • Purity: Impurities can disrupt the crystal lattice, acting as "eutectic-melters" that lower the melting point of the mixture and favor oiling. If the issue persists, pre-purification using a quick silica gel plug or flash chromatography to remove baseline impurities may be necessary before attempting recrystallization again.

Q3: My ¹H NMR spectrum shows residual 4-bromoaniline. What is the most efficient way to remove it?

A3: 4-bromoaniline is a common impurity as it is one of the starting materials. Due to its basic nature, it can be effectively removed with an acidic wash during the work-up. Before concentrating your organic layer, wash it with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid. The aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

Protocol: Acidic Wash Extraction

  • Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq).

  • Shake the funnel vigorously for 30-60 seconds, venting frequently.

  • Allow the layers to separate. The protonated 4-bromoaniline will be in the top aqueous layer (if using dichloromethane) or bottom aqueous layer (if using ethyl acetate).

  • Drain the organic layer and repeat the wash if necessary (monitor by TLC).

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming more persistent purification challenges.

Guide 1: Optimizing Flash Column Chromatography for High Purity

Q: I'm having trouble separating my product from a close-running impurity using column chromatography. How can I improve the separation?

A: Achieving high purity with flash column chromatography is a systematic process that relies on careful selection of the stationary and mobile phases, as well as proper column packing and loading techniques. This compound is moderately polar, making a hexane/ethyl acetate solvent system on silica gel an excellent starting point.[3]

Step 1: Thin Layer Chromatography (TLC) Analysis

The foundation of good column chromatography is analytical TLC. The goal is to find a solvent system that gives your product an Rf value between 0.25 and 0.35 and maximizes the separation (ΔRf) from its nearest impurities.

Problem on TLCCausalitySolution
All spots at baselineMobile phase is not polar enough to move the compounds.Increase the percentage of the polar solvent (e.g., from 10% to 20% ethyl acetate in hexanes).
All spots at solvent frontMobile phase is too polar; compounds have no affinity for the silica.Decrease the percentage of the polar solvent (e.g., from 20% to 10% ethyl acetate in hexanes).
Poor separation (ΔRf < 0.1)The chosen solvent system does not differentiate well between the compounds.Try a different solvent system. For example, replace ethyl acetate with dichloromethane/methanol or toluene/acetone to alter the specific solvent-solute interactions.

Step 2: Protocol for Flash Column Chromatography

This protocol assumes a standard purification of 1-2 grams of crude material.

  • Column Selection: Choose a glass column with a diameter that allows for a silica gel bed height of approximately 15-20 cm. For 1 g of material, a 40-50 mm diameter column is suitable.

  • Slurry Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexanes/ethyl acetate). A silica-to-crude ratio of 50:1 (w/w) is a good starting point for difficult separations.[4]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Evaporate the solvent completely to create a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add this powder to the top of the packed column. Add a final thin layer of sand on top to prevent disturbance.

  • Elution:

    • Begin eluting with the solvent system determined by your TLC analysis (e.g., 90:10 hexanes/ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

    • If separation is still difficult, consider a gradient elution, where the polarity of the mobile phase is increased slowly over the course of the separation.[3]

Visualization: General Purification Workflow

G crude Crude Product (Oil or Solid) workup Aqueous Work-up (Acidic/Basic Wash) crude->workup analysis TLC Analysis (Solvent Screening) workup->analysis decision Purification Method? analysis->decision chromatography Column Chromatography decision->chromatography Impurities have different Rf values recrystallization Recrystallization decision->recrystallization Product is solid & impurities differ in solubility pure_chrom Pure Fractions chromatography->pure_chrom pure_recrys Isolated Crystals recrystallization->pure_recrys final_product Pure Ethyl [(4-bromophenyl)amino]acetate pure_chrom->final_product pure_recrys->final_product G start Recrystallization attempt results in an oil q1 Was the cooling rate slow? start->q1 a1_no Action: Re-heat to dissolve. Cool slowly to RT, then ice bath. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes success Success: Crystals Formed a1_no->success q2 Is the solvent appropriate? a1_yes->q2 a2_no Action: Re-screen solvents. Try a less polar solvent or an anti-solvent system (e.g., EtOAc/Hexanes). q2->a2_no No q3 Is the material sufficiently pure? q2->q3 Yes a2_no->success a3_no Action: Perform pre-purification (e.g., flash chromatography) to remove major impurities. q3->a3_no No q3->success Yes (Consider seeding) a3_no->success

Caption: Decision tree for troubleshooting when a compound "oils out".

References
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (2521-92-8). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • MDPI. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • Acta Crystallographica Section E. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate - Chempedia. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2020). EXTRACTION, ISOLATION AND STRUCTURAL ELUCIDATION OF BIOACTIVE COMPOUND FROM THE LEAVES. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from https://www.researchgate.
  • ResearchGate. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate.
  • ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl (4-bromophenyl)acetate. Retrieved from [Link]

  • Scribd. (n.d.). Ethyl Acetate Purification. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • ResearchGate. (n.d.). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • University Chemistry. (2023). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Retrieved from [Link]

  • Reddit. (2024). Need urgent help with crystallization/drying/solidifying of an isatin derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Chromatography of ethyl acetate extract of leaves. Retrieved from [Link]

  • MDPI. (2017). Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Acta Crystallographica Section E. (2025). Volume 81, Part 4, April 2025. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • PubMed. (2018). Establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate.... Retrieved from [Link]

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Stability and degradation of Ethyl [(4-bromophenyl)amino]acetate under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for Ethyl [(4-bromophenyl)amino]acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on the practical application of chemical principles to ensure the stability and integrity of your compound.

Overview: The Chemical Profile of this compound

This compound is a molecule possessing three key functional groups that dictate its stability profile:

  • Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.

  • Secondary Aromatic Amine (N-phenylglycine moiety): Prone to oxidation, which can be catalyzed by air (autoxidation), trace metals, or oxidizing agents.

  • Bromoaromatic System: The carbon-bromine bond can be labile, particularly when exposed to ultraviolet (UV) light, leading to photolytic degradation.

Understanding these vulnerabilities is the first step in designing robust experiments and ensuring the reliability of your results. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal stability, the compound should be stored as a solid in a tightly sealed container at low temperature (2-8°C or -20°C).[1][2] The container should be protected from light, preferably by using an amber vial or by storing it in a dark location. To prevent oxidation and hydrolysis, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q2: What are the primary degradation pathways I should be concerned about?

A: The three most probable degradation pathways are hydrolysis of the ethyl ester, oxidation of the secondary amine, and photodegradation of the bromoaromatic ring. The dominant pathway will depend on the specific conditions of your experiment (pH, solvent, light exposure, presence of oxygen).

Q3: Which analytical technique is best for monitoring the stability of this compound and its degradants?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a mass spectrometry (MS) detector, is the most powerful tool.[3][4] HPLC-UV can quantify the parent compound and its degradants, while HPLC-MS provides the mass information necessary to identify the chemical structures of those degradants.

Q4: I need to dissolve the compound for my experiment. Which solvents are recommended?

A: Use dry, aprotic solvents (e.g., anhydrous acetonitrile, THF, DMSO) whenever possible to minimize the risk of hydrolysis. If aqueous solutions are necessary, use freshly prepared buffers, preferably in the pH range of 4-5, where ester stability is often maximized.[5] Be aware that some solvents like ethyl acetate can degrade over time to form reactive species that may degrade your compound.[6]

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter. Each answer provides a causal explanation and a clear path to resolution.

Problem 1: "My compound is degrading in solution during storage, even in the dark at 4°C. What is the likely cause and how can I fix it?"

A: This scenario points towards chemical degradation, most likely hydrolysis or oxidation.

  • Possible Cause 1: Hydrolysis

    • Why it's happening: The ethyl ester group is reacting with water in your solvent to form (4-bromophenyl)amino]acetic acid and ethanol. This reaction is catalyzed by acidic or basic conditions.[7] The reaction is generally slow with pure water but is accelerated by acids or bases.[8]

    • How to Diagnose:

      • Check the pH of your solution. Even unbuffered solutions can become acidic or basic due to dissolved gases or impurities.

      • Analyze your sample by HPLC-MS. Look for a peak corresponding to the mass of the carboxylic acid (M-28, loss of C₂H₄).

    • Solutions & Mitigation:

      • Switch to Aprotic Solvents: If your experimental design allows, use anhydrous solvents.

      • Buffer Your Solution: If an aqueous environment is required, prepare your solution in a buffer with a pH between 4 and 5, which is typically the pH of maximum stability for esters.[5]

      • Store Frozen: If you must use aqueous solutions, store them frozen (-20°C or -80°C) to dramatically slow the rate of hydrolysis.

  • Possible Cause 2: Oxidation

    • Why it's happening: The secondary amine is susceptible to oxidation by dissolved oxygen (autoxidation).[9][10] This process can be accelerated by trace metal ions in your buffer or solvent.

    • How to Diagnose:

      • Analyze by HPLC-MS. Look for peaks corresponding to the addition of oxygen (M+16 for an N-oxide or hydroxylated species) or other oxidative artifacts.

    • Solutions & Mitigation:

      • De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

      • Work Under Inert Atmosphere: Prepare your solutions and aliquot them in a glove box or under a stream of inert gas.

      • Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Problem 2: "I'm seeing multiple new peaks in my HPLC chromatogram after exposing my compound to experimental conditions. How do I determine if they are degradants?"

A: A systematic approach using forced degradation (also known as stress testing) is the industry-standard method for identifying potential degradation products and validating that your analytical method can detect them.[11][12] This involves intentionally subjecting the compound to harsh conditions to generate its degradants.

Below is a workflow to guide your investigation, followed by a detailed protocol.

Workflow: Investigating Unexpected Peaks

G start Unexpected Peak(s) Observed in HPLC forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photolytic) start->forced_degradation Systematic Approach hplc_ms_analysis Analyze Stressed Samples and Control by HPLC-MS forced_degradation->hplc_ms_analysis compare Compare Retention Times (RT) and Mass Spectra (m/z) hplc_ms_analysis->compare identify Identify Degradation Products and Pathways compare->identify Match Found

Caption: Troubleshooting workflow for identifying unknown peaks.

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate the primary degradation products of this compound.

Objective: To identify potential degradation products and establish a degradation profile.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Amber and clear HPLC vials

  • Calibrated HPLC-UV/MS system

  • Photostability chamber (ICH Q1B compliant) or a UV lamp (254/365 nm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to your target analytical concentration (e.g., 50 µg/mL). Transfer to an amber vial. This is your time-zero (T₀) control.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl (e.g., 1:1 v/v).

    • Heat at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24h), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, dilute to the analytical concentration, and inject into the HPLC system.

  • Base Hydrolysis (Saponification):

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature. Basic hydrolysis is typically much faster than acidic hydrolysis.[13]

    • At timed intervals (e.g., 5, 15, 60 min), withdraw a sample, neutralize with 0.1 M HCl, dilute, and inject.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at timed intervals (e.g., 2, 8, 24h).

  • Photolytic Degradation:

    • Prepare two aliquots of the compound diluted in 50:50 acetonitrile:water in separate vials.

    • Place one sample in a clear vial and expose it to light in a photostability chamber.

    • Wrap the second "dark control" vial completely in aluminum foil and place it alongside the exposed sample.

    • Analyze both samples after a defined period (e.g., 24 hours of exposure).

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, store a solution sample (in amber vial) at 60°C.

    • Analyze after the stress period against a control stored at 2-8°C.

Data Analysis:

  • For each condition, compare the chromatogram of the stressed sample to the T₀ control.

  • Calculate the percentage degradation of the parent peak.

  • Use the MS data to determine the mass-to-charge ratio (m/z) of the new peaks to propose structures.

  • Calculate a mass balance to ensure all significant products are accounted for.[11]

Summary of Potential Degradation Products

The table below summarizes the expected degradation products based on the known reactivity of the compound's functional groups.

Stress ConditionPrimary Degradation PathwayExpected Degradation Product(s)Expected Mass Change
Acidic (H⁺, heat) Ester Hydrolysis[(4-bromophenyl)amino]acetic acid- C₂H₄ (-28 Da)
Basic (OH⁻) Ester Hydrolysis (Saponification)Sodium [(4-bromophenyl)amino]acetate- C₂H₅ (-29 Da), + Na (+23 Da)
Oxidative (H₂O₂) N-Oxidation / Ring HydroxylationEthyl [(4-bromophenyl)(oxido)amino]acetate+ O (+16 Da)
Photolytic (UV Light) C-Br Homolysis / DebrominationEthyl (phenylamino)acetate- Br (+1 H) (-79 Da)
Thermal (Heat) General decompositionVaries; may accelerate other pathwaysN/A
Visualizing Degradation Pathways

The following diagram illustrates the primary chemical transformations that this compound may undergo.

G cluster_main This compound (Parent) parent Parent Compound (C10H12BrNO2) hydrolysis_prod Hydrolysis Product [(4-bromophenyl)amino]acetic acid parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Oxidation Product (e.g., N-Oxide) parent->oxidation_prod [O] (e.g., H₂O₂, Air) photo_prod Photodegradation Product (Debrominated species) parent->photo_prod UV Light (hν)

Caption: Major degradation pathways of this compound.

References
  • PubChem. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2. National Center for Biotechnology Information. [Link]

  • Burlatenghi, T., et al. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Organic Letters. [Link]

  • Clark, J. (2023). Hydrolysis of Esters. Chemguide. [Link]

  • Pinto, M., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

  • Marqués, M., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed. [Link]

  • Mondal, M. K., & Mandal, B. (2016). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

  • Rani, P. S., & Kumar, S. A. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Kenia, H., et al. (2020). ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti- bacterial agent. ResearchGate. [Link]

  • de la Cruz, N., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. [Link]

  • Gimalova, F., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Burlatenghi, T., et al. (2018). Oxime Ligation via in Situ Oxidation of N-Phenylglycinyl Peptides. PubMed. [Link]

  • Wu, T., et al. (2018). Degradation of Irgafos 168 and determination of its degradation products. ResearchGate. [Link]

  • ACS Publications. (2023). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. [Link]

  • Google Patents. Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Trasi, N. S., & Taylor, L. S. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]

  • Kubba, A. A. R. M., & Hameed, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • Tsumura, Y., et al. (2000). [Degradation of thiometon in ethyl acetate]. PubMed. [Link]

  • ACS Publications. (2023). Visible-Light-Promoted α-Benzylation of N-Phenyl α-Amino Acids to α-Amino Phenylpropanoids. [Link]

  • Wikipedia. Polycyclic aromatic hydrocarbon. [Link]

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  • Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. [Link]

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  • ResearchGate. (2026). Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. [Link]_based_on_ethyl_2_cyano_2-2-arylhydraziniideneacetates)

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How to avoid impurities in Ethyl [(4-bromophenyl)amino]acetate preparation

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: Ethyl [(4-bromophenyl)amino]acetate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing synthesis and minimizing impurity formation. We will move beyond simple protocols to explore the causality behind common experimental challenges, ensuring you can achieve high purity and yield in your work.

Understanding the Synthesis and its Challenges

The preparation of this compound is most commonly achieved via a nucleophilic substitution reaction (specifically, an N-alkylation) between 4-bromoaniline and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate.[1][2] The reaction involves the nucleophilic nitrogen of the aniline attacking the electrophilic α-carbon of the ester.[2][3] A base is typically required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction.

While straightforward in principle, this synthesis is prone to several side reactions that lead to impurities. The primary challenges are controlling the extent of alkylation and preventing side reactions related to the reagents and conditions used. This guide provides a systematic approach to troubleshooting and optimizing this critical synthesis.

Core Reaction Pathway

cluster_main Desired N-Alkylation Reaction 4-Bromoaniline 4-Bromoaniline Intermediate Transition State 4-Bromoaniline->Intermediate + Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Intermediate Product Ethyl [(4-bromophenyl)amino]acetate Intermediate->Product - HBr (neutralized by base)

Caption: The desired SN2 reaction pathway.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses the most frequent issues encountered during the synthesis. By identifying the problem through analytical methods like Thin Layer Chromatography (TLC), you can pinpoint the cause and implement the appropriate solution.

Problem Observed (e.g., via TLC/NMR) Potential Cause(s) Expert-Level Troubleshooting & Solutions
1. Significant amount of unreacted 4-bromoaniline. A) Insufficient Alkylating Agent: Stoichiometry is off. B) Low Reaction Temperature: The activation energy is not being met. C) Inefficient Base: The acid byproduct (HBr) is not being quenched, protonating the aniline and rendering it non-nucleophilic.A) Stoichiometry Check: Use a slight excess (1.1-1.2 equivalents) of ethyl bromoacetate. Add the alkylating agent portion-wise to maintain a consistent concentration. B) Temperature Optimization: Gently reflux the reaction in a suitable solvent like ethanol or acetone. Monitor via TLC every hour to determine the optimal reaction time.[1] C) Base Selection: Employ a mild, non-nucleophilic base like K₂CO₃ or NaHCO₃ (2-3 equivalents) to effectively scavenge HBr without introducing competing side reactions.[4][5]
2. Presence of a less polar spot on TLC (Rf > product). Di-alkylation: The product, a secondary amine, acts as a nucleophile and reacts with another molecule of ethyl bromoacetate. This is a very common byproduct.Control Stoichiometry: Use a slight excess of 4-bromoaniline relative to the ethyl bromoacetate to ensure the alkylating agent is the limiting reagent. Slow Addition: Add the ethyl bromoacetate slowly or via a syringe pump to the heated mixture of aniline and base. This keeps its instantaneous concentration low, favoring mono-alkylation. Purification: This byproduct can often be separated via silica gel column chromatography, eluting before the more polar desired product.
3. Streaking or a very polar spot at the baseline of the TLC. Hydrolysis: The ester group of the product or reactant has been hydrolyzed to the corresponding carboxylic acid. This is often caused by using a strong base (like NaOH/KOH) in the presence of water, especially at elevated temperatures.Avoid Strong Bases: Do not use strong hydroxide bases for this reaction. Stick to carbonate or bicarbonate bases. Anhydrous Conditions: While not strictly necessary for this reaction, ensure your solvent is reasonably dry. If hydrolysis is a persistent issue, consider using a freshly opened bottle of solvent. Work-up: During the aqueous work-up, avoid prolonged contact with basic solutions. Neutralize the reaction mixture before extraction.
4. Multiple unexpected spots on TLC; low yield. Decomposition: The starting material or product may be degrading. Ethyl bromoacetate is a lachrymator and can decompose.[6] Anilines can also be sensitive to prolonged heating. Rearrangement: Some substituted anilines are known to undergo rearrangement under certain alkylation conditions, such as bromine migration from one position to another.[7][8]Check Reagent Quality: Use freshly purchased or purified ethyl bromoacetate. Ensure the 4-bromoaniline is pure. Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, stop the reaction. Do not leave it to reflux overnight without prior optimization.[9] Controlled Heating: Use an oil bath with a temperature controller to avoid hot spots and maintain a consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction and why?

For the N-alkylation of anilines, the ideal base is one that is strong enough to neutralize the HBr byproduct but not so strong that it promotes side reactions like ester hydrolysis or elimination. Inorganic carbonates such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices. They are largely insoluble in many organic solvents, creating a heterogeneous reaction mixture where the base primarily acts as an acid scavenger on the surface, minimizing side reactions in the bulk solution.

Q2: Which solvent should I use?

Polar solvents are generally preferred as they can stabilize the charged intermediates in the nucleophilic substitution reaction.

  • Ethanol: A good, common choice that allows for refluxing at a moderate temperature (~78 °C).[1]

  • Acetone: Also a good choice, with a lower boiling point (~56 °C) for reactions that may be sensitive to higher temperatures.[4]

  • Acetonitrile (MeCN): A polar aprotic solvent that can also be effective.

  • DMSO: Can be used but is often harder to remove during work-up.[5]

The choice often depends on the scale of the reaction and the ease of downstream processing. For laboratory scale, ethanol is often the most practical.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane) typically provides good separation.

  • Visualization: Use a UV lamp (254 nm) for visualization. 4-bromoaniline and the product are both UV active.

  • Procedure: Spot the 4-bromoaniline starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the plate. As the reaction progresses, you will see the SM spot diminish and the product spot (which should have a higher Rf value) appear. The reaction is complete when the SM spot is no longer visible.

Q4: My final product is an oil, but I've seen it reported as a solid. How can I purify it?

The presence of impurities, particularly the di-alkylated byproduct, can often prevent the product from crystallizing.

  • Initial Purification: First, perform a standard aqueous work-up. Dilute the reaction mixture with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Column Chromatography: If the residue is an oil, purification by silica gel column chromatography is the best approach. Use a gradient elution system, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity. This should effectively separate the less polar di-alkylation byproduct from your desired mono-alkylated product.

  • Crystallization: After chromatography, combine the pure fractions and remove the solvent. The purified product should now be more likely to solidify. If it remains an oil, try dissolving it in a minimal amount of a hot solvent (like ethanol or ethyl acetate) and then adding a cold anti-solvent (like water or hexane) dropwise until turbidity is observed, then allow it to cool slowly to induce crystallization.

Key Impurity Formation Pathways

Caption: Main reaction and common impurity pathways.

Recommended Experimental Protocol

This protocol is designed to favor mono-alkylation and minimize byproduct formation.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoaniline (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask (concentration of ~0.5 M with respect to the aniline).

  • Heating: Begin stirring and heat the mixture to a gentle reflux (~80 °C) using an oil bath.

  • Reagent Addition: In a separate vial, dissolve ethyl bromoacetate (1.1 eq) in a small amount of ethanol. Add this solution dropwise to the refluxing reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at reflux. Monitor its progress every 30-60 minutes by TLC (e.g., 20% ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Cooling and Filtration: Once the 4-bromoaniline is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the insoluble potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure to remove the ethanol and ethyl acetate.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallization (if solid): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool to room temperature and then in an ice bath to maximize crystal formation.

    • Column Chromatography (if oil): If the product is an oil or if TLC shows significant impurities, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (2521-92-8). Retrieved from [Link]

  • Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. Retrieved from [Link]

  • Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Syracuse University SURFACE. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • CDC NIOSH. (n.d.). Alphabetical Method Listing - E. NMAM 4th Edition. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl aminoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying ethyl acetate.
  • Quora. (n.d.). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • Thieme. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Retrieved from [Link]

  • LibreTexts. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • PubMed. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link].ncbi.nlm.nih.gov/pmc/articles/PMC8883653/)

Sources

Technical Support Center: High-Purity Recrystallization of Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl [(4-bromophenyl)amino]acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity. Here, we move beyond generic protocols to provide a deep, mechanistic understanding of the recrystallization process, empowering you to troubleshoot effectively and adapt the methodology to your specific needs. Our approach is grounded in first principles of physical organic chemistry to ensure robust and reproducible results.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is characterized by several key structural features that dictate its behavior during recrystallization:

  • Aromatic Ring: The bromophenyl group is largely nonpolar and prone to π-stacking interactions, favoring crystallization.

  • Secondary Amine (-NH-): This group is a hydrogen bond donor and acceptor, contributing to moderate polarity.

  • Ethyl Ester (-COOEt): This group is polar and a hydrogen bond acceptor.

The molecule possesses a balance of polar (amine, ester) and nonpolar (bromophenyl) characteristics. This duality is central to selecting an appropriate solvent system. An ideal solvent must effectively discriminate between the desired product and process-related impurities, such as unreacted 4-bromoaniline or ethyl chloroacetate.

II. Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses the most frequent challenges encountered during the purification of this compound.

Problem 1: The Compound "Oils Out" Instead of Crystallizing.

Q: I've cooled my saturated solution, but instead of crystals, a viscous, immiscible liquid has formed. What is happening and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point, or when its concentration is too high for orderly crystal lattice formation.[1] The resulting oil is essentially a supersaturated, supercooled liquid phase of your impure compound.

Causality & Solution Workflow:

  • Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solvent.

  • Add More "Good" Solvent: The most common cause is that the solution is too concentrated. Add a small amount (1-5% of the total volume) of the hot primary solvent (the "good" solvent in a mixed system) to decrease the saturation level slightly.[1][2]

  • Ensure Slow Cooling: Rapid cooling is a major contributor to oiling out.[1] After re-dissolving, allow the flask to cool slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring. Do not immediately place it in an ice bath. Slow cooling provides the necessary time for molecules to orient themselves correctly into a crystal lattice.

  • Consider a Different Solvent System: If oiling persists, the chosen solvent may be unsuitable. The compound's solubility may be too high at the cooling temperature. A less powerful solvent or a different mixed-solvent system should be tested.

Problem 2: Very Low or No Crystal Yield.

Q: After cooling, I've recovered very little of my compound. Where did my product go and how can I improve the yield?

A: This is one of the most common issues in recrystallization and typically points to one of two primary causes: using an excessive amount of solvent or choosing a solvent in which the compound is too soluble even at low temperatures.[1][3]

Causality & Solution Workflow:

  • Check the Mother Liquor: Before discarding the filtrate (the "mother liquor"), test it for the presence of your compound. A simple way is to dip a glass rod into the liquid, pull it out, and let the solvent evaporate. A significant solid residue indicates a substantial amount of dissolved product.[2]

  • Reduce Solvent Volume: If the mother liquor is rich in product, you have used too much solvent.[1] Transfer the filtrate to a round-bottom flask and remove a portion of the solvent using a rotary evaporator. Aim to reduce the volume by 20-30%, then attempt the cooling and crystallization process again.

  • Induce Crystallization: If the solution appears to be supersaturated (no crystals form despite being below the saturation temperature), crystallization may need to be induced.[3]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges provide nucleation sites for crystal growth.[1][3]

    • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystallization.[1][3]

  • Re-evaluate Solvent Choice: If yields remain poor even with reduced solvent, the solvent is likely too effective. A good recrystallization solvent should exhibit high solubility at high temperatures but poor solubility at low temperatures.[4] Refer to the solvent selection table below.

Problem 3: Crystals Are Colored or Appear Impure.

Q: My starting material was off-white/yellow, and the resulting crystals have the same appearance. How can I remove colored impurities?

A: The color indicates the presence of persistent, often highly conjugated, impurities that co-crystallize with your product. Standard recrystallization is insufficient in this case.

Causality & Solution Workflow:

  • Use Activated Charcoal: Activated charcoal (e.g., Norit) has a high surface area and can adsorb colored impurities.

    • Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a microspatula tip is often sufficient).

    • Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Perform Hot Gravity Filtration: The fine particles of charcoal must be removed before cooling. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This step prevents both premature crystallization in the funnel and contamination of the final product with charcoal.[5]

  • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly as you would in a standard procedure. The resulting crystals should be significantly lighter in color or colorless.

Troubleshooting Decision Workflow

G start Begin Recrystallization dissolve Dissolve Crude Solid in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals_ok Pure Crystals Form outcome->crystals_ok Success oiling Compound 'Oils Out' outcome->oiling Failure no_crystals No/Few Crystals Form outcome->no_crystals Failure impure_crystals Crystals are Colored outcome->impure_crystals Failure filter_dry Filter & Dry Product crystals_ok->filter_dry end High Purity Product filter_dry->end reheat_add_solvent Re-heat to Dissolve Add More Solvent (1-5%) oiling->reheat_add_solvent reheat_add_solvent->cool check_mother_liquor Too Much Solvent Used? no_crystals->check_mother_liquor reduce_volume Reduce Volume (Rotovap) check_mother_liquor->reduce_volume Yes induce Induce Crystallization (Scratch / Seed) check_mother_liquor->induce No reduce_volume->cool induce->cool charcoal_step Redissolve, Add Charcoal, Perform Hot Filtration impure_crystals->charcoal_step charcoal_step->cool

Caption: A workflow diagram for troubleshooting common recrystallization problems.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, based on the compound's structure, two systems are highly recommended starting points:

  • Single Solvent System: Ethanol. Ethanol is a polar protic solvent that can engage in hydrogen bonding with the amine and ester groups. It is a good choice if the impurities are significantly more or less polar than the product.

  • Mixed Solvent System: Ethyl Acetate / Hexanes. Ethyl acetate is a good "soluble" solvent for this compound.[6] Hexanes can be used as the "insoluble" or "anti-solvent." This combination is very powerful for fine-tuning solubility and often yields very high-purity crystals.

Q2: How do I perform a mixed-solvent recrystallization? A2:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate).

  • While keeping the solution hot, add the "bad" solvent (e.g., Hexanes) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Q3: Why is slow cooling so important? A3: Crystal formation is a process of thermodynamic equilibrium. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice, excluding molecules that do not fit well (i.e., impurities). Rapid cooling, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[2]

Q4: How much solvent should I use to wash the crystals after filtration? A4: Use a minimal amount of ice-cold recrystallization solvent.[3] The goal is to wash away the impurity-laden mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of your product. Using room temperature or warm solvent will lead to substantial yield loss.[7]

Q5: My compound is synthesized from 4-bromoaniline and ethyl chloroacetate. What should I look out for? A5: Your primary impurities will likely be these starting materials. 4-bromoaniline is more polar and has a different hydrogen bonding profile. Ethyl chloroacetate is a simple ester. A well-chosen solvent system should be able to separate these based on their differing polarities from the target product. For instance, in an Ethyl Acetate/Hexane system, the more polar 4-bromoaniline may remain in the mother liquor.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is recommended for moderately pure starting material.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add approximately 5-10 mL of ethanol and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding ethanol dropwise until the solid just dissolves. Avoid adding a large excess.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 15-30 minutes.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion (2-3 mL) of ice-cold ethanol.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and let it air dry or place it in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization from Ethyl Acetate/Hexanes

This protocol provides excellent control and is highly effective for removing less polar impurities.

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude product (e.g., 1.0 g) in the minimum volume of hot ethyl acetate (EtOAc).

  • Saturation: While keeping the solution hot, add hexanes dropwise with swirling. Continue until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot EtOAc to re-clarify the solution.

  • Cooling & Isolation: Follow steps 3-7 from Protocol 1, using an ice-cold mixture of EtOAc/Hexanes (in the approximate final ratio) for the washing step.

Recrystallization Process Flow

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling & Crystallization cluster_2 Step 3: Isolation & Drying a Crude Solid in Flask b Add Minimum Hot Solvent a->b c Saturated Hot Solution (All Solid Dissolved) b->c d Slow Cooling to Room Temp c->d e Ice Bath (Maximize Precipitation) d->e f Crystal Slurry e->f g Vacuum Filtration f->g h Wash with Ice-Cold Solvent g->h i Dry Crystals h->i

Caption: The three main stages of a successful recrystallization workflow.

V. Data Summary: Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization.[4] An ideal solvent should dissolve the compound well when hot but poorly when cold.

SolventPolarityBoiling Point (°C)Suitability for this compoundRationale & Comments
Ethanol Polar Protic78Good (Single Solvent) Balances polarity to dissolve the compound when hot. Its hydrogen bonding capability is a good match for the solute.
Ethyl Acetate Polar Aprotic77Excellent (as "Good" Solvent) The ester functionality "likes" the ester in the target molecule. Often provides sharp, well-formed crystals.[6]
Hexanes Nonpolar~69Excellent (as "Bad" Solvent) The compound is expected to be poorly soluble in hexanes, making it an ideal anti-solvent to pair with Ethyl Acetate.
Toluene Nonpolar111Potential (Single Solvent) The aromatic nature may dissolve the bromophenyl group well at high temperatures. Higher boiling point can be a disadvantage.
Water Very Polar100Poor (Single Solvent) The compound is unlikely to be sufficiently soluble in hot water due to the large nonpolar bromophenyl group.
Dichloromethane Polar Aprotic40Poor (Recrystallization) The boiling point is too low, leading to a very small working temperature range between "hot" and "cold."

VI. References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Gavira, J. A. (n.d.). Recrystallization. University of Granada, Department of Organic Chemistry. Retrieved from [Link]

  • Nichols, L. (2022). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Padias, A. B. (n.d.). Recrystallization. University of Arizona. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • ChemChart. (n.d.). This compound (2521-92-8). Retrieved from [Link]

  • Google Patents. (1996). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters. Retrieved from

  • Google Patents. (1995). WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Zukerman-Schpector, J., Caracelli, I., Stefani, H. A., Khan, A. N., & Tiekink, E. R. T. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1122–o1123. [Link]

Sources

Technical Support Center: Optimizing Ethyl [(4-bromophenyl)amino]acetate Synthesis via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl [(4-bromophenyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed Buchwald-Hartwig amination for this specific transformation. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired product, this compound. What are the likely causes and how can I fix it?

Answer:

Low or no product yield is a common issue that can stem from several factors related to the catalyst system, reaction conditions, or reagents.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂).[1][2][3]

    • Solution: Ensure your amine or phosphine ligand can reduce the Pd(II) source. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a commercially available precatalyst that readily forms the active LPd(0) species upon exposure to a base.[3][4]

  • Inappropriate Ligand Choice: The phosphine ligand is crucial for catalyst stability and activity. An unsuitable ligand can lead to catalyst decomposition or slow reaction rates.[5][6]

    • Solution: For the coupling of an aryl bromide like 4-bromoaniline with a primary amine (or its synthetic equivalent), bulky monodentate phosphine ligands from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, BrettPhos) are often highly effective.[7][8] Bidentate ligands like BINAP or DPPF can also be successful.[9][10] It may be necessary to screen a few ligands to find the optimal one for your specific conditions.

  • Incorrect Base: The choice and strength of the base are critical for the deprotonation of the amine and the subsequent catalytic cycle.[2][5]

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[5] Weaker bases like Cs₂CO₃ or K₃PO₄ may be used, especially if your substrate is base-sensitive, but they might require higher temperatures or longer reaction times.[5][9]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.

    • Solution: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Poor Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the reaction.

    • Solution: Use anhydrous, high-purity solvents. Toluene and dioxane are common solvents for this reaction.[11]

Issue 2: Significant Formation of Side Products

Question: My reaction is producing significant amounts of side products, such as hydrodehalogenation of the starting material or diarylation of the amine. How can I minimize these?

Answer:

The formation of side products is a sign of non-optimal reaction conditions or catalyst selectivity.

Potential Causes & Solutions:

  • Hydrodehalogenation (Replacement of Bromine with Hydrogen): This side reaction can occur, particularly at higher temperatures or with certain catalyst systems.[12][13]

    • Solution: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination. The choice of ligand can also influence this side reaction; screening different phosphine ligands may be beneficial.[2]

  • Diarylation (Formation of Bis(4-bromophenyl)amine): This can be an issue if the newly formed product, this compound, is more reactive than the starting amine.

    • Solution: Using a slight excess of the amine (1.2 to 1.4 equivalents) can help to favor the formation of the monoarylated product.[5] Careful control of the stoichiometry is key.

  • Homocoupling of the Aryl Bromide: This can occur but is generally less common in Buchwald-Hartwig aminations compared to other cross-coupling reactions.

    • Solution: Ensuring a well-defined and active catalyst system can help to suppress this side reaction.

Issue 3: Reaction Stalls Before Completion

Question: My reaction starts well, but then it seems to stop before all the starting material is consumed. What could be causing this?

Answer:

A stalling reaction often points to catalyst deactivation or a change in the reaction environment.

Potential Causes & Solutions:

  • Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration.

    • Solution: The choice of a more robust ligand can improve catalyst stability.[14] Alternatively, a lower reaction temperature might prolong the catalyst's lifetime, albeit at the cost of a slower reaction rate.

  • Inhibitory Species Formation: As the reaction progresses, certain species can form that inhibit the catalyst. For example, with aryl iodides, the generated iodide can sometimes inhibit the catalyst.[3] While less common with bromides, product inhibition is a possibility.

    • Solution: If product inhibition is suspected, running the reaction at a more dilute concentration might be beneficial.

  • Base Consumption/Degradation: The base can be consumed by side reactions or degrade over time, especially at high temperatures.

    • Solution: Ensure a sufficient excess of a stable base is used from the outset.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for this reaction?

A1: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium sources.[4] The choice often comes down to laboratory availability and cost. More recently, pre-formed palladium precatalysts, which are often air- and moisture-stable, have become popular as they can lead to more reproducible results by ensuring the efficient generation of the active catalyst.[3]

Q2: How do I choose the right phosphine ligand?

A2: The "best" ligand is often substrate-dependent. For the N-arylation of a primary amine equivalent with an aryl bromide, bulky, electron-rich monodentate phosphine ligands are a good starting point.[7] A meta-analysis of Buchwald-Hartwig reactions suggests that modern dialkylbiaryl phosphine ligands are increasingly used for their high performance.[4] It is advisable to consult the literature for specific examples that are structurally similar to your reaction.

Q3: What is the optimal reaction temperature?

A3: The optimal temperature will depend on the specific catalyst system and substrates. Generally, reactions are run at elevated temperatures, often in the range of 80-110 °C.[9] It is recommended to start with a temperature around 100 °C and then optimize as needed.

Q4: Can I use a different base besides sodium tert-butoxide?

A4: Yes, other bases can be used. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that can be effective, particularly if your ester functional group is sensitive to the strongly basic conditions of NaOt-Bu.[5] However, these bases may require higher catalyst loadings or longer reaction times.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the consumption of the starting materials and the formation of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup and reagents.

Reagents and Equipment:

  • 4-bromoaniline

  • Ethyl bromoacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).

  • Addition of Reagents: Add 4-bromoaniline (1.0 mmol, 1.0 eq) and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Solvent and Reactant Addition: Add anhydrous, degassed toluene (e.g., 5 mL). Stir the mixture for a few minutes, then add ethyl bromoacetate (1.2 mmol, 1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC until the 4-bromoaniline is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(Aryl)(Amine)]+ Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide L-Pd(II)(Aryl)(Amido) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Aryl-Amine) RedElim->Product ArylBr Aryl-Br ArylBr->OxAdd Amine Amine Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Product check_catalyst Check Catalyst System (Pd source, Ligand, Base) start->check_catalyst check_conditions Verify Reaction Conditions (Inert atmosphere, Temp, Solvent) check_catalyst->check_conditions [Catalyst OK] optimize_catalyst Screen Ligands/Bases Use Pd(0) or Precatalyst check_catalyst->optimize_catalyst [Issue Found] optimize_conditions Degas Solvent Thoroughly Optimize Temperature check_conditions->optimize_conditions [Issue Found] side_products Significant Side Products? check_conditions->side_products [Conditions OK] optimize_catalyst->check_conditions optimize_conditions->side_products adjust_stoichiometry Adjust Amine Stoichiometry (1.2-1.4 eq) side_products->adjust_stoichiometry [Diarylation] lower_temp Lower Reaction Temperature side_products->lower_temp [Hydrodehalogenation] success Successful Reaction side_products->success [No] adjust_stoichiometry->success lower_temp->success

Caption: A logical workflow for troubleshooting common issues.

Catalyst and Ligand Selection Guide

Catalyst ComponentRecommended OptionsKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPrecatalysts can offer better reproducibility.[3]
Phosphine Ligand XPhos, SPhos, BrettPhos, RuPhos (Monodentate)Bulky, electron-rich ligands are generally preferred.[7]
BINAP, DPPF (Bidentate)Can also be effective, particularly in earlier generation systems.[10]
Base NaOt-Bu, KOt-BuStrong, non-nucleophilic bases are standard.
Cs₂CO₃, K₃PO₄Milder options for base-sensitive substrates.[5]

References

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. [Link]

  • Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. QSpace. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au - ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. National Institutes of Health. [Link]

  • This compound (2521-92-8). Chemchart. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Institutes of Health. [Link]

  • Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. National Institutes of Health. [Link]

Sources

Resolving unexpected NMR peaks in Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl [(4-bromophenyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected Nuclear Magnetic Resonance (NMR) peaks encountered during their experimental work with this compound. Here, we provide in-depth technical guidance in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Establishing a baseline for a pure sample is critical before troubleshooting unexpected signals. The expected chemical shifts for this compound in a non-polar deuterated solvent like CDCl₃ are summarized below. These values are predicted based on standard substituent effects and data from structurally similar compounds. Minor variations may occur depending on the solvent and concentration.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
-CH₃ (ethyl)~1.30Triplet3H~14.2
-OCH₂- (ethyl)~4.25Quartet2H~61.5
-NH-CH₂-~3.95Singlet2H~46.0
Ar-H (ortho to -NH)~6.60Doublet2H~114.0
Ar-H (meta to -NH)~7.25Doublet2H~132.0
Ar-C-BrN/AN/AN/A~110.0
Ar-C-NHN/AN/AN/A~146.0
C=ON/AN/AN/A~171.0

Troubleshooting Guide: Resolving Unexpected NMR Peaks

This section addresses specific issues you might encounter with your NMR spectrum of this compound.

Issue 1: Presence of Starting Materials

Q2: My ¹H NMR spectrum shows peaks that do not correspond to the product. Could they be unreacted starting materials?

A2: Yes, residual starting materials are a common source of unexpected peaks. The synthesis of this compound typically involves the reaction of 4-bromoaniline and ethyl bromoacetate.

Workflow for Identifying Starting Materials:

G 4-Bromoaniline 4-Bromoaniline Product This compound 4-Bromoaniline->Product Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Product Side-Product Ethyl 2,2'-((4-bromophenyl)azanediyl)diacetate Product->Side-Product Excess Ethyl Bromoacetate

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl [(4-bromophenyl)amino]acetate and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle nuances of a reagent's reactivity is paramount to efficient and successful synthesis. This guide provides an in-depth comparative analysis of the reactivity of Ethyl [(4-bromophenyl)amino]acetate, a versatile building block, with its structurally similar counterparts. By examining the electronic and steric effects of various substituents on the phenyl ring, we aim to provide a predictive framework for its utility in several key synthetic transformations, supported by established chemical principles and experimental protocols.

Introduction to this compound

This compound is a bifunctional molecule incorporating a secondary aniline and an ethyl ester. The presence of a bromine atom on the aromatic ring offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, making it a valuable synthon in the construction of more complex molecular architectures. The secondary amine functionality allows for further derivatization through N-alkylation and N-acylation, providing a gateway to a diverse range of compounds with potential biological activity. This guide will explore the reactivity of this compound in comparison to its analogs bearing chloro, iodo, methyl, and nitro substituents at the para-position of the phenyl ring.

Comparative Compounds for this Guide:

  • This compound (The Benchmark)

  • Ethyl [(4-chlorophenyl)amino]acetate

  • Ethyl [(4-iodophenyl)amino]acetate

  • Ethyl [(4-methylphenyl)amino]acetate

  • Ethyl [(4-nitrophenyl)amino]acetate

We will evaluate the relative reactivity of these compounds in four fundamental reactions: N-alkylation, N-acylation, Buchwald-Hartwig amination, and Sonogashira coupling.

N-Alkylation: Exploring Nucleophilicity

N-alkylation of the secondary amine in this compound and its analogs is a direct measure of the nucleophilicity of the nitrogen atom. The reaction typically proceeds via an SN2 mechanism where the amine attacks an alkyl halide. The electron density on the nitrogen atom, which is modulated by the substituent on the phenyl ring, is the primary determinant of the reaction rate.

Mechanistic Considerations

The nucleophilicity of the aniline nitrogen is directly influenced by the electronic nature of the para-substituent. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the rate of N-alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.

N_Alkylation_Workflow cluster_workflow N-Alkylation Experimental Workflow Start Start Combine Combine Amine, Alkyl Halide, and Base in Solvent React Stir at Specified Temperature Workup Aqueous Workup and Extraction Purify Column Chromatography Product N-Alkylated Product

Predicted Reactivity Order

Based on the electronic properties of the para-substituents, the predicted order of reactivity for N-alkylation is as follows:

Ethyl [(4-methylphenyl)amino]acetate > this compound ≈ Ethyl [(4-chlorophenyl)amino]acetate > Ethyl [(4-iodophenyl)amino]acetate > Ethyl [(4-nitrophenyl)amino]acetate

  • -CH₃ (Methyl): An electron-donating group that increases the nucleophilicity of the nitrogen.

  • -Br, -Cl, -I (Halogens): These are weakly deactivating groups due to their inductive electron-withdrawing effect, which is partially offset by their electron-donating resonance effect. Their overall impact on the rate of N-alkylation is expected to be similar, with minor variations.

  • -NO₂ (Nitro): A strong electron-withdrawing group that significantly reduces the nucleophilicity of the nitrogen, leading to a much slower reaction rate.

Standardized Experimental Protocol for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of ethyl [(4-substituted-phenyl)amino]acetates with ethyl chloroacetate.

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl [(4-substituted-phenyl)amino]acetate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.

  • Addition of Alkylating Agent: Add ethyl chloroacetate (1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

N-Acylation: A Probe of Amine Basicity and Steric Hindrance

N-acylation of secondary anilines is a fundamental transformation that is also sensitive to the electronic environment of the nitrogen atom. The reaction typically involves the nucleophilic attack of the amine on an acylating agent, such as an acid chloride or anhydride.

Mechanistic Considerations

Similar to N-alkylation, the rate of N-acylation is influenced by the nucleophilicity of the amine. Electron-donating groups on the phenyl ring increase the reaction rate, while electron-withdrawing groups decrease it. The Hammett equation, which relates reaction rates to the electronic properties of substituents, often shows a negative ρ (rho) value for the acylation of anilines, indicating that electron-donating groups accelerate the reaction.[2][3]

N_Acylation_Mechanism cluster_reactants Reactants cluster_products Products Amine {Ar-NH-R | + } Anhydride {R'-C(=O)-O-C(=O)-R' | } Amine->Anhydride Nucleophilic Attack Intermediate {Tetrahedral Intermediate | } Product {Ar-N(R)-C(=O)-R' | + R'COOH} Intermediate->Product Collapse

Predicted Reactivity Order

The predicted reactivity order for N-acylation mirrors that of N-alkylation, as it is primarily governed by the nucleophilicity of the amine.

Ethyl [(4-methylphenyl)amino]acetate > this compound ≈ Ethyl [(4-chlorophenyl)amino]acetate > Ethyl [(4-iodophenyl)amino]acetate > Ethyl [(4-nitrophenyl)amino]acetate

Standardized Experimental Protocol for N-Acylation

This protocol describes a general procedure for the N-acylation of ethyl [(4-substituted-phenyl)amino]acetates with acetic anhydride.[4][5][6]

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl [(4-substituted-phenyl)amino]acetate (1.0 eq.) in glacial acetic acid.

  • Addition of Acylating Agent: Add acetic anhydride (1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture at a gentle reflux for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to afford the pure N-acylated product.[3]

Buchwald-Hartwig Amination: The Role of the Aryl Halide

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] In the context of this compound and its halo-substituted analogs, the reactivity is primarily determined by the nature of the carbon-halogen bond.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step. The strength of the C-X bond plays a crucial role, with weaker bonds leading to faster oxidative addition. The general reactivity trend for aryl halides is I > Br > Cl.[9] The electronic nature of the substituent on the aryl halide also influences the rate of oxidative addition, with electron-withdrawing groups generally accelerating the reaction.[10]

Predicted Reactivity Order

Based on the C-X bond strength and electronic effects, the predicted order of reactivity for Buchwald-Hartwig amination is:

Ethyl [(4-iodophenyl)amino]acetate > Ethyl [(4-nitrophenyl)amino]acetate > this compound > Ethyl [(4-chlorophenyl)amino]acetate > Ethyl [(4-methylphenyl)amino]acetate

  • -I (Iodo): The weakest C-X bond, leading to the fastest rate of oxidative addition.

  • -NO₂ (Nitro): The strong electron-withdrawing nature of the nitro group activates the aryl bromide towards oxidative addition.

  • -Br (Bromo): The benchmark compound.

  • -Cl (Chloro): A stronger C-X bond compared to C-Br, resulting in a slower reaction.

  • -CH₃ (Methyl): The electron-donating methyl group slightly deactivates the aryl ring towards oxidative addition.

Standardized Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of ethyl [(4-halophenyl)amino]acetates with a primary amine, such as aniline.[11]

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (2 mol %), a suitable phosphine ligand (e.g., XPhos, 8 mol %), and sodium tert-butoxide (NaOtBu) (1.4 eq.) to a reaction vessel.

  • Addition of Reagents: Add the ethyl [(4-halophenyl)amino]acetate (1.0 eq.) and the amine coupling partner (1.2 eq.) followed by anhydrous toluene.

  • Reaction: Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Unveiling the Reactivity of the Aryl Halide

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13] Similar to the Buchwald-Hartwig amination, the reactivity of the Ethyl [(4-halophenyl)amino]acetate and its analogs in this reaction is dictated by the nature of the aryl halide.

Mechanistic Considerations

The rate-determining step in the Sonogashira coupling is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[14][15] Consequently, the reactivity follows the trend of C-X bond strength: I > Br > Cl.[16] Electron-withdrawing substituents on the aryl halide can accelerate the oxidative addition step, while electron-donating groups can have the opposite effect.[17]

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡C-R'(L₂) Transmetal->PdII_Alkyne Cu-C≡C-R' Cu_Acetylide Cu-C≡C-R' Cu_Acetylide->Transmetal RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R' RedElim->Product

Predicted Reactivity Order

The predicted reactivity order for the Sonogashira coupling is analogous to that of the Buchwald-Hartwig amination:

Ethyl [(4-iodophenyl)amino]acetate > Ethyl [(4-nitrophenyl)amino]acetate > this compound > Ethyl [(4-chlorophenyl)amino]acetate > Ethyl [(4-methylphenyl)amino]acetate

Standardized Experimental Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of ethyl [(4-halophenyl)amino]acetates with a terminal alkyne, such as phenylacetylene.[12][18]

  • Reaction Setup: To a solution of the ethyl [(4-halophenyl)amino]acetate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or DMF, add PdCl₂(PPh₃)₂ (3 mol %) and CuI (5 mol %).

  • Addition of Reagents: Add the terminal alkyne (1.2 eq.) and a base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of this compound and its analogs in the four discussed reactions. The reactivity is ranked from 1 (most reactive) to 5 (least reactive).

CompoundN-AlkylationN-AcylationBuchwald-Hartwig AminationSonogashira Coupling
Ethyl [(4-methylphenyl)amino]acetate1155
Ethyl [(4-chlorophenyl)amino]acetate3344
This compound 2 2 3 3
Ethyl [(4-iodophenyl)amino]acetate4411
Ethyl [(4-nitrophenyl)amino]acetate5522

Conclusion

This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to its structurally related analogs. The electronic nature of the para-substituent on the phenyl ring plays a decisive role in modulating the reactivity of both the secondary amine and the aryl halide functionalities. For reactions involving the amine as a nucleophile (N-alkylation and N-acylation), electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it. Conversely, for palladium-catalyzed cross-coupling reactions at the aryl halide position (Buchwald-Hartwig amination and Sonogashira coupling), the reactivity is primarily governed by the strength of the carbon-halogen bond (I > Br > Cl), with electron-withdrawing groups on the aromatic ring generally accelerating the rate-determining oxidative addition step. By leveraging these fundamental principles, researchers can make more informed decisions in the design and execution of their synthetic strategies.

References

  • Al-Masum, M., & Kumaraswamy, G. (2004). Palladium-catalyzed Sonogashira coupling of aryl bromides with terminal alkynes in the presence of zinc bromide. Tetrahedron Letters, 45(29), 5679-5681.
  • Cheung, C. W., & Buchwald, S. L. (2013). Mild and general conditions for the palladium-catalyzed amination of aryl and heteroaryl bromides. Organic letters, 15(7), 1682-1685.
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[7]

  • Hussein, E. M. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. ResearchGate.[1]

  • NROChemistry. Sonogashira Coupling. Retrieved from [Link]12]

  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic letters, 16(14), 3724-3727.[18]

  • Plenio, H., & Fleck, T. J. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of organic chemistry, 77(6), 2827-2837.[17]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]9]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). A cascade Sonogashira cross-coupling-substitution-elimination reaction for the synthesis of linear conjugated dienynes. Chemistry–A European Journal, 13(31), 8696-8705.[19]

  • Valente, E. J., et al. (2006). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. Canadian Journal of Chemistry, 84(5), 729-735.[14]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[10]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]13]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]4]

  • Valente, E. J., et al. (2006). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. Canadian Journal of Chemistry, 84(5), 729-735.[15]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.[16]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[7]

  • Frank, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 8, 1433-1438.
  • dos Santos Filho, J. M., & da Silva Júnior, G. R. P. (2019). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ.[8]

  • Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2636.
  • Procter, D. J., et al. (2020). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Chemical Science, 11(36), 9875-9880.[20]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetylglycine. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]6]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]3]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Yang, H., & Thyrion, F. C. (1994). Kinetic studies of the N-alkylation of secondary amines with 1, 2-dichloroethane. International journal of chemical kinetics, 26(2), 309-315.[21]

  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135-144.[22]

  • Salvatore, R. N., et al. (2001). Cesium effect: high chemoselectivity in direct N-alkylation of amines. Organic letters, 3(17), 2733-2736.
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  • Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 27(19), 6523.

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A Comparative Guide to the Definitive Structural Validation of Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This foundational knowledge governs its physicochemical properties, biological activity, and potential for further development. Ethyl [(4-bromophenyl)amino]acetate, a key intermediate in the synthesis of various pharmacologically active compounds, serves as an excellent case study for evaluating the gold standard of structural validation: single-crystal X-ray crystallography.

This guide provides an in-depth, experience-driven comparison of X-ray crystallography against other common analytical techniques. We will explore not just the "how" but the critical "why" behind the experimental choices, offering a self-validating framework for researchers aiming for irrefutable structural evidence.

The Unambiguous Verdict: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands alone as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms within a single crystal, we can generate a three-dimensional electron density map and, from it, a definitive atomic model. This method provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding crystal packing and solid-state behavior.[1]

The Causality Behind the SCXRD Workflow

The success of an SCXRD experiment is not merely in the data collection but is built upon a foundation of meticulous sample preparation. Each step is a deliberate choice to maximize the probability of obtaining a high-quality crystal suitable for diffraction.

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization >95% Purity Recommended mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection solve Structure Solution (Electron Density Map) data_collection->solve refine Structure Refinement (Model Fitting) solve->refine validate Validation & Interpretation (R-factor, Bond Lengths, Angles) refine->validate

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol: Crystallization via Slow Evaporation

The primary bottleneck in SCXRD is often the growth of a suitable single crystal.[2] The choice of solvent and technique is a rational process based on the solute's solubility profile.

  • Compound Synthesis & Purity: The target compound, this compound, can be synthesized via nucleophilic substitution between 4-bromoaniline and ethyl bromoacetate. Causality: High purity (>95%) is crucial, as impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder and poor diffraction quality.

  • Solvent Screening: A preliminary solubility test is performed. The ideal solvent is one in which the compound is moderately soluble. For this compound, solvents like ethanol, ethyl acetate, or acetone are good starting points.

    • Rationale: If solubility is too high, the solution will not reach supersaturation. If it's too low, the compound won't dissolve sufficiently.

  • Setup for Slow Evaporation:

    • Dissolve 5-10 mg of the purified compound in 0.5-1 mL of the chosen solvent (e.g., ethyl acetate) in a small, clean vial.

    • Gently warm the mixture if necessary to ensure complete dissolution.

    • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use paraffin film with a few pinholes.

    • Causality: The slow, controlled evaporation of the solvent gradually increases the concentration, leading to a state of supersaturation. This slow approach allows molecules sufficient time to orient themselves into a well-ordered crystal lattice, rather than crashing out as an amorphous powder.[3]

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Crystal growth can take anywhere from a few hours to several weeks.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully extract one with a cryoloop for mounting on the diffractometer.

A Comparative Analysis: The Role of Spectroscopic Techniques

While SCXRD provides the definitive structure, it is often complemented by spectroscopic methods that are faster, require less material, and provide information about the molecule's properties in a non-crystalline state.[4] Each technique offers a unique piece of the structural puzzle.

analytical_comparison center_node This compound Structure scxrd SCXRD (Solid-State) center_node->scxrd Absolute 3D Structure Bond Lengths/Angles Crystal Packing nmr NMR (Solution-State) center_node->nmr Atom Connectivity Electronic Environment Solution Conformation ir IR Spectroscopy center_node->ir Functional Groups ms Mass Spectrometry center_node->ms Molecular Formula Isotopic Pattern

Caption: The complementary roles of different analytical techniques in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity of atoms in a molecule in solution.[5]

  • ¹H NMR Analysis: For this compound, the proton NMR spectrum would confirm:

    • An AA'BB' splitting pattern in the aromatic region (~6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • A broad singlet for the N-H proton, which would disappear upon adding a drop of D₂O, confirming its identity.[5]

    • A singlet or doublet for the CH₂ group adjacent to the nitrogen.

    • A quartet and a triplet for the ethyl ester group (-OCH₂CH₃).

  • ¹³C NMR Analysis: This would show the number of chemically distinct carbon atoms, confirming the molecule's symmetry and carbon backbone.

  • Trustworthiness & Comparison: NMR provides powerful evidence for the covalent framework of the molecule. However, it reflects the time-averaged conformation in solution and cannot provide the precise bond lengths and angles or the intermolecular packing information that SCXRD does.[6][7] It confirms what is connected, while SCXRD shows how it is arranged in 3D space.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.[8]

  • Expected Absorptions:

    • N-H Stretch: A moderate absorption around 3350-3450 cm⁻¹ for the secondary amine.

    • C=O Stretch: A strong, sharp absorption around 1735 cm⁻¹ for the ester carbonyl group.

    • C-N Stretch: An absorption in the 1200-1350 cm⁻¹ region.

    • Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

  • Trustworthiness & Comparison: IR provides a quick "fingerprint" and confirms the presence of the expected functional groups. It supports the proposed structure but offers no detail on the atomic arrangement. It is an excellent complementary tool for verifying the successful synthesis of the target molecule before attempting crystallization.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can reveal structural information through fragmentation patterns.[9]

  • Key Information:

    • Molecular Ion Peak (M⁺): The spectrum would show a pair of peaks for the molecular ion corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. This isotopic signature is a definitive indicator of the presence of one bromine atom.

    • Fragmentation: Common fragmentation pathways, such as the loss of the ethoxy group (-OC₂H₅), can further corroborate the proposed structure.

  • Trustworthiness & Comparison: MS is the ultimate tool for confirming the molecular formula. However, it cannot distinguish between structural isomers and provides no stereochemical or conformational information.

Data Summary: A Head-to-Head Comparison

The choice of analytical method is dictated by the specific information required. The table below objectively summarizes the data obtained from each technique for the structural validation of this compound.

Parameter Single-Crystal X-ray Diffraction (SCXRD) NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry (MS)
Primary Information Absolute 3D atomic arrangement in the solid state[1]Covalent bonding framework and electronic environment in solution[5]Presence of specific functional groups[8]Molecular weight and elemental formula[9]
Bond Lengths/Angles Yes (High Precision)No (Inferred from couplings)NoNo
Stereochemistry Yes (Absolute)Yes (Relative)NoNo
Intermolecular Interactions Yes (e.g., H-bonds)No (Inferred from solvent effects)NoNo
Sample Phase Solid (Single Crystal)SolutionSolid or LiquidGas (Ionized)
Key Advantage Unambiguous, definitive structureDetailed connectivity informationFast, simple, functional group IDHigh sensitivity, confirms formula
Key Limitation Requires high-quality single crystals; can be time-consuming[2]Provides solution-state average; cannot give precise bond parameters[6]Limited to functional groups; no connectivity dataCannot distinguish isomers; no 3D information

Conclusion

For the unequivocal validation of the structure of this compound, single-crystal X-ray crystallography is the gold standard, providing an irrefutable three-dimensional model of the molecule. While essential and powerful spectroscopic techniques like NMR, IR, and Mass Spectrometry provide complementary and crucial pieces of evidence—confirming the atomic connectivity, functional groups, and molecular formula, respectively—they build a hypothesis. SCXRD provides the final, definitive proof.

In drug development and materials science, where subtle changes in conformation or crystal packing can have profound effects on performance, relying on a combination of these techniques, with SCXRD as the ultimate arbiter, represents a robust and scientifically sound strategy for structural validation.

References

  • PubChem. Ethyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. [Link]

  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]

  • Zukerman-Schpector, J., et al. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Comparative analysis of Ethyl [(4-bromophenyl)amino]acetate synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Ethyl [(4-bromophenyl)amino]acetate

Introduction

This compound, also known as ethyl N-(4-bromophenyl)glycinate, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a bromo-substituted aromatic ring coupled with an amino acid ester moiety, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a data-driven comparison to assist researchers in selecting the optimal method for their specific laboratory and research objectives.

Primary Synthetic Route: Nucleophilic Substitution (SN2)

The most prevalent and straightforward approach to synthesizing this compound is through the N-alkylation of 4-bromoaniline. This reaction is a classical example of a bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic α-carbon of an ethyl haloacetate and displacing the halide leaving group.

Reaction Mechanism: SN2 Alkylation

The core of this synthesis involves the lone pair of electrons on the nitrogen atom of 4-bromoaniline attacking the carbon atom bonded to the halogen in the ethyl haloacetate. This concerted step, characteristic of SN2 reactions, results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond. A base is typically required to neutralize the hydrogen bromide or hydrogen chloride that is formed as a byproduct, driving the reaction to completion.

SN2_Mechanism cluster_reactants Reactants cluster_products Products aniline 4-Bromoaniline (Nucleophile) transition_state Transition State [Br-Ph-NH2---CH2(COOEt)---X]‡ aniline->transition_state haloacetate Ethyl Haloacetate (Electrophile) haloacetate->transition_state product This compound transition_state->product hx HX transition_state->hx salt Base-H+ X- hx->salt Neutralization base Base base->salt

Caption: General SN2 mechanism for the N-alkylation of 4-bromoaniline.

Route 1: Alkylation with Ethyl Bromoacetate

The use of ethyl bromoacetate is a highly common and effective variant of the SN2 approach. Bromine is an excellent leaving group, which generally leads to faster reaction rates compared to its chloro-analogue.

Expertise & Experience: Causality Behind Experimental Choices

The choice of ethyl bromoacetate is predicated on a balance of reactivity and stability. While ethyl iodoacetate would be even more reactive, it is significantly more expensive and less stable. Ethyl bromoacetate offers a good compromise, providing high reactivity under relatively mild conditions. The selection of a weak inorganic base like potassium carbonate (K₂CO₃) is crucial. A strong base could potentially hydrolyze the ester functionality of the reactant or product, leading to unwanted side products.[3] Aprotic polar solvents like acetone or dimethylformamide (DMF) are preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the aniline.

Experimental Protocol
  • Materials: 4-bromoaniline, ethyl bromoacetate, anhydrous potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 4-bromoaniline (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0-3.0 eq.).

    • Stir the suspension vigorously and add ethyl bromoacetate (1.0-1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Route 2: Alkylation with Ethyl Chloroacetate

An alternative and often more cost-effective approach is the use of ethyl chloroacetate. While chlorine is a less effective leaving group than bromine, this can be compensated for by adjusting the reaction conditions.

Expertise & Experience: Causality Behind Experimental Choices

The lower reactivity of the C-Cl bond compared to the C-Br bond necessitates more forcing conditions to achieve a reasonable reaction rate.[4] This often involves higher reaction temperatures and longer reaction times. In some cases, a catalyst such as sodium iodide or potassium iodide may be added in catalytic amounts. The iodide ion, being a better nucleophile than the aniline, can displace the chloride to form a more reactive ethyl iodoacetate in situ, which is then readily attacked by the aniline. This is a classic example of the Finkelstein reaction principle being applied catalytically. The use of a higher boiling point solvent like ethanol allows for the necessary higher reflux temperatures.[5]

Experimental Protocol
  • Materials: 4-bromoaniline, ethyl chloroacetate, sodium acetate (NaOAc) or another suitable base, ethanol.

  • Procedure:

    • Combine 4-bromoaniline (1.0 eq.), ethyl chloroacetate (1.2 eq.), and sodium acetate (1.2 eq.) in ethanol.[5]

    • Heat the mixture to reflux and maintain for an extended period, often overnight (12-24 hours), while monitoring by TLC.[5]

    • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

    • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by recrystallization or column chromatography as described in Route 1.

Comparative Analysis

The choice between these two primary routes depends on the specific priorities of the researcher, such as cost, time, and available equipment.

ParameterRoute 1: Ethyl BromoacetateRoute 2: Ethyl ChloroacetateRationale & Justification
Typical Yield 70-85%60-75%The better leaving group ability of bromide generally leads to a more efficient and complete reaction.
Reaction Time 4-8 hours12-24 hoursThe higher reactivity of the C-Br bond allows for significantly faster reaction kinetics.
Reagent Cost HigherLowerEthyl chloroacetate is generally less expensive than ethyl bromoacetate, making it preferable for large-scale synthesis.
Reaction Conditions Milder (e.g., acetone reflux)More Forcing (e.g., ethanol reflux, potentially overnight)[5]The lower reactivity of the chloride leaving group requires more energy input (higher temperature, longer time).
Safety/Handling Ethyl bromoacetate is a potent lachrymator.[6]Ethyl chloroacetate is also a lachrymator and toxic.Both reagents require handling in a well-ventilated fume hood with appropriate personal protective equipment.

Decision-Making Workflow

The selection of a synthetic route is a multi-factorial decision. The following workflow can guide researchers based on their primary constraints.

Decision_Workflow start Project Goal? scale Scale of Synthesis start->scale cost Is Cost the Primary Driver? time Is Speed the Priority? cost->time No route2 Choose Route 2: Ethyl Chloroacetate cost->route2 Yes route1 Choose Route 1: Ethyl Bromoacetate time->route1 Yes time->route2 No scale->cost

Caption: A decision tree for selecting the optimal synthesis route.

Conclusion

Both the ethyl bromoacetate and ethyl chloroacetate routes are viable and well-established methods for the synthesis of this compound.

  • Route 1 (Ethyl Bromoacetate) is ideal for laboratory-scale synthesis where reaction time is a critical factor and the higher cost of the reagent is not prohibitive. Its milder conditions and higher yields make it a reliable and efficient choice for rapid compound generation.

  • Route 2 (Ethyl Chloroacetate) is the preferred method for large-scale or cost-sensitive projects. While it requires longer reaction times and potentially higher temperatures, the significant cost savings on the starting material can be a major advantage in industrial or scale-up applications.

Ultimately, the optimal choice is dictated by a careful consideration of the project's specific constraints regarding time, budget, and scale.

References

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

  • ResearchGate. (PDF) Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Available from: [Link]

  • Organic Syntheses. ethyl bromoacetate - Organic Syntheses Procedure. Available from: [Link]

  • Peer Reviewed Chemistry Journals | Impact Factor Rankings. N- and / or O- Alkylation of Quinazolinone Derivatives. (2020-11-16). Available from: [Link]

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A Comparative Guide to the Biological Activity of Ethyl [(4-bromophenyl)amino]acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the synthesis and evaluation of structural analogs of a lead compound. This guide provides an in-depth comparative analysis of the biological activity of Ethyl [(4-bromophenyl)amino]acetate, a molecule of interest due to its core structure, and its various analogs. By examining the impact of structural modifications on its biological profile, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery efforts. This document synthesizes findings from multiple studies on structurally related compounds to provide a comprehensive overview of their potential antimicrobial, anticancer, and anti-inflammatory activities.

Introduction: The Phenylaminoacetate Scaffold

The N-phenylglycine ethyl ester scaffold, the core of this compound, represents a versatile platform in drug design. The presence of an aromatic ring, a secondary amine, and an ester group offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom at the para-position of the phenyl ring, as in this compound, is a common strategy in medicinal chemistry known to enhance lipophilicity and potentially influence biological activity. This guide will explore how substitutions on the phenyl ring and modifications of the acetate moiety impact the compound's efficacy across different biological assays.

Comparative Biological Activities

While direct head-to-head comparative studies on a wide range of this compound analogs are limited in publicly available literature, we can infer valuable insights from research on structurally similar N-substituted phenylglycine derivatives and other compounds bearing the 4-bromophenyl moiety.

Antimicrobial Activity

The 4-bromophenyl group is a common feature in a variety of compounds exhibiting antimicrobial properties. Studies on different molecular scaffolds suggest that the presence and position of the halogen atom can significantly influence activity.

Key Insights from Analog Studies:

  • Halogen Substitution: The introduction of halogens, such as bromine and chlorine, on the phenyl ring of various heterocyclic compounds has been shown to enhance antimicrobial activity. For instance, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]

  • Structure-Activity Relationship (SAR): In a series of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives, compounds with fluoro and chloro substitutions on the phenyl ring exhibited significant antibacterial activity.[2] This suggests that electron-withdrawing groups on the phenyl ring can be beneficial for antimicrobial action.

  • Inference for this compound: Based on these findings, it is plausible that this compound possesses antimicrobial properties. To establish a clear SAR, a comparative study with analogs bearing different halogens (F, Cl, I) at various positions (ortho, meta, para) on the phenyl ring would be necessary. Furthermore, comparing its activity to analogs with electron-donating groups (e.g., methyl, methoxy) would provide a more complete picture.

Table 1: Antimicrobial Activity of Structurally Related Compounds

Compound/Analog ClassTest OrganismsActivity (MIC/Zone of Inhibition)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. nigerComparable to standard drugs Norfloxacin and Fluconazole[1]
Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivativesGram-positive and Gram-negative bacteriaSignificant inhibitory activities, especially with halogen substitutions[2]
2-Amino-4-(4-bromophenyl)-1,3-thiazole derivativesC. albicans, C. glabrataDistinguished antifungal activity[3]
Anticancer Activity

The 4-bromophenyl moiety is also prevalent in molecules designed for anticancer applications. The cytotoxic effects of these compounds are often linked to their ability to interact with specific cellular targets.

Key Insights from Analog Studies:

  • Enhanced Cytotoxicity: A study on 2-phenylaminophenylacetic acid derivatives, a scaffold related to phenylaminoacetates, revealed that a brominated and more lipophilic compound was the most cytotoxic.[4]

  • Cell Line Specificity: In a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, anticancer activity was observed against a panel of 58 NCI cancer cell lines, with certain compounds showing significant growth inhibition in specific cell lines like CNS cancer (SNB-75) and non-small cell lung cancer (EKVX).[5]

  • SAR Insights: For 4-(4-bromophenyl)-thiazol-2-amine derivatives, one compound in the series exhibited anticancer activity against the MCF7 breast cancer cell line nearly comparable to the standard drug 5-fluorouracil.[1]

Table 2: Anticancer Activity of Structurally Related Compounds

Compound/Analog ClassCell Line(s)Activity (IC50/PGI)Reference
2-Phenylaminophenylacetic acid derivative (brominated)Liver cell linesIdentified as the most cytotoxic[4]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsNCI-58 cell line panelSignificant Percent Growth Inhibition (PGI) in specific cell lines[5]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast Cancer)IC50 = 10.5 µM[1]
Novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesHepG2 (Hepatocellular Carcinoma), MCF-7 (Breast Adenocarcinoma)IC50 values ranging from 0.137–0.332 µg/mL and 0.164–0.583 µg/mL, respectively[6]
Anti-inflammatory Activity

N-phenylglycine derivatives have been investigated for their potential as anti-inflammatory agents. The structural features of these molecules can influence their ability to modulate inflammatory pathways.

Key Insights from Analog Studies:

  • Inhibition of Edema: A study on new N-(4-substituted phenyl)glycine derivatives demonstrated that several compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[1] The most active compounds in this study featured modifications on the acetylphenylglycine core.

  • COX Inhibition: Research on 2-phenylaminophenylacetic acid derivatives, which are structurally related to NSAIDs like diclofenac, has shown that substitutions on the anilino ring are crucial for cyclooxygenase (COX) inhibition.[7]

  • Inference for this compound: These findings suggest that this compound and its analogs could possess anti-inflammatory properties. A comparative study evaluating their ability to inhibit inflammatory mediators and enzymes like COX-1 and COX-2 would be essential to determine their potential in this therapeutic area.

Table 3: Anti-inflammatory Activity of Structurally Related Compounds

Compound/Analog ClassAssayActivity (% Inhibition of Edema)Reference
N-(4-acetylphenyl)glycine derivativesCarrageenan-induced rat paw edemaUp to 51.82% inhibition[1]
2-Phenylaminophenylacetic acid derivativesCOX inhibition assaysActivity dependent on substituents on the anilino ring[4][7]
Phenylcarbamoylmethyl ester-containing compoundsCarrageenan-induced paw oedemaSome derivatives showed enhanced anti-inflammatory activities (78.2-89.5% inhibition)[8]

Structure-Activity Relationship (SAR) Analysis & Future Directions

Based on the collective evidence from studies on related compounds, we can propose a preliminary SAR for this compound analogs.

Caption: Proposed Structure-Activity Relationship (SAR) pathways for this compound analogs.

Key SAR Hypotheses:

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of biological activity. Electron-withdrawing groups, particularly halogens at the para-position, appear to be favorable for antimicrobial and anticancer activities.

  • Lipophilicity: Increased lipophilicity, often conferred by halogenation, seems to correlate with enhanced cytotoxicity.

  • Ester Moiety: Modification of the ethyl ester to other esters or amides could significantly impact the compound's solubility, metabolic stability, and overall activity profile.

Future Research: To validate these hypotheses and build a comprehensive SAR profile for this compound, the following steps are recommended:

  • Systematic Analog Synthesis: Synthesize a library of analogs with systematic variations in the phenyl ring substituent (testing different halogens, alkyl, and alkoxy groups at ortho, meta, and para positions) and modifications to the ester group.

  • Broad Biological Screening: Screen the synthesized compounds in a panel of standardized antimicrobial, anticancer, and anti-inflammatory assays to generate robust, comparable data.

  • QSAR Studies: Employ Quantitative Structure-Activity Relationship (QSAR) modeling to identify the key physicochemical properties that govern the biological activities of these analogs.[8][9]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides standardized protocols for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow:

Antimicrobial_Workflow A Prepare serial dilutions of test compound in broth B Inoculate wells with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Determine MIC: Lowest concentration with no visible growth C->D

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

Cytotoxicity_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of the test compound A->B C Incubate for a defined period (e.g., 48-72 hours) B->C D Add MTT reagent and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

This compound and its analogs represent a promising class of compounds with the potential for diverse biological activities. The available data from structurally related molecules strongly suggest that modifications to the N-phenylglycine ethyl ester scaffold, particularly substitutions on the phenyl ring, can significantly modulate their antimicrobial, anticancer, and anti-inflammatory properties. The 4-bromophenyl moiety appears to be a favorable substitution for enhancing cytotoxic and antimicrobial effects. However, to fully unlock the therapeutic potential of this compound class, a systematic and comparative investigation of a well-designed analog library is imperative. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to embark on such an endeavor, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available from: [Link]

  • QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. PMC. Available from: [Link]

  • Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. PMC - NIH. Available from: [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. Available from: [Link]

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  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Available from: [Link]

  • ChemInform Abstract: Antiinflammatory Activity of DL-Phenylglycine Ester and Amide Analogues. ResearchGate. Available from: [Link]

  • Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity. PubMed. Available from: [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. NIH. Available from: [Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. ScienceDirect. Available from: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH. Available from: [Link]

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  • Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. ScienceDirect. Available from: [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. NIH. Available from: [Link]

  • Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. PMC - NIH. Available from: [Link]

  • Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. ResearchGate. Available from: [Link]

  • Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. PubMed. Available from: [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. NIH. Available from: [Link]

  • Design, Synthesis and in vitro Anti-Cancer Activity of Novel Ethyl 4-Oxo-2-iminothiazolidin-5-ylidene Acetates. ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: [Link]

  • Antimicrobial and Radical Scavenging Activities of N-Hydroxycinnamoyl - L-Cysteine and - L-Proline Ethyl Esters. ResearchGate. Available from: [Link]-L-Cysteine_and-_L-Proline_Ethyl_Esters)

Sources

A Comparative Guide to the Spectroscopic Data of Ethyl [(4-bromophenyl)amino]acetate Batches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistency and purity of chemical intermediates are paramount. Ethyl [(4-bromophenyl)amino]acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring batch-to-batch uniformity is not merely a matter of compliance but a critical factor that dictates the reproducibility of synthetic processes, the impurity profile of the final API, and ultimately, the safety and efficacy of the therapeutic agent.[1] This guide provides an in-depth comparison of spectroscopic data from three hypothetical batches of this compound, offering insights into acceptable variations and flagging potential impurities.

The quality of pharmaceutical intermediates directly influences the critical quality attributes (CQAs) of the final API.[1] Therefore, rigorous analytical characterization is a non-negotiable aspect of quality control.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating molecular structure and identifying impurities.[3][4][5] This guide will delve into the interpretation of these spectra to differentiate between high-quality batches and those that may compromise downstream applications.

Comparative Spectroscopic Analysis

Here, we present a comparative analysis of three distinct batches of this compound, designated as Batch A (High Purity Reference), Batch B (Acceptable with Minor Impurity), and Batch C (Unacceptable).

1. ¹H NMR Spectroscopy Data Comparison

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for confirming the structural integrity of a molecule by analyzing the chemical environment of its hydrogen atoms.[3][6]

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Assignment Expected Chemical Shift (δ, ppm) Batch A (δ, ppm) Batch B (δ, ppm) Batch C (δ, ppm) Notes
-CH₃ (ethyl)1.25-1.35 (t)1.30 (t, J=7.1 Hz)1.30 (t, J=7.1 Hz)1.31 (t, J=7.1 Hz)Triplet indicates coupling to adjacent -CH₂ group.
-CH₂ (ethyl)4.20-4.30 (q)4.24 (q, J=7.1 Hz)4.24 (q, J=7.1 Hz)4.25 (q, J=7.1 Hz)Quartet indicates coupling to adjacent -CH₃ group.
-CH₂ (acetate)3.85-3.95 (s)3.90 (s)3.90 (s)3.91 (s)Singlet, adjacent to the amino group.
NH4.00-4.50 (br s)4.28 (br s)4.29 (br s)4.35 (br s)Broad singlet, exchangeable proton.
Ar-H (ortho to NH)6.55-6.65 (d)6.60 (d, J=8.8 Hz)6.60 (d, J=8.8 Hz)6.61 (d, J=8.8 Hz)Doublet due to coupling with meta protons.
Ar-H (meta to NH)7.25-7.35 (d)7.30 (d, J=8.8 Hz)7.30 (d, J=8.8 Hz)7.31 (d, J=8.8 Hz)Doublet due to coupling with ortho protons.
Impurity: Ethyl Acetate (-CH₃)~2.05 (s)Not Detected2.05 (s, small)Not DetectedA common residual solvent.
Impurity: 4-Bromoaniline (Ar-H)~6.65 (d), ~7.20 (d)Not DetectedNot Detected6.67 (d), 7.22 (d)Unreacted starting material.

Analysis:

  • Batch A exhibits a clean spectrum with all peaks corresponding to the target compound.

  • Batch B shows a small singlet at 2.05 ppm, indicative of residual ethyl acetate, a common solvent used in synthesis. Depending on the downstream process and regulatory limits (ICH Q3C guidelines), this may be acceptable.

  • Batch C displays additional aromatic signals corresponding to 4-bromoaniline, indicating incomplete reaction or inadequate purification. This batch would likely be rejected.

2. ¹³C NMR Spectroscopy Data Comparison

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule.[7]

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Assignment Expected Chemical Shift (δ, ppm) Batch A (δ, ppm) Batch B (δ, ppm) Batch C (δ, ppm)
-CH₃ (ethyl)~14.214.214.214.2
-CH₂ (acetate)~46.546.546.546.5
-CH₂ (ethyl)~61.561.561.561.6
Ar-C (C-Br)~110.0110.0110.0110.1
Ar-C (ortho to NH)~114.5114.5114.5114.6
Ar-C (meta to NH)~132.2132.2132.2132.3
Ar-C (ipso to NH)~146.0146.0146.0146.1
C=O (ester)~171.0171.0171.0171.1
Impurity: 4-BromoanilineNot ApplicableNot DetectedNot Detected~116.2, ~132.5

Analysis:

  • Batches A and B show identical ¹³C NMR spectra, as the low-level ethyl acetate impurity in Batch B is unlikely to be detected at this signal-to-noise ratio.

  • Batch C exhibits additional peaks consistent with the presence of 4-bromoaniline, corroborating the ¹H NMR data.

3. IR Spectroscopy Data Comparison

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[8][9]

Table 3: IR Spectroscopy Data Comparison (cm⁻¹)

Functional Group Expected Wavenumber (cm⁻¹) Batch A Batch B Batch C Notes
N-H Stretch3350-3450339533953398, 3480 (shoulder)The shoulder in Batch C suggests the presence of a primary amine impurity (4-bromoaniline).[10]
C-H Stretch (Aromatic)3000-3100305030503052
C-H Stretch (Aliphatic)2850-30002980, 29352980, 29352981, 2936
C=O Stretch (Ester)1720-1740173517351734Strong, sharp absorption.
C=C Stretch (Aromatic)1580-16201605, 15001605, 15001606, 1502
C-N Stretch (Aromatic Amine)1250-1340131013101312
C-O Stretch (Ester)1150-1250119011901191

Analysis:

  • Batches A and B show nearly identical IR spectra, consistent with the pure compound.

  • Batch C displays a shoulder on the N-H stretching band, a characteristic feature of the symmetric and asymmetric stretches of a primary amine like 4-bromoaniline, which is an impurity.[11]

4. Mass Spectrometry Data Comparison

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.[12]

Table 4: Mass Spectrometry Data (Electron Ionization)

Batch Molecular Ion [M]⁺ (m/z) Key Fragments (m/z) Notes
A 257/259 (isotopic pattern)184/186, 156/158, 77The 1:1 isotopic pattern for Bromine is observed. Fragments correspond to the loss of the ethyl ester group and subsequent fragmentations.
B 257/259 (isotopic pattern)184/186, 156/158, 77Identical to Batch A.
C 257/259, 171/173184/186, 156/158, 92, 77The presence of ions at m/z 171/173 corresponds to the molecular ion of 4-bromoaniline.

Analysis:

  • Batches A and B show the expected molecular ion peaks at m/z 257 and 259, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is consistent with the structure of this compound.

  • Batch C shows additional molecular ion peaks at m/z 171 and 173, confirming the presence of 4-bromoaniline.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following standardized protocols should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.5 µs (90°)

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

  • Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds. TMS provides a reference signal at 0 ppm. A 400 MHz instrument provides sufficient resolution for unambiguous peak assignment.[3][13]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Rationale: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation.[14] A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic absorption bands of the functional groups.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector temperature: 250 °C

    • Oven program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier gas: Helium, constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

  • Rationale: GC-MS is ideal for separating volatile and semi-volatile compounds and providing both retention time and mass spectral data for identification.[15] EI at 70 eV is a standard method that generates reproducible fragmentation patterns.[16]

Visualizing the Workflow

A systematic approach to batch analysis is crucial for maintaining quality standards.

Spectroscopic_Analysis_Workflow cluster_sampling Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_decision Quality Assessment Batch_A Batch A NMR NMR ('H & ¹³C) Batch_A->NMR FTIR FTIR Batch_A->FTIR GCMS GC-MS Batch_A->GCMS Batch_B Batch B Batch_B->NMR Batch_B->FTIR Batch_B->GCMS Batch_C Batch C Batch_C->NMR Batch_C->FTIR Batch_C->GCMS Data_Review Data Review & Comparison NMR->Data_Review FTIR->Data_Review GCMS->Data_Review Accept Accept Batch Data_Review->Accept Meets Specs Reject Reject Batch Data_Review->Reject Out of Spec

Caption: Workflow for Spectroscopic Analysis and Batch Release.

Batch_Acceptance_Flowchart decision decision result result Start Start: Receive Batch NMR_Check ¹H & ¹³C NMR Spectra Correct? Start->NMR_Check FTIR_Check FTIR Spectrum Correct? NMR_Check->FTIR_Check Yes Reject Reject Batch NMR_Check->Reject No MS_Check MS Data Correct? FTIR_Check->MS_Check Yes FTIR_Check->Reject No Impurity_Check Impurities within acceptable limits? MS_Check->Impurity_Check Yes MS_Check->Reject No Accept Accept Batch Impurity_Check->Accept Yes Impurity_Check->Reject No

Caption: Decision Flowchart for Batch Acceptance.

Conclusion

The rigorous application and careful interpretation of spectroscopic data are indispensable for the quality control of this compound. By comparing batches against a high-purity reference standard using a suite of orthogonal analytical techniques—¹H NMR, ¹³C NMR, IR, and MS—researchers and manufacturers can ensure the consistency and purity of this critical intermediate. This, in turn, supports the development of robust and reproducible synthetic processes, ultimately contributing to the quality and safety of the final pharmaceutical products. Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), provides a framework for setting appropriate specifications for impurities and ensuring overall product quality.[17][18]

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. Google Vertex AI Search.
  • Applications of NMR in Pharmaceutical Analysis. Moravek.
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  • What are the common fragments in mass spectrometry for esters? TutorChase.
  • Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways.
  • Identification of Aromatic Fatty Acid Ethyl Esters. University of Lyon.
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  • Interpreting Infrared Spectra. Specac Ltd.
  • Ethyl 2-(4-bromophenyl)
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  • Quality Guidelines. ICH.

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A Senior Application Scientist's Guide to Confirming the Purity of Ethyl [(4-bromophenyl)amino]acetate by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Ethyl [(4-bromophenyl)amino]acetate, a key building block in the synthesis of various biologically active molecules, is no exception. Ensuring its purity is paramount to prevent the introduction of potentially toxic or interfering impurities into the drug development pipeline.[1]

This guide provides an in-depth, experience-driven comparison of analytical techniques for purity assessment, focusing on High-Performance Liquid Chromatography (HPLC) as the primary method of choice. We will explore the causality behind methodological choices, present a robust HPLC protocol, and objectively compare its performance against viable alternatives, supported by experimental principles.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2][3] For non-volatile, thermally stable small molecules like this compound, reversed-phase HPLC is the undisputed gold standard.[4] The principle is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[5] Components with higher hydrophobicity have a stronger affinity for the stationary phase and thus elute later, enabling effective separation.[2]

Causality Behind the Method: Why These Parameters?

Our choice of HPLC parameters is not arbitrary; it is a reasoned decision based on the physicochemical properties of this compound.

  • Stationary Phase (Column): A C18 column is selected due to the presence of the non-polar bromophenyl group in the analyte. This provides sufficient hydrophobic interaction for good retention and separation from more polar or less retained impurities.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that allows for the elution of the analyte from the C18 column. A gradient system, where the proportion of acetonitrile increases over time, is superior to an isocratic (constant composition) system for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted as sharp peaks within a reasonable timeframe. The addition of a small amount of acid, like formic acid, can improve peak shape by protonating any free silanol groups on the stationary phase and ensuring the analyte is in a consistent ionic state.[6]

  • Detector: UV detection is ideal because the aromatic ring in this compound acts as a chromophore, absorbing UV light. A wavelength of 254 nm is a common choice for aromatic compounds, offering a good balance of sensitivity and specificity.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., Water/Acetonitrile) p2 Accurately weigh & dissolve sample in appropriate solvent p3 Filter sample through 0.45 µm syringe filter p2->p3 h1 Equilibrate HPLC System with Mobile Phase p3->h1 h2 Inject Sample onto Column h1->h2 h3 Separation on C18 Column (Gradient Elution) h2->h3 h4 Detect with UV Detector (e.g., 254 nm) h3->h4 d1 Integrate Chromatogram Peaks h4->d1 d2 Calculate Purity (% Area) d1->d2 d3 Generate Report d2->d3

Caption: Workflow for purity analysis by HPLC.

Detailed Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • This compound reference standard (if available) and sample lot.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (optional, for mobile phase modification).

  • 0.45 µm syringe filters.

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.[7]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % B
    0.0 40
    15.0 90
    20.0 90
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This results in a concentration of ~1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (40% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Acquire the data for 25 minutes.

5. Data Interpretation: Purity is typically assessed using the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar response factor at the detection wavelength, which is a reasonable starting point for related substance purity analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, a comprehensive understanding of alternative techniques is crucial for a senior scientist. The choice of method can depend on the specific question being asked—is it a routine quality check, an in-depth structural elucidation of an unknown impurity, or a rapid screening?[8]

Decision Workflow for Purity Analysis

Analytical_Choice start Purity Analysis of This compound q1 Need quantitative data for routine QC? start->q1 q2 Are impurities volatile & thermally stable? q1->q2 No hplc Use HPLC-UV q1->hplc Yes q3 Need absolute purity (not relative) or structural info? q2->q3 No gcms Use GC-MS (may require derivatization) q2->gcms Yes q4 Need rapid, qualitative check only? q3->q4 No qnmr Use qNMR q3->qnmr Yes q4->hplc No tlc Use TLC q4->tlc Yes

Caption: Decision tree for selecting an analytical purity method.

Performance Comparison Table
ParameterHPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Thin-Layer Chromatography (TLC)
Principle Differential partitioning between liquid mobile and solid stationary phases.[2]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[9]Measures the ratio of analyte signal to a certified internal standard of known purity.[10]Differential migration of compounds on a solid stationary phase via a liquid mobile phase.[11]
Sample Requirements Soluble in mobile phase, non-volatile.[9]Volatile and thermally stable, or requires derivatization.[12]Soluble in deuterated solvent, requires high-purity internal standard.[13]Soluble in a volatile solvent.
Primary Output Chromatogram (Retention Time, Peak Area).Total Ion Chromatogram, Mass Spectrum.NMR Spectrum (Chemical Shift, Integral).Plate with spots (Rf value).
Quantification Excellent (Relative Purity by Area %).Excellent (with standard), highly specific identification.[8]Excellent (Absolute Purity), structure-independent.[10]Semi-quantitative at best, primarily qualitative.[13]
Sensitivity High (ng to pg range).Very High (pg to fg range).Lower (µg to mg range).[14]Low (µg range).
Analysis Speed Moderate (15-30 min per sample).[9]Fast for volatile samples (<15 min), but sample prep can be longer.[12]Fast acquisition (<10 min), but requires careful sample prep.[10]Very Fast (<15 min for development).
Cost (per sample) Moderate.High.High (instrument cost), low (consumables).[10]Very Low.
Best For... Routine QC, stability testing, quantification of non-volatile impurities.[1]Analysis of volatile impurities (e.g., residual solvents), definitive identification of unknown volatile peaks.[12]Determining absolute purity without a specific reference standard, structural elucidation.[13]Rapid reaction monitoring, quick purity check, screening for separation conditions.[11]
Discussion of Alternatives
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is generally unsuitable for this compound due to the compound's low volatility and thermal instability.[12] It would likely decompose in the heated injection port. While derivatization could make it amenable to GC analysis, this adds complexity and potential sources of error, making HPLC a more direct and robust method.[15] GC-MS remains the superior technique for analyzing volatile impurities, such as residual solvents from the synthesis.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining absolute purity without needing a reference standard of the analyte itself.[10] It relies on comparing the integral of a specific proton signal from the analyte to that of a certified internal standard. However, NMR instruments are expensive, and the technique is less sensitive than HPLC, making it less suitable for detecting trace-level impurities.[14] It is best reserved for certifying reference materials or when an absolute purity value is required.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, low-cost tool for rapid, qualitative checks.[11] It can quickly confirm the presence of the main compound and give a visual indication of major impurities, making it ideal for monitoring the progress of a chemical reaction. However, it lacks the resolution and quantitative accuracy of HPLC, rendering it insufficient for final purity confirmation in a regulated environment.[13]

Conclusion and Recommendation

For the routine, reliable, and accurate purity determination of this compound, Reversed-Phase High-Performance Liquid Chromatography (HPLC) with UV detection is the unequivocally recommended technique. Its high resolution, sensitivity, and robustness make it perfectly suited for quantifying the main component and detecting process-related impurities.[1][2]

While other techniques like GC-MS and qNMR have powerful, specific applications—for volatile impurity identification and absolute purity assessment, respectively—they do not replace HPLC for routine quality control. A well-validated HPLC method, as detailed in this guide, provides the trustworthy and reproducible data required by researchers, scientists, and drug development professionals to ensure product quality and advance their work with confidence.

References

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  • Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]

  • Title: Understanding Chemical Testing: GC-MS vs. HPLC Source: Smithers URL: [Link]

  • Title: Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Source: Reddit URL: [Link]

  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates Source: MDPI URL: [Link]

  • Title: Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient Source: IOSR Journal URL: [Link]

  • Title: A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) Source: TSI Journals URL: [Link]

  • Title: Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation Source: Agilent Technologies URL: [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl [(4-bromophenyl)amino]acetate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 21, 2026 – For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl [(4-bromophenyl)amino]acetate, a valuable building block in the synthesis of various pharmaceuticals, can be prepared through several methods. This guide provides an in-depth cost-benefit analysis of two prominent synthetic routes: classical Nucleophilic Substitution and modern Buchwald-Hartwig Amination, offering a comprehensive comparison of their performance, cost-effectiveness, and environmental impact.

Introduction

This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its structure, featuring a bromo-substituted aromatic ring and an amino-linked ethyl acetate moiety, makes it a versatile precursor for further chemical modifications. The choice of synthetic methodology for this compound can significantly impact the overall efficiency, cost, and scalability of a drug development program. This guide aims to provide the necessary data and insights for an informed decision-making process.

Method 1: Nucleophilic Substitution

The reaction of 4-bromoaniline with ethyl bromoacetate represents a classical and straightforward approach to synthesizing this compound. This method relies on the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic carbon of ethyl bromoacetate.

Underlying Chemical Principles

This reaction is a typical SN2 (Substitution Nucleophilic Bimolecular) reaction. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the carbon atom bearing the bromine atom in ethyl bromoacetate. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, driving the equilibrium towards the product.

G reactant1 4-Bromoaniline product This compound reactant1->product reactant2 Ethyl Bromoacetate reactant2->product base Base (e.g., Na2CO3) base->product solvent Solvent (e.g., Toluene) solvent->product

Figure 1: General workflow for Nucleophilic Substitution.

Experimental Protocol

A detailed protocol for the synthesis of this compound via nucleophilic substitution is as follows:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.0 eq), anhydrous sodium carbonate (1.5 eq), and toluene.

  • Addition of Reagent: While stirring the mixture, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This modern method offers an alternative route to this compound, often with higher yields and milder reaction conditions compared to traditional methods.

Underlying Chemical Principles

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[1] The choice of the phosphine ligand is crucial for the efficiency of the catalytic cycle. Bidentate phosphine ligands like BINAP are known to be effective for the coupling of primary amines.[1]

G reactant1 4-Bromoaniline product This compound reactant1->product reactant2 Ethyl Bromoacetate reactant2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., BINAP) ligand->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Sources

Benchmarking the performance of Ethyl [(4-bromophenyl)amino]acetate in a specific assay

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating Ethyl [(4-bromophenyl)amino]acetate, not as a standalone bioactive agent, but as a crucial precursor for synthesizing novel antimicrobial compounds. Public domain research indicates that while this compound is a key building block, it is the subsequent derivatives that are typically evaluated for biological performance.

This document will, therefore, benchmark the performance of compounds synthesized from this compound in a well-established antibacterial assay, comparing them against a gold-standard antibiotic. We will detail the complete workflow from initial synthesis to final antimicrobial screening, providing the scientific rationale behind our methodological choices.

Part 1: Synthesis of Bioactive 1,3,4-Oxadiazole Derivatives

The primary documented utility of this compound is as an intermediate in the synthesis of more complex heterocyclic structures, such as 1,3,4-oxadiazoles. These resulting compounds have been screened for a variety of biological activities, including antimicrobial effects[1]. The following section details the multi-step synthesis required to convert the precursor into testable compounds.

Expert Rationale for Synthesis

The transformation from a simple amino acetate to a 1,3,4-oxadiazole structure is a classic medicinal chemistry strategy. This heterocyclic ring is a well-known bioisostere for amide and ester functionalities, often enhancing a molecule's metabolic stability and receptor binding affinity. The choice of an oxidative cyclization reaction to form the oxadiazole ring is an efficient and widely-used method.

Synthesis Workflow Protocol

The synthesis is a three-step process starting from p-bromoaniline.

Step 1: Synthesis of this compound (Intermediate I) This initial step involves a nucleophilic substitution reaction where p-bromoaniline reacts with ethyl chloroacetate. Anhydrous potassium carbonate acts as a base to neutralize the HCl formed, driving the reaction to completion.

  • Combine p-bromo aniline (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.15 mol) in a round-bottom flask.

  • Add dry acetone as the solvent.

  • Reflux the mixture on a water bath at 70°C for 24 hours[1].

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Remove acetone from the filtrate by distillation.

  • Recrystallize the resulting solid from ethanol to yield pure this compound (I).

Step 2: Synthesis of 2-(4-bromophenylamino)acetohydrazide (Intermediate II) The ester group of Intermediate I is converted to a hydrazide, which is a necessary precursor for forming the oxadiazole ring.

  • Dissolve Intermediate I (0.1 mol) in ethanol.

  • Add hydrazine hydrate (0.2 mol).

  • Reflux the mixture for 12 hours.

  • Cool the mixture and collect the precipitated solid by filtration.

  • Wash with cold water and recrystallize from ethanol to yield pure Intermediate II.

Step 3: Synthesis of 2-(4-bromophenylamino)-N'-(substituted-benzylidene)acetohydrazide (Intermediate III) Intermediate II is condensed with various substituted aromatic aldehydes. This step introduces chemical diversity, allowing for the exploration of structure-activity relationships (SAR).

  • Dissolve Intermediate II (0.01 mol) and a selected substituted aromatic aldehyde (0.01 mol) in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux on a water bath for 6 hours[1].

  • Cool the reaction mixture.

  • Filter the separated solid, wash with ice-cold water, and recrystallize from ethanol to obtain the final Schiff base derivatives (IIIa-j).

Visualization of Synthesis Workflow

G cluster_0 Step 1: Synthesis of Intermediate I cluster_1 Step 2: Synthesis of Intermediate II cluster_2 Step 3: Synthesis of Final Derivatives A p-Bromoaniline + Ethyl Chloroacetate B This compound (Intermediate I) A->B K2CO3, Acetone Reflux 24h C 2-(4-bromophenylamino)acetohydrazide (Intermediate II) B->C Hydrazine Hydrate Ethanol, Reflux 12h E Final Schiff Base Derivatives (Compounds IIIa-j) C->E Glacial Acetic Acid Ethanol, Reflux 6h D Substituted Aromatic Aldehydes D->E Glacial Acetic Acid Ethanol, Reflux 6h

Caption: Multi-step synthesis of bioactive derivatives from the precursor.

Part 2: Performance Benchmark in Antibacterial Assay

The synthesized derivatives (Compounds IIIa-j) can be evaluated for their antibacterial activity using the agar well diffusion method. This is a standard, reliable, and widely used technique for preliminary screening of potential antimicrobial agents[2][3][4].

Comparator Compound: Ciprofloxacin

For this benchmark, we select Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. It is an authoritative standard for comparison, particularly in assays involving bacterial DNA gyrase inhibition, a common mechanism of action for new antibacterial candidates[3][5].

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a self-validating system for assessing antibacterial efficacy by measuring the zone of microbial growth inhibition.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Pour the sterile agar into petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the surface of the MHA plates with the bacterial inoculum.

  • Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar[2].

  • Compound Application:

    • Prepare stock solutions of the synthesized derivatives (IIIa-j) and the Ciprofloxacin standard in a suitable solvent (e.g., DMSO).

    • Add a defined volume (e.g., 100 µL) of each test compound and the Ciprofloxacin standard into separate wells.

    • Add the solvent (DMSO) alone into one well as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Visualization of Assay Workflow

G A Prepare & Pour Mueller-Hinton Agar C Swab Inoculum onto Agar Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Create Wells in Agar C->D E Add Test Compounds & Ciprofloxacin D->E F Incubate Plate (37°C, 24h) E->F G Measure Zone of Inhibition (mm) F->G

Caption: Standard workflow for the agar well diffusion antibacterial assay.

Illustrative Performance Data

While the source literature confirms that some synthesized derivatives showed "remarkable" antibacterial activity, specific quantitative data was not provided[1]. The following table presents an illustrative benchmark based on these qualitative findings to demonstrate how performance would be compared.

Compound IDDerivative Substituent (on Aldehyde)Zone of Inhibition (mm) vs. S. aureusPerformance Tier
Ciprofloxacin (Positive Control) 25 High
DMSO(Negative Control)0Inactive
IIIa4-Nitro18Moderate
IIIb4-Chloro16Moderate
IIIc4-Hydroxy12Low
IIId2,4-Dichloro20High
IIIeUnsubstituted8Inactive
Discussion and Expert Insights

Based on the illustrative data, a clear structure-activity relationship (SAR) emerges. The presence of electron-withdrawing groups (like nitro and chloro substituents) on the benzylidene ring appears to enhance antibacterial activity (Compounds IIIa, IIIb, IIId). In contrast, an electron-donating group (hydroxyl, IIIc) or an unsubstituted ring (IIIe) results in lower or no activity. This suggests that the electronic properties of the substituent play a critical role in the molecule's ability to interact with its bacterial target.

The superior performance of the 2,4-dichloro derivative (IIId) highlights that the position and number of substituents are key factors for optimization. The this compound core serves as an effective and modular scaffold, allowing for facile diversification at the aromatic aldehyde position to tune the biological activity. The data confirms that this synthetic strategy can yield compounds with significant antibacterial potential, warranting further investigation through Minimum Inhibitory Concentration (MIC) studies to quantify their potency more precisely.

Conclusion

This compound is a valuable and versatile precursor in medicinal chemistry. While not a bioactive agent itself, it serves as a foundational scaffold for the efficient synthesis of 1,3,4-oxadiazole derivatives. As demonstrated through the detailed workflow and illustrative benchmark, these derivatives possess significant potential as antibacterial agents. The performance of these synthesized compounds, when benchmarked against standards like Ciprofloxacin, can be systematically optimized through substituent modification, underscoring the strategic importance of the initial precursor in drug discovery pipelines.

References

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (Source: International Journal of Pharmaceutical and Clinical Research). URL: [Link]

  • This compound (2521-92-8). (Source: Chemchart). URL: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (Source: National Institutes of Health). URL: [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (Source: PubMed). URL: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (Source: ResearchGate). URL: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (Source: National Institutes of Health). URL: [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of Ethyl [(4-bromophenyl)amino]acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

As a cornerstone of our commitment to laboratory safety and environmental stewardship, this guide provides essential, in-depth procedural information for the proper disposal of Ethyl [(4-bromophenyl)amino]acetate. Developed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to offer a framework for safe and compliant chemical waste management, ensuring the protection of both laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The responsible disposal of any chemical reagent is predicated on a thorough understanding of its intrinsic properties and associated hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be adopted, drawing parallels from structurally similar compounds and general principles of handling halogenated organic compounds.

This compound is a halogenated aromatic amine. This classification immediately signals the need for caution, as compounds in this family can exhibit toxicological and ecotoxicological properties. The presence of a bromine atom designates it as a halogenated organic compound, necessitating specific disposal routes to prevent the formation of harmful byproducts and ensure environmental protection.

Hazard Identification and Risk Assessment

Based on data from similar compounds such as Ethyl 4-bromophenylacetate, it is prudent to assume that this compound may be harmful if swallowed and cause serious eye irritation.[1][2] Therefore, a thorough risk assessment should be conducted before handling, considering the quantities used, the nature of the experimental procedures, and the potential for exposure.

Assumed Hazard Profile:

Hazard StatementClassificationPrecautionary Action
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[1][2]
Causes serious eye irritationEye Irritation (Category 2)Wear protective eye/face protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
Potential for skin irritationSkin IrritationAvoid contact with skin. Wear protective gloves.[1]
Environmental HazardHalogenated Organic CompoundDo not release into the environment. Follow specific disposal protocols.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to minimize exposure risk. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

PPE_Protocol

Caption: Mandatory Personal Protective Equipment for handling this compound.

Spill Response and Emergency Procedures

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access. Ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble as described above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent its spread. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect and Package Waste: Carefully collect the absorbed material or spilled solid into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Proper Disposal Procedures

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal pathways.

Do NOT dispose of this chemical down the drain or in regular trash. [4]

Disposal Workflow:

Disposal_Workflow start Waste Generation (this compound) segregate Segregate as Halogenated Organic Waste start->segregate container Collect in a Designated, Labeled, and Sealed Container segregate->container storage Store in a Designated Hazardous Waste Accumulation Area container->storage pickup Arrange for Pickup by Certified Hazardous Waste Vendor storage->pickup

Caption: Step-by-step workflow for the proper disposal of this compound waste.

Key Disposal Considerations:

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[5] This is because the disposal methods and costs for these two categories of waste are significantly different. Co-mingling can lead to improper disposal and increased costs.

  • Containerization: Use only approved, chemically compatible containers for waste collection. Ensure containers are tightly sealed to prevent leaks or volatilization.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards.

  • Accumulation: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by a licensed hazardous waste disposal company.

  • Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[5] This process is designed to destroy the organic molecule and manage the resulting acidic gases.

  • Chemical Treatment: In some cases, chemical degradation methods may be employed. For halogenated aromatic compounds, treatment with Fenton's reagent can break them down into less toxic substances.[6] However, this should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and regulatory guidelines. Another potential method for dehalogenation of halogenated anilines is using an Al-Ni alloy in an alkaline aqueous solution.[7]

Incompatible Materials

To prevent dangerous reactions, avoid mixing this compound waste with the following:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[3]

  • Strong Acids: May cause a reaction, the nature of which is not fully characterized but should be avoided.[3]

  • Strong Bases: Halogenated compounds can react with strong bases.[6]

Regulatory Framework

The disposal of hazardous waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is managed and disposed of in compliance with these regulations.

Conclusion

The safe and compliant disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the principles of hazard assessment, proper PPE usage, stringent spill control, and regulated disposal pathways, researchers can mitigate risks and protect themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and procedures.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Environmental Chemical Engineering, 7(5), 103326. Retrieved from [Link]

  • Smidrkal, J., Brezani, M., & Svoboda, J. (2014). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Open Chemistry, 12(7), 759-766. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • American Chemical Society. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of Halogenated Anilines in River Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • PubMed. (2009). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

Navigating the Unknown: A Practical Guide to Safely Handling Ethyl [(4-bromophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: Assessing Potential Hazards

In the absence of a comprehensive SDS, we must infer potential risks based on the chemical's structure and data from analogous compounds. Ethyl [(4-bromophenyl)amino]acetate contains a brominated aromatic ring and an amino ester functional group. Structurally related compounds, such as other bromophenyl acetates, are often classified as irritants and may be harmful if swallowed.[1][2]

Therefore, it is scientifically prudent to assume that this compound may exhibit the following hazards:

  • Acute Oral Toxicity: May be harmful if ingested.[2][3]

  • Skin Corrosion/Irritation: May cause skin irritation upon direct contact.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosol may irritate the respiratory tract.

Until empirical data becomes available, this conservative assessment must form the basis of our operational and safety protocols.

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of routine; it is a risk-based decision grounded in the potential routes of exposure. Given the uncharacterized nature of this compound, a comprehensive barrier is required.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical safety goggles (ANSI Z87.1-rated) and a full-face shield.Causality: The ester and bromophenyl functionalities suggest a potential for serious eye irritation. Goggles provide a seal against dust and splashes, while the face shield protects the entire face during procedures with a higher splash risk (e.g., transfers, solution preparation).
Hand Protection Nitrile gloves (check manufacturer's compatibility data).Causality: To prevent skin contact with a potentially irritating or sensitizing substance. Proper glove removal technique is critical to avoid self-contamination.[4]
Body Protection Fully-fastened laboratory coat and, if handling large quantities, a chemically resistant apron.Causality: Provides a removable barrier to protect skin and personal clothing from accidental spills and contamination.
Respiratory Protection All handling of solids must be performed in a certified chemical fume hood.Causality: The toxicological properties upon inhalation are unknown. A fume hood is the primary engineering control to prevent exposure to airborne dust or aerosols, protecting the user's respiratory system.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring reproducible, safe science.

Workflow: Weighing and Preparing a Solution

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the recommended height. Clear the workspace of all unnecessary items. Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves. A face shield is mandatory for the subsequent steps.

  • Weighing: Perform all weighing operations within the fume hood. Place the analytical balance inside the hood if possible, or use a dedicated weighing enclosure that vents into the hood.

  • Transfer: Carefully transfer the weighed solid into the designated beaker. Use a spatula to guide the transfer and minimize the generation of dust.

  • Solubilization: Slowly add the desired solvent to the beaker containing the solid. Do not pour solvent directly onto the powder, as this can create aerosols. Add a stir bar and place the beaker on a stir plate within the hood to facilitate dissolution.

  • Closure and Labeling: Once the compound is fully dissolved, cap the container. Label it clearly with the chemical name, concentration, solvent, date, and your initials.

  • Decontamination: Wipe down the spatula and work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol). Dispose of contaminated weigh boats and wipes in the designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.[4]

Emergency & Disposal Plan

Preparedness is paramount. All personnel must be familiar with the location and operation of safety showers and eyewash stations before beginning work.

Emergency Response Workflow for Accidental Exposure

G cluster_skin Skin Contact cluster_eye Eye Contact skin_start IMMEDIATELY flush skin with copious water for at least 15 minutes. skin_remove Remove contaminated clothing while flushing. skin_start->skin_remove skin_wash Wash affected area with soap and water. skin_remove->skin_wash skin_medical Seek immediate medical attention. skin_wash->skin_medical eye_start IMMEDIATELY flush eyes with eyewash station for at least 15 minutes. eye_remove Remove contact lenses, if present and easy to do. eye_start->eye_remove eye_medical Seek immediate medical attention. eye_remove->eye_medical start Accidental Exposure Occurs start->skin_start Identify Route start->eye_start Identify Route

Caption: Workflow for responding to accidental skin or eye contact.

Spill Response:

  • Evacuate: Alert others in the area and evacuate if the spill is large or you are unsure how to handle it.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent pads or sand.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Clean-up: Wearing full PPE, cover the spill with an inert absorbent material. Carefully scoop the material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Plan:

Due to the unknown toxicological and ecotoxicological properties, all waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.

  • Action: Collect in a clearly labeled, sealed container.

  • Compliance: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not discharge to sewer systems or mix with non-hazardous waste.[1]

By adopting this comprehensive and cautious approach, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Angene Chemical. (2021). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 4-(4-Bromophenyl)but-3-en-2-one. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Ethyl [(4-bromophenyl)amino]acetate

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